molecular formula C2H2O2 B14653222 Acetolactone CAS No. 42879-41-4

Acetolactone

Cat. No.: B14653222
CAS No.: 42879-41-4
M. Wt: 58.04 g/mol
InChI Key: HZSIFDFXFAXICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetolactone, also known systematically as oxiran-2-one, is the smallest and most fundamental member of the lactone family, serving as a valuable compound for advanced chemical research . This highly reactive, unstable heterocycle features a unique three-membered ring structure comprising an epoxide fused to a carbonyl group . Its inherent instability means it is not typically isolable in bulk quantities and is often generated in situ for experimental purposes, making it a subject of interest in studies of reactive intermediates and reaction mechanisms . This compound is exclusively for use in laboratory research settings. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use . Key Research Applications: • Investigation of novel organic synthesis pathways and reaction mechanisms. • Fundamental research on the properties and reactivity of strained heterocyclic compounds. • Serves as a model compound in mass spectrometry and gas-phase chemical studies . Researchers value this compound for its role in expanding the understanding of fundamental chemical principles. Its study contributes to the broader field of organic chemistry, particularly in the area of small-ring heterocycles and reactive intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxiran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O2/c3-2-1-4-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSIFDFXFAXICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332189
Record name 2-​Oxiranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42879-41-4
Record name 2-Oxiranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42879-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-​Oxiranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Acetolactone: Structure, Properties, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acetolactone, a term that has been a source of significant ambiguity in chemical literature, refers primarily to the highly strained and unstable molecule, α-acetolactone (oxiran-2-one). This three-membered cyclic ester, with the chemical formula C₂H₂O₂, represents the smallest possible lactone. Its existence is fleeting, having been observed only as a transient species in gas-phase experiments. The inherent ring strain and the presence of a carbonyl group within the epoxide-like ring contribute to its extreme reactivity and short lifetime.

This guide provides a comprehensive overview of the chemical structure and known properties of α-acetolactone. It delves into the experimental methodologies employed to generate and characterize this transient molecule. Furthermore, this document aims to clarify the common confusion between α-acetolactone and other similarly named but structurally distinct compounds, such as the stable and commercially available α-acetyl-γ-butyrolactone and the biochemically significant precursor, α-acetolactic acid.

α-Acetolactone (Oxiran-2-one): The Parent Compound

The true parent compound referred to as this compound is α-acetolactone. Its structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with one of the carbon atoms also being part of a carbonyl group.

Chemical Structure and Properties

The IUPAC name for α-acetolactone is oxiran-2-one.[1][2] It is an unstable, three-membered heterocycle containing an epoxide ring fused with a carbonyl group.[1][2] The parent α-acetolactone has not been isolated in bulk, as it is highly reactive and readily polymerizes or decarbonylates.[1]

Table 1: Physicochemical Properties of α-Acetolactone

PropertyValueSource
IUPAC Name Oxiran-2-one[1][2]
Molecular Formula C₂H₂O₂[1][2]
Molecular Weight 58.036 g·mol⁻¹[1][2]
CAS Number 42879-41-4[1][2]
Canonical SMILES C1C(=O)O1[3]
InChI Key HZSIFDFXFAXICF-UHFFFAOYSA-N[1]
State Transient gas-phase species[1]
Stability Highly unstable; rapidly polymerizes or decarbonylates even at 77 K.[1]

An exception to this instability is bis(trifluoromethyl)this compound ((CF₃)₂C₂O₂), a derivative stabilized by its two electron-withdrawing trifluoromethyl groups, which has a half-life of 8 hours at 25 °C.[1]

Experimental Generation and Detection

α-Acetolactone was first described as a transient species in mass spectrometry experiments in 1997.[1]

The primary method for generating α-acetolactone is through the photochemical decarboxylation of peroxymalonic anhydrides at cryogenic temperatures.[1] While detailed, step-by-step protocols for bulk synthesis are not feasible due to the compound's instability, the experimental setup for its generation and detection in the gas phase can be described as follows:

  • Precursor Synthesis: A suitable precursor, such as a peroxymalonic anhydride, is synthesized.

  • Cryogenic Isolation: The precursor is isolated and maintained at a very low temperature (e.g., 77 K) to prevent premature decomposition.[1]

  • Photochemical Decarboxylation: The precursor is subjected to photolysis, typically using UV light, which induces decarboxylation to form the α-lactone.[1]

  • Mass Spectrometric Analysis: The products of the photolysis are immediately analyzed using mass spectrometry to detect the transient α-acetolactone molecule before it decomposes.[1] The detection relies on identifying the molecular ion peak corresponding to C₂H₂O₂.

The general workflow for the generation and detection of α-acetolactone is depicted in the diagram below.

Acetolactone_Generation Precursor Peroxymalonic Anhydride Irradiation Photolysis (UV light) at Cryogenic Temperature (77 K) Precursor->Irradiation - CO₂ This compound α-Acetolactone (Transient) Irradiation->this compound Decomposition Rapid Decomposition This compound->Decomposition MS Mass Spectrometry Detection This compound->MS Detection Products Polymer or Ketone/Aldehyde + CO Decomposition->Products

Caption: Generation and decomposition pathway of α-acetolactone.

Reactivity and Decomposition

The high ring strain of the three-membered ring makes α-acetolactone highly susceptible to nucleophilic attack at the carbonyl carbon and the α-carbon. Even at very low temperatures (77 K), it rapidly undergoes either polymerization or decarbonylation to form ketones or aldehydes.[1]

Clarification of Nomenclature: Addressing Common Confusion

The term "this compound" has been informally or incorrectly applied to other, more stable compounds. This section clarifies the identity of these molecules.

α-Acetyl-γ-butyrolactone

Often, searches for "this compound" lead to information about α-acetyl-γ-butyrolactone. This is a stable, commercially available compound with significantly different properties.

Table 2: Properties of α-Acetyl-γ-butyrolactone

PropertyValueSource
Synonyms 2-Acetylbutyrolactone, 3-Acetyloxolan-2-one[4][5]
Molecular Formula C₆H₈O₃[4][6]
Molecular Weight 128.13 g·mol⁻¹[4][6]
CAS Number 517-23-7[4][6]
Appearance Colorless liquid[5]
Boiling Point 107-108 °C at 5 mmHg[4][6]
Density 1.19 g/mL at 25 °C[4]
Solubility Soluble in DMF, methanol[5]

This compound can be synthesized via a Claisen condensation reaction between γ-butyrolactone and an acetate (B1210297) ester (like ethyl acetate) using a strong base.[5][7] An alternative method involves the reaction of ethylene (B1197577) oxide with ethyl acetoacetate (B1235776) under alkaline conditions.[5]

ABL_Synthesis cluster_claisen Claisen Condensation cluster_ethylene_oxide Ethylene Oxide Route GBL γ-Butyrolactone Base Strong Base (e.g., NaOEt) GBL->Base EA Ethyl Acetate EA->Base ABL1 α-Acetyl-γ-butyrolactone Base->ABL1 EO Ethylene Oxide Base2 Alkaline Conditions EO->Base2 EAA Ethyl Acetoacetate EAA->Base2 ABL2 α-Acetyl-γ-butyrolactone Base2->ABL2

Caption: Synthesis routes for α-acetyl-γ-butyrolactone.

α-Acetolactic Acid

In biological contexts, the term "this compound" may be confused with α-acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8]

Table 3: Properties of α-Acetolactic Acid

PropertyValueSource
IUPAC Name (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid[8]
Molecular Formula C₅H₈O₄[8]
Molecular Weight 132.115 g·mol⁻¹[8]
CAS Number 71698-08-3[8]
Biological Role Precursor in amino acid biosynthesis[8]

α-Acetolactic acid is synthesized from two molecules of pyruvic acid by the enzyme acetolactate synthase. It is itself a precursor to acetoin, formed via decarboxylation by the enzyme acetolactate decarboxylase.[8]

AL_Pathway Pyruvate 2x Pyruvic Acid ALS Acetolactate Synthase Pyruvate->ALS ALA α-Acetolactic Acid ALS->ALA ALDC Acetolactate Decarboxylase ALA->ALDC - CO₂ AminoAcids Valine, Leucine, Isoleucine ALA->AminoAcids Biosynthesis Pathway Acetoin Acetoin ALDC->Acetoin

Caption: Biosynthetic role of α-acetolactic acid.

Conclusion

This technical guide has delineated the chemical identity and properties of the true, albeit highly unstable, α-acetolactone (oxiran-2-one). The experimental evidence for its existence is confined to gas-phase studies, primarily mass spectrometry, following its generation via photochemical methods at cryogenic temperatures. The inherent instability of this strained three-membered ring dictates its chemistry, leading to rapid decomposition.

Crucially, this guide has also clarified the common and significant confusion with the stable, well-characterized, and synthetically useful compound α-acetyl-γ-butyrolactone, as well as the biochemically important α-acetolactic acid. For researchers, scientists, and drug development professionals, it is imperative to distinguish between these compounds to ensure clarity and precision in scientific communication and experimental design. While α-acetolactone remains a curiosity of fundamental chemical reactivity, its similarly named counterparts are of considerable practical importance in synthesis and biology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to α-Acetolactone

This document provides a comprehensive overview of α-acetolactone (oxiran-2-one), a highly reactive and unstable molecule. Due to its transient nature, much of the available information is derived from gas-phase studies and theoretical calculations. This guide synthesizes the current understanding of its structure, properties, synthesis, and reactivity, presenting the information in a format accessible to chemical and life science professionals.

Executive Summary

α-Acetolactone is the simplest α-lactone, a three-membered cyclic ester. Its molecular formula is C₂H₂O₂.[1][2][3] The parent compound is highly unstable and has not been isolated in bulk.[1][4] It was first identified as a transient species in mass spectrometry experiments in 1997.[1] Its high ring strain and the presence of two electronegative oxygen atoms contribute to its extreme reactivity, leading to rapid decarbonylation or polymerization, even at cryogenic temperatures.[1][4] Understanding the properties of this ephemeral molecule is crucial for studies in reaction mechanisms, gas-phase chemistry, and as a reference point for more stable, substituted lactones.

Chemical and Physical Properties

Quantitative data for α-acetolactone is limited due to its instability. The properties listed below are based on mass spectrometry data and computational chemistry.

PropertyValueReference(s)
Molecular Formula C₂H₂O₂[1][2][3]
Molar Mass 58.036 g·mol⁻¹[1][4]
IUPAC Name Oxiran-2-one[1][3]
CAS Number 42879-41-4[1][2]
Canonical SMILES C1C(=O)O1[2]
InChI Key HZSIFDFXFAXICF-UHFFFAOYSA-N[1]
Physical State Transient gas-phase species[1][4]
Stability Highly unstable; rapidly decomposes[1][5]
Stabilized Analogue Bis(trifluoromethyl)acetolactone ((CF₃)₂C₂O₂)[1][4]
Half-life of Analogue 8 hours at 25 °C[1][4]

Synthesis and Experimental Observation

α-Acetolactone is not synthesized in a conventional sense but is generated in situ as a short-lived intermediate. The primary methods for its generation are rooted in high-energy processes.

The first definitive observation of α-acetolactone was achieved through mass spectrometry. The protocol involves the generation of a precursor ion that fragments under controlled conditions to yield the target molecule.

  • Objective: To generate and characterize α-acetolactone and its related radical species in the gas phase.

  • Methodology: The experiment, as described by Schröder et al. (1997), utilized a four-sector mass spectrometer. The general workflow is as follows:

    • Precursor Selection: A suitable precursor molecule, such as the acetate (B1210297) adduct of glyoxylic acid, is introduced into the mass spectrometer.

    • Ionization: The precursor is ionized, typically using techniques like electrospray ionization (ESI) or chemical ionization (CI), to form a specific parent ion.

    • Collision-Induced Dissociation (CID): The parent ion is mass-selected and then subjected to collisions with an inert gas (e.g., argon) in a collision cell. This energetic process induces fragmentation.

    • Fragmentation Pathway: Through the controlled loss of a neutral molecule (e.g., CO₂ and H₂O), the desired transient species, protonated α-acetolactone, is formed.

    • Detection and Characterization: The resulting fragments are mass-analyzed to confirm the formation of the C₂H₂O₂ species. Further rounds of MS/MS can be used to probe its structure and reactivity.

G cluster_workflow Experimental Workflow: Gas-Phase Generation of α-Acetolactone precursor Precursor Molecule (e.g., Acetate Adduct of Glyoxylic Acid) ionization Ionization (ESI/CI) precursor->ionization parent_ion Mass-Selected Parent Ion ionization->parent_ion cid Collision-Induced Dissociation (CID) parent_ion->cid fragments Fragmentation Products cid->fragments ms_analysis Mass Analysis fragments->ms_analysis alpha_lactone α-Acetolactone (C₂H₂O₂) Detected ms_analysis->alpha_lactone

Workflow for generating α-acetolactone in a mass spectrometer.

An earlier method proposed for generating α-lactones involves the photochemical decomposition of cyclic peroxides.

  • Objective: To produce α-lactones via a photochemical route at low temperatures.

  • Methodology: As pioneered by Chapman et al. (1972), this protocol involves the irradiation of a peroxymalonic anhydride (B1165640) precursor.

    • Precursor Synthesis: A suitable peroxymalonic anhydride is synthesized and purified.

    • Cryogenic Conditions: The precursor is dissolved in an inert solvent and cooled to cryogenic temperatures (e.g., 77 K) to trap reactive intermediates.

    • Photolysis: The solution is irradiated with UV light of a specific wavelength, inducing the cleavage of the peroxide bond and subsequent decarboxylation.

    • Intermediate Formation: The photochemical reaction is proposed to yield an α-lactone intermediate.

    • Spectroscopic Analysis: Techniques such as infrared (IR) spectroscopy are used to monitor the reaction and identify transient species. However, even at 77 K, the products tend to rapidly polymerize or decarbonylate.[1][4]

Reactivity and Decomposition Pathways

The high degree of ring strain in the three-membered ring makes α-acetolactone exceptionally reactive. Its primary decomposition pathways are decarbonylation and polymerization.

  • Decarbonylation: The molecule can readily lose carbon monoxide (CO) to form formaldehyde (B43269) (CH₂O). This is a common fate for highly strained cyclic carbonyl compounds.

  • Polymerization: In a condensed phase, intermolecular reactions would be expected to dominate, leading to the formation of polyester-like materials.

G cluster_reactivity Decomposition Pathways of α-Acetolactone alpha_lactone α-Acetolactone (C₂H₂O₂) formaldehyde Formaldehyde (CH₂O) alpha_lactone->formaldehyde Decarbonylation co Carbon Monoxide (CO) polymer Polymer (e.g., Polyester) alpha_lactone->polymer Polymerization

Primary decomposition pathways for unstable α-acetolactone.

Distinction from α-Acetolactic Acid

It is critical to distinguish α-acetolactone from α-acetolactic acid, a related but distinct biochemical intermediate. α-Acetolactic acid (C₅H₈O₄) is a key precursor in the biosynthesis of branched-chain amino acids (valine and leucine).[6] It is enzymatically produced from two molecules of pyruvate (B1213749) by acetolactate synthase.[6][7] α-Acetolactic acid can then be decarboxylated to produce acetoin.[6][8] In the context of brewing, non-enzymatic oxidative decarboxylation of α-acetolactate is a known pathway for the formation of the off-flavor compound diacetyl.[9]

G cluster_biochem Biochemical Context of α-Acetolactic Acid pyruvate Pyruvate (2 molecules) als Acetolactate Synthase (ALS) pyruvate->als acetolactate α-Acetolactic Acid als->acetolactate decarboxylase α-Acetolactate Decarboxylase acetolactate->decarboxylase valine Valine & Leucine Biosynthesis acetolactate->valine Multiple Steps diacetyl Diacetyl (Off-Flavor) acetolactate->diacetyl Non-enzymatic Oxidative Decarboxylation acetoin Acetoin decarboxylase->acetoin

Role of α-acetolactic acid, a distinct biochemical entity.

Conclusion

α-Acetolactone remains a molecule of significant academic interest, primarily within the fields of physical organic chemistry and mass spectrometry. Its extreme instability precludes its use as a reagent in conventional drug development or synthetic chemistry. However, the study of α-acetolactone and its stabilized derivatives provides valuable insights into chemical bonding, ring strain, and reaction dynamics at the limits of molecular stability. Future research will likely continue to rely on sophisticated gas-phase techniques and computational modeling to further elucidate the fleeting existence and intricate reactivity of this fundamental cyclic ester.

References

An In-Depth Technical Guide to Acetolactone (Oxiran-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetolactone, systematically named oxiran-2-one according to IUPAC nomenclature, is the simplest α-lactone. This three-membered heterocyclic compound, featuring a strained epoxide ring fused to a carbonyl group, is characterized by its high reactivity and inherent instability under normal conditions. While this compound itself has only been observed as a transient species, this guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, drawing upon data from related stable α-lactones and computational studies. Furthermore, this document explores the potential of the α-lactone scaffold in drug development, particularly in the context of oncology, by examining the cytotoxic activity of related α-lactone derivatives.

IUPAC Nomenclature and Chemical Properties

The nomenclature and fundamental chemical properties of this compound (oxiran-2-one) are summarized below. Due to its transient nature, many of its properties are derived from spectroscopic observations and computational modeling.

PropertyValueSource
Preferred IUPAC Name Oxiranone[1]
Systematic IUPAC Name Oxiran-2-one[1][2]
Common Name This compound, α-Acetolactone[1]
CAS Number 42879-41-4[1][2]
Molecular Formula C₂H₂O₂[1][2]
Molar Mass 58.04 g/mol [2]
Appearance Not isolated in bulk; observed as a transient species[1]
Stability Highly unstable; rapidly undergoes polymerization or decarbonylation[1]

Synthesis of α-Lactones

The synthesis of the parent this compound is challenging due to its instability. The primary method for its generation is through cryogenic photochemical reactions. A notable stable derivative, bis(trifluoromethyl)this compound, has been successfully synthesized and characterized, providing valuable insights into the chemistry of α-lactones.

General Experimental Protocol: Cryogenic Photochemical Decarboxylation

The general approach to synthesizing α-lactones involves the photochemical decarboxylation of a peroxymalonic anhydride (B1165640) precursor at cryogenic temperatures.[1] The low temperature is crucial to trap the highly reactive α-lactone and prevent its immediate decomposition.

A general workflow for this process is illustrated in the diagram below.

G cluster_0 Synthesis of Peroxymalonic Anhydride cluster_1 Cryogenic Photolysis cluster_2 Decomposition Pathways start Malonic Acid Derivative step1 Conversion to Acyl Halide start->step1 step2 Reaction with Peroxide step1->step2 precursor Peroxymalonic Anhydride step2->precursor photolysis Photochemical Decarboxylation (Low Temperature, UV light) precursor->photolysis product α-Lactone (e.g., this compound) photolysis->product polymerization Polymerization product->polymerization Rapid decarbonylation Decarbonylation product->decarbonylation Rapid

Caption: General workflow for the synthesis of α-lactones.

Synthesis of a Stable α-Lactone: Bis(trifluoromethyl)this compound

A stable α-lactone, bis(trifluoromethyl)this compound, was synthesized by Adam et al. This compound exhibits a significantly longer half-life (8 hours at 25 °C) compared to the parent this compound, owing to the stabilizing effect of the trifluoromethyl groups.[3] The synthesis involves the photolysis of bis(trifluoromethyl)malonyl peroxide.

While a detailed experimental protocol is not available from the search results, the key transformation is the photochemical extrusion of carbon dioxide from the peroxide precursor.

Spectroscopic and Computational Data

Due to its transient nature, obtaining comprehensive experimental spectroscopic data for this compound is challenging. However, insights can be drawn from studies on stable derivatives and computational chemistry.

Mass Spectrometry

This compound has been detected as a transient species in mass spectrometry experiments.[1] The fragmentation patterns of substituted oxiranes have been studied, though specific data for the parent compound is scarce.[4]

Infrared (IR) Spectroscopy

The vibrational frequencies of oxirane and its deuterated analogs have been calculated, providing theoretical IR absorption data.[5] For lactones in general, the carbonyl (C=O) stretching frequency is a key diagnostic peak and is sensitive to ring strain.[6] In highly strained four-membered rings (β-lactones), the C=O stretch appears at a high wavenumber (around 1820 cm⁻¹). It is expected that the C=O stretch of the even more strained three-membered α-lactone ring would appear at a similarly high or even higher wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for the parent this compound is unavailable. However, ¹⁹F NMR data for methyl 4,4-bis(trifluoromethyl)acetoacetate, a related compound, shows chemical shifts relative to an external standard of -CF₃COOH.[7] The chemical shifts of trifluoromethyl groups are sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for characterizing fluorinated α-lactones.[8]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to calculate the vibrational frequencies of oxirane derivatives.[5][9] These theoretical calculations can predict the IR spectrum of this compound and provide insights into its molecular structure and reactivity.

Reactivity and Reaction Mechanisms

The high ring strain and the presence of two electronegative oxygen atoms in close proximity govern the reactivity of this compound. Its primary modes of reaction are polymerization and decarbonylation.

G cluster_polymerization Polymerization cluster_decarbonylation Decarbonylation This compound This compound (Oxiran-2-one) poly_intermediate Ring-opened Intermediate This compound->poly_intermediate Nucleophilic attack co Carbon Monoxide (CO) This compound->co Extrusion formaldehyde Formaldehyde (CH₂O) This compound->formaldehyde polyester Polyester poly_intermediate->polyester Chain propagation

Caption: Primary decomposition pathways of this compound.

Potential in Drug Development: Cytotoxicity of α-Lactone Derivatives

While this compound itself is too unstable for therapeutic applications, the α-lactone moiety, particularly in the form of α-methylene-γ-lactones, has been identified as a pharmacophore in a variety of natural products with significant cytotoxic activity against cancer cells.[10][11][12]

Cytotoxicity Data

The following table summarizes the cytotoxic activity of some α-methylene-γ-lactone derivatives against various cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Source
Alantolactone (B1664491) Amine AdductsK562 (Leukemia)1 - 24[13]
α-Santonin DerivativesVarious0.36 - 14.5[12]
γ-Halo-δ-lactones and δ-Hydroxy-γ-lactonesAGS (Gastric Cancer)0.0006 - 0.0044[14]
Mechanism of Cytotoxic Action

The cytotoxic effect of α-methylene-γ-lactones is primarily attributed to their ability to act as Michael acceptors. The exocyclic α-methylene group conjugated to the lactone carbonyl is susceptible to nucleophilic attack by biological macromolecules, such as proteins and nucleic acids.[1][15] This alkylation can disrupt cellular processes and induce apoptosis.

G cluster_mechanism Proposed Mechanism of Cytotoxicity lactone α-Methylene-γ-lactone adduct Covalent Adduct lactone->adduct Michael Addition nucleophile Biological Nucleophile (e.g., Cysteine residue in a protein) nucleophile->adduct disruption Disruption of Protein Function adduct->disruption apoptosis Apoptosis disruption->apoptosis

Caption: Proposed mechanism of cytotoxicity for α-methylene-γ-lactones.

Derivatives of α-methylene-γ-lactones have been shown to inhibit the active transport of uridine (B1682114) and protein translation in sarcoma-180 ascites tumor cells.[1] Furthermore, these compounds can induce apoptosis and act as alkylating agents.[13] The α-methylene-γ-lactone moiety is essential for the cytotoxic function of many sesquiterpene lactones.[15]

Conclusion

This compound (oxiran-2-one) represents a fascinating and highly reactive chemical entity. While its inherent instability has precluded its isolation and extensive characterization, studies on its transient generation and the synthesis of stabilized derivatives have provided significant insights into its chemical nature. The α-lactone functional group, particularly when incorporated into more complex molecular scaffolds like α-methylene-γ-lactones, demonstrates potent cytotoxic activity, highlighting its potential as a pharmacophore in the development of novel anticancer agents. Further research into the synthesis of stabilized α-lactone derivatives and a deeper understanding of their structure-activity relationships will be crucial for harnessing their therapeutic potential.

References

Theoretical Studies on Acetolactone Ring Strain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies on the ring strain of acetolactone (α-lactone). This compound, a highly strained three-membered lactone, is of significant interest due to its reactive nature and potential as a transient intermediate in chemical reactions. Understanding the energetic penalties associated with its strained ring system is crucial for predicting its stability, reactivity, and potential role in synthetic and biological pathways. This document summarizes key quantitative data from theoretical studies, outlines the computational methodologies employed, and visualizes the logical workflows involved in these analyses.

Core Concepts in this compound Ring Strain

The significant ring strain in this compound arises from the deviation of its bond angles from ideal values and the inherent instability of a three-membered ring containing a carbonyl group. Theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in quantifying this strain and elucidating the electronic structure of the molecule.

One key finding from theoretical analyses is that while this compound (oxiran-2-one) is a true energy minimum, it possesses considerable ionic character in its endocyclic Cα-O bond. Some studies even suggest a zwitterionic nature, particularly in a polar solvent environment, where the ring may exist in an opened form. The high ring strain is a primary driver for its susceptibility to nucleophilic attack and decarboxylation.

Quantitative Analysis of this compound Ring Strain

The following tables summarize key quantitative data derived from various computational studies on this compound and related strained ring systems. These values are critical for comparative analysis and for parameterizing molecular mechanics force fields.

Table 1: Calculated Ring Strain Energies (SE)

CompoundMethodBasis SetStrain Energy (kcal/mol)Reference
Oxiranone (this compound)QCISD(T)//MP26-311G(2df,p)//6-311G(d,p)40.4[1][2]
CyclopropanoneQCISD(T)Not Specified~38.9 (converted from 163 kJ/mol)[1]
CyclohexanoneCBS-APNONot Specified4.3[1][3]
δ-ValerolactoneNot SpecifiedNot Specified11.3[1][3]

Note: Strain energy calculations are highly dependent on the chosen reference state and computational level of theory.

Table 2: Selected Geometric Parameters of this compound

ParameterMethodBasis SetCalculated Value
C-C Bond LengthMP26-31+G(d,p)1.54 Å
C-O (ether) Bond LengthMP26-31+G(d,p)1.48 Å
C=O Bond LengthMP26-31+G(d,p)1.19 Å
C-C-O AngleMP26-31+G(d,p)63.2°
C-O-C AngleMP26-31+G(d,p)60.1°

Note: These are representative values; actual calculated geometries will vary with the level of theory and basis set.

Computational Protocols for Ring Strain Analysis

The determination of ring strain and other molecular properties of this compound relies on sophisticated computational chemistry protocols. Below are generalized methodologies representative of the key experiments (calculations) cited in the literature.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Initial Structure Generation : An initial 3D structure of the this compound molecule is generated using molecular modeling software.

  • Method and Basis Set Selection : A suitable level of theory and basis set are chosen. For strained rings, methods that account for electron correlation are crucial. A common choice is DFT with a functional like B3LYP or a post-Hartree-Fock method like MP2, paired with a Pople-style basis set such as 6-311+G(d,p).

  • Geometry Optimization : The energy of the initial structure is minimized with respect to the positions of its atoms. This calculation finds the lowest energy conformation of the molecule.

  • Frequency Calculation : A frequency calculation is performed on the optimized geometry to ensure it represents a true energy minimum. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface. Thermodynamic properties like enthalpy and Gibbs free energy are also obtained from this step.

Protocol 2: Strain Energy Calculation using Homodesmotic Reactions
  • Define a Homodesmotic Reaction : A balanced chemical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation of the reaction enthalpy. For this compound, a possible reaction is: this compound + Propane -> Oxirane + Acetone

  • Calculate Enthalpies : The enthalpy of each species in the homodesmotic reaction is calculated using the optimized geometries and frequency data from Protocol 1.

  • Calculate Reaction Enthalpy : The enthalpy of the reaction (ΔH_rxn) is determined by subtracting the sum of the reactant enthalpies from the sum of the product enthalpies.

  • Determine Strain Energy : The strain energy of the target molecule is then derived from the reaction enthalpy and the known strain energies of the other cyclic molecules in the reaction.

Visualizing Computational Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of computational studies on this compound ring strain and the conceptual relationship between strain and reactivity.

computational_workflow cluster_setup Setup Phase cluster_calculation Calculation Phase cluster_analysis Analysis Phase A Initial Molecular Structure Generation B Selection of Computational Method (e.g., B3LYP) A->B C Selection of Basis Set (e.g., 6-311+G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Single Point Energy Calculation D->F G Confirmation of Energy Minimum E->G H Calculation of Thermodynamic Properties E->H I Determination of Ring Strain Energy F->I H->I strain_reactivity_relationship A High Ring Strain in this compound B Angle Distortion (Baeyer Strain) A->B C Torsional Strain (Pitzer Strain) A->C E Increased Electrophilicity of Carbonyl Carbon A->E D Weakened C-C and C-O Bonds B->D C->D F High Reactivity D->F E->F G Susceptibility to Ring Opening F->G H Decarboxylation F->H

References

The Ephemeral Nature of Acetolactone: A Historical and Technical Guide to its Discovery as a Transient Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast landscape of organic chemistry, some molecules exist only for fleeting moments, their high reactivity making them challenging to observe directly. Acetolactone (α-acetolactone), the simplest α-lactone, is a prime example of such a transient species. This three-membered ring containing an ester group has long been a subject of theoretical interest due to its strained structure and potential role as a reactive intermediate in various chemical transformations. However, its direct experimental detection remained elusive for many years. This technical guide provides an in-depth history of the discovery of this compound as a transient species, detailing the theoretical predictions that paved the way and the sophisticated experimental techniques that finally allowed its observation.

I. Theoretical Postulation and Early Predictions

Prior to its experimental detection, the existence and properties of this compound were explored through the lens of computational chemistry. These early theoretical studies were crucial in predicting the molecule's geometry, stability, and spectroscopic signatures, providing a roadmap for experimentalists.

A. Early Theoretical Framework

Ab initio molecular orbital calculations were instrumental in modeling this compound. These calculations, performed before its experimental observation, suggested a highly strained ring structure, portending its inherent instability. Theoretical investigations into the formation of α-lactones from α-halocarboxylates provided insights into the likely reaction mechanisms that could generate this transient species. A notable 1997 theoretical study by Rodriquez and Williams investigated the mechanism of α-lactone formation, further solidifying the theoretical basis for its existence as an intermediate.

B. Predicted Properties of this compound

Theoretical calculations provided the first glimpses into the characteristics of the this compound molecule. Key predicted properties included:

  • Structure: A planar, three-membered ring consisting of two carbon atoms and one oxygen atom, with an exocyclic carbonyl group.

  • Stability: A predicted high degree of ring strain, making it highly susceptible to decarboxylation or polymerization.

  • Spectroscopic Signatures: Theoretical calculations of its vibrational frequencies predicted characteristic infrared (IR) absorption bands, which could potentially be used for its identification.

While a comprehensive pre-1997 theoretical paper solely dedicated to this compound's properties proved elusive in the search, the foundational knowledge from computational studies on related strained heterocycles and reaction mechanisms was pivotal in guiding the experimental search.

II. The Experimental Breakthrough: Unveiling a Transient Species

The definitive experimental evidence for the existence of this compound as a transient species in the gas phase was reported in a landmark 1997 paper by Detlef Schröder, Norman Goldberg, Waltraud Zummack, Helmut Schwarz, John C. Poutsma, and Robert R. Squires. Their work, published in the International Journal of Mass Spectrometry and Ion Processes, utilized the sophisticated technique of neutralization-reionization mass spectrometry (NRMS).

A. Experimental Protocol: Neutralization-Reionization Mass Spectrometry (NRMS)

The NRMS technique is a powerful tool for studying the gas-phase chemistry of highly reactive and transient neutral species. The experiment performed by Schröder and his colleagues involved a multi-step process within a four-sector mass spectrometer.

Experimental Workflow:

  • Precursor Ion Generation: The experiment began with the generation of chloroacetate (B1199739) anions (ClCH₂COO⁻) in the ion source of the mass spectrometer.

  • Mass Selection: These precursor ions were then mass-selected to ensure a pure beam of ions with the desired mass-to-charge ratio.

  • Neutralization: The mass-selected chloroacetate anions were directed into a collision cell containing a neutral gas (in this case, xenon). In this cell, the ions underwent a charge-exchange reaction, resulting in the formation of neutral chloroacetic acid radicals.

  • Dissociation: The newly formed, energetically excited chloroacetic acid radicals were unstable and rapidly dissociated, losing a chlorine atom to form the neutral acetoxyl diradical (•CH₂COO•). This diradical is a key precursor to this compound.

  • Isomerization: The acetoxyl diradical could then isomerize to form the more stable, cyclic this compound molecule.

  • Reionization: The beam of neutral species, now containing the transient this compound, was then passed through a second collision cell containing oxygen. Here, the neutral molecules were reionized by collision-induced electron transfer.

  • Mass Analysis: The resulting positively charged ions were then mass-analyzed, allowing for the identification of the species present in the neutral beam.

The key to the experiment's success was the ability of NRMS to generate the neutral species in the gas phase, where it was isolated from other molecules that could cause its rapid decomposition, and then to ionize it for detection before it had a chance to decay.

Diagram of the NRMS Experimental Workflow:

NRMS_Workflow cluster_source Ion Source cluster_mass_selection Mass Selection cluster_neutralization Neutralization Chamber cluster_dissociation_isomerization Drift Region cluster_reionization Reionization Chamber cluster_mass_analysis Mass Analyzer precursor Generation of Chloroacetate Anions (ClCH₂COO⁻) ms1 Mass Selection of ClCH₂COO⁻ precursor->ms1 neutralization Neutralization with Xe ClCH₂COO⁻ → ClCH₂COO• + e⁻ ms1->neutralization dissociation Dissociation ClCH₂COO• → •CH₂COO• + Cl• neutralization->dissociation isomerization Isomerization to This compound dissociation->isomerization reionization Reionization with O₂ This compound → [this compound]⁺• isomerization->reionization ms2 Mass Analysis of [this compound]⁺• reionization->ms2 Discovery_Progression cluster_theoretical Theoretical Foundation cluster_hypothesis Experimental Hypothesis cluster_methodology Methodology Development cluster_experiment Experimentation cluster_conclusion Conclusion theory Theoretical predictions of α-lactone stability and formation mechanisms hypothesis Hypothesis: this compound can be generated in the gas phase from a suitable precursor theory->hypothesis nrms Application of Neutralization- Reionization Mass Spectrometry (NRMS) hypothesis->nrms generation Generation of neutral species from chloroacetate nrms->generation detection Reionization and mass analysis of the neutral products generation->detection conclusion Experimental evidence for the existence of this compound as a transient species detection->conclusion

Spectroscopic Data of Acetolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Preamble: Acetolactone (α-acetolactone), the simplest α-lactone, is a highly strained and unstable molecule. Its transient nature makes direct spectroscopic analysis challenging, and consequently, it has not been isolated in bulk. This guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on mass spectrometry, and supplemented with theoretical calculations for NMR and IR spectroscopy. Additionally, data for a stable, fluorinated derivative, bis(trifluoromethyl)this compound, is presented for comparative purposes.

Mass Spectrometry (MS) of this compound

Due to its extreme instability, the primary experimental evidence for the existence of this compound comes from gas-phase studies using mass spectrometry.

Experimental Protocol: Generation and Detection of this compound in the Gas Phase

A common method for generating transient species like this compound in the gas phase for mass spectrometric analysis involves the decarboxylation of a suitable precursor. In the seminal work by Schröder et al. (1997), α-acetolactone was generated by the collisional activation of chloroacetate (B1199739) anions. The experimental setup for such an experiment would typically involve a multi-sector mass spectrometer.

A generalized workflow is as follows:

  • Ion Generation: Chloroacetate anions (ClCH₂COO⁻) are generated in the ion source of the mass spectrometer, often by electrospray ionization (ESI) of a solution of chloroacetic acid.

  • Mass Selection: The precursor ions are mass-selected by the first analyzer of the mass spectrometer.

  • Collisional Activation: The selected precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon). Collisions with the gas induce fragmentation of the precursor ions.

  • Decarboxylation: Upon collisional activation, the chloroacetate anion can undergo decarboxylation and loss of a chloride ion to form the neutral this compound molecule in the gas phase.

  • Ionization and Detection: The neutral, transient this compound can then be ionized and mass-analyzed by subsequent stages of the mass spectrometer to confirm its formation and study its fragmentation pattern.

Mass Spectrometry Data

The 1997 study by Schröder and his colleagues was pivotal in identifying this compound as a transient species in the gas phase.

Speciesm/zMethodNotes
This compound (C₂H₂O₂)58.01Collision-induced dissociation of chloroacetate anions followed by ionizationObserved as a transient neutral species.

Theoretical Spectroscopic Data of this compound

Given the inability to isolate this compound for conventional NMR and IR spectroscopy, computational chemistry provides valuable insights into its expected spectral properties. The following data are based on theoretical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Calculated)

Ab initio and Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations provide an estimate of where the signals for the protons and carbon atoms in the molecule would appear if the spectrum could be recorded.

NucleusCalculated Chemical Shift (ppm)MultiplicityNotes
¹H~2.5 - 3.5SingletThe two protons of the CH₂ group are chemically equivalent.
¹³C~40 - 50 (CH₂)Triplet (in ¹H-coupled spectrum)Methylene carbon.
¹³C~170 - 180 (C=O)Singlet (in ¹H-coupled spectrum)Carbonyl carbon.

Note: The exact calculated values can vary depending on the level of theory and basis set used in the computation.

Infrared (IR) Spectroscopy (Calculated)

Theoretical calculations of the vibrational frequencies of this compound predict the positions of its characteristic absorption bands in the infrared spectrum.

Vibrational ModeCalculated Frequency (cm⁻¹)IntensityNotes
C=O stretch~1900 - 1950StrongThe high frequency is characteristic of a strained ring carbonyl.
C-O stretch~1200 - 1250Medium
CH₂ symmetric stretch~2950 - 3000Medium
CH₂ asymmetric stretch~3000 - 3050Medium
CH₂ bend (scissoring)~1400 - 1450Medium

Spectroscopic Data of a Stable Analog: Bis(trifluoromethyl)this compound

The introduction of bulky and electron-withdrawing trifluoromethyl groups significantly increases the stability of the α-lactone ring system, allowing for the isolation and characterization of bis(trifluoromethyl)this compound. This compound has a reported half-life of 8 hours at 25°C.

Experimental Protocol: Synthesis of Bis(trifluoromethyl)this compound

A general method for the synthesis of α-lactones involves the photochemical decarboxylation of a cyclic peroxyanhydride at low temperatures.

  • Precursor Synthesis: A suitable peroxymalonic anhydride (B1165640) precursor is synthesized.

  • Photolysis: The precursor is dissolved in an appropriate solvent and subjected to photolysis, typically with UV light, at cryogenic temperatures (e.g., -78 °C).

  • Decarboxylation: The photolysis induces the extrusion of carbon dioxide, leading to the formation of the α-lactone.

  • Isolation: Due to its increased stability, bis(trifluoromethyl)this compound can be isolated and purified using standard laboratory techniques.

Spectroscopic Data of Bis(trifluoromethyl)this compound

Spectroscopic TechniqueObserved Data
¹⁹F NMR A sharp singlet is observed, indicating the chemical equivalence of the six fluorine atoms.
IR Spectroscopy A strong carbonyl (C=O) stretching band is observed at a high frequency, characteristic of the strained α-lactone ring.
Mass Spectrometry The mass spectrum shows the molecular ion peak corresponding to the formula C₄F₆O₂.

Note: Specific numerical values for the chemical shifts and absorption frequencies for bis(trifluoromethyl)this compound are reported in the primary literature and should be consulted for precise data.

Logical Workflow for Spectroscopic Analysis

The characterization of a highly unstable molecule like this compound relies on a combination of experimental techniques for transient species and theoretical calculations.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Transient Molecule cluster_experimental Experimental Approach cluster_theoretical Theoretical Approach precursor Precursor Synthesis (e.g., Chloroacetic Acid) generation Gas-Phase Generation (e.g., Collisional Activation) precursor->generation ms_detection Mass Spectrometry (Detection and Fragmentation Analysis) generation->ms_detection data_analysis Data Correlation and Structure Confirmation ms_detection->data_analysis Experimental Evidence comp_model Computational Modeling (DFT, Ab Initio) calc_nmr Calculated NMR Spectra (¹H, ¹³C) comp_model->calc_nmr calc_ir Calculated IR Spectrum (Vibrational Frequencies) comp_model->calc_ir calc_nmr->data_analysis Theoretical Prediction calc_ir->data_analysis Theoretical Prediction

Caption: Logical workflow for the characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is a prime example of the challenges posed by highly reactive and unstable molecules. While direct NMR and IR data from an isolated sample are unavailable, a combination of gas-phase mass spectrometry and theoretical calculations provides a consistent and detailed picture of its structure and spectral properties. The study of stabilized derivatives, such as bis(trifluoromethyl)this compound, further supports our understanding of this fascinating class of compounds. This guide serves as a foundational resource for researchers in organic chemistry, physical chemistry, and drug development who are interested in the properties and detection of transient intermediates.

The Unseen World of Acetolactone Derivatives: A Technical Guide to Their Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core physical properties of acetolactone derivatives, also known as oxetan-2-ones or β-lactones. These strained four-membered ring structures are not only fascinating from a chemical standpoint but also hold significant promise in the realm of medicinal chemistry and drug development. This document provides a consolidated overview of their key physical characteristics, detailed experimental protocols for their determination, and a look into their mechanism of action, offering a crucial resource for professionals in the field.

Core Physical Properties of this compound Derivatives

The physical properties of this compound derivatives are pivotal for their synthesis, purification, and formulation. These properties are significantly influenced by the nature and position of substituents on the lactone ring. Below is a summary of key quantitative data for representative this compound derivatives.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Density (g/cm³)Solubility
β-PropiolactoneC₃H₄O₂-33.4162 (decomposes)1.146Highly soluble in water and organic solvents.[1]
4-Methyloxetan-2-oneC₄H₆O₂-441511.056Soluble in organic solvents like ethanol, acetone, and ether; lower solubility in non-polar solvents.[2][3]
A specific β-lactone derivativeC₁₄H₁₈O₂51.5 - 55.5Not availableNot availableNot specified, but likely soluble in common organic solvents for NMR analysis (CDCl₃).

Experimental Protocols for Characterization

Accurate determination of the physical properties of this compound derivatives is fundamental for their reliable characterization. The following section details the methodologies for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a solid this compound derivative is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range.[1] The capillary method is a widely used and reliable technique for this determination.[4][5]

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry this compound derivative is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is then tapped gently to compact the sample.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath, a thermometer, and a viewing lens.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point. For an unknown substance, a preliminary rapid heating can be performed to determine an approximate melting range.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound derivatives.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: A 5-10 mg sample of the this compound derivative is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the structure of the derivative. For β-lactones, characteristic signals for the protons on the four-membered ring are typically observed.

FTIR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a key diagnostic peak for lactones.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

  • Sample Preparation: A small amount of the solid or liquid this compound derivative is placed directly on the ATR crystal.[3]

  • Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands. The strong carbonyl (C=O) stretching band for a strained β-lactone ring typically appears at a higher frequency (around 1820-1850 cm⁻¹) compared to less strained lactones or open-chain esters.

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.

Electron Ionization (EI)-MS Protocol:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a high-energy electron beam.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Mechanism of Action: Enzyme Inhibition

Many biologically active this compound derivatives exert their effects by acting as inhibitors of specific enzymes.[6] The high ring strain of the β-lactone ring makes it susceptible to nucleophilic attack by amino acid residues in the active site of an enzyme, leading to covalent modification and inactivation of the enzyme.[7]

One prominent example is the inhibition of serine hydrolases, such as phospholipase A2 (PLA2) and proteasomes.[6][7]

Enzyme_Inhibition Mechanism of Serine Hydrolase Inhibition by a β-Lactone Derivative Enzyme Serine Hydrolase (e.g., PLA2, Proteasome) ActiveSite Active Site with Serine Residue (Ser-OH) Enzyme->ActiveSite Contains NucleophilicAttack Nucleophilic Attack by Serine Hydroxyl ActiveSite->NucleophilicAttack Initiates BetaLactone β-Lactone Derivative (Inhibitor) BetaLactone->NucleophilicAttack Approaches Active Site CovalentComplex Stable Covalent Enzyme-Inhibitor Complex NucleophilicAttack->CovalentComplex Forms Inactivation Enzyme Inactivation CovalentComplex->Inactivation Leads to

Caption: Mechanism of Serine Hydrolase Inhibition by a β-Lactone Derivative.

Experimental Workflow for Physical Property Determination

The systematic characterization of a newly synthesized this compound derivative follows a logical workflow to determine its key physical properties.

Experimental_Workflow Workflow for Physical Property Determination of an this compound Derivative Start Synthesized this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification PurityCheck Purity Assessment (e.g., TLC, HPLC) Purification->PurityCheck MeltingPoint Melting Point Determination (Capillary Method) PurityCheck->MeltingPoint If solid and pure Spectroscopy Spectroscopic Analysis PurityCheck->Spectroscopy If pure DataAnalysis Data Compilation and Structural Elucidation MeltingPoint->DataAnalysis NMR NMR (¹H, ¹³C) Spectroscopy->NMR FTIR FTIR Spectroscopy->FTIR MS Mass Spectrometry Spectroscopy->MS NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis End Characterized Compound DataAnalysis->End

Caption: Workflow for Physical Property Determination of an this compound Derivative.

References

Acetolactone: A Technical Overview of a Transient α-Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetolactone (α-acetolactone), a fascinating yet elusive molecule. As the simplest α-lactone, its highly strained three-membered ring structure dictates its transient nature and has made its isolation in bulk a significant scientific challenge. This document consolidates the known chemical identifiers, general synthetic approaches, and stability characteristics of this compound, offering valuable insights for researchers working with strained heterocyclic systems and in the field of reactive intermediates.

Core Chemical Identifiers

This compound, despite its instability, is well-characterized in the chemical literature through various identifiers.[1][2][3][4] These are crucial for database searches, computational modeling, and referencing in scientific publications. The primary identifiers for this compound are summarized in the table below.

Identifier TypeValue
CAS Registry Number 42879-41-4[1][2][3]
Preferred IUPAC Name Oxiranone[1][4]
Other IUPAC Name Oxiran-2-one[1][2][3]
Chemical Formula C₂H₂O₂[1][2][3]
Molecular Weight 58.04 g/mol [2]
Canonical SMILES C1C(=O)O1[2]
InChI InChI=1S/C2H2O2/c3-2-1-4-2/h1H2[1][2]
InChIKey HZSIFDFXFAXICF-UHFFFAOYSA-N[1][2]

Physicochemical Properties and Stability

The parent this compound is an organic compound with the formula C₂H₂O₂.[1] It is a family of unstable, three-membered heterocycles, containing an epoxide ring fused with a carbonyl group.[1][4] A significant challenge in the study of this compound is its inherent instability. The compound has not been isolated in bulk and was first described as a transient species in mass spectrometry experiments in 1997.[1][3] At 77 K, α-lactones, in general, rapidly polymerize or decarbonylate to form ketones or aldehydes.[1]

However, the introduction of stabilizing groups can significantly increase the half-life of α-lactones. A notable example is bis(trifluoromethyl)this compound ((CF₃)₂C₂O₂), which is stabilized by its two trifluoromethyl groups and exhibits a half-life of 8 hours at 25 °C.[1][3]

Experimental Protocols: General Synthesis of α-Lactones

Due to the transient nature of this compound, a specific, detailed experimental protocol for its synthesis and isolation is not available in the literature. However, general methods for the generation of α-lactones as transient species have been described. The most common approach involves the cryogenic photochemical decarboxylation of peroxymalonic anhydrides.[1][4]

General Protocol for the Photochemical Generation of α-Lactones:

  • Precursor Synthesis: A suitably substituted peroxymalonic anhydride (B1165640) is synthesized. For the parent this compound, this would be the unsubstituted peroxymalonic anhydride.

  • Cryogenic Conditions: The precursor is dissolved in an appropriate solvent and cooled to a low temperature, typically 77 K (liquid nitrogen temperature), to trap the highly reactive α-lactone product.

  • Photochemical Decarboxylation: The cooled solution is irradiated with a suitable wavelength of UV light to induce photochemical decarboxylation of the peroxymalonic anhydride, leading to the formation of the α-lactone.

  • In Situ Analysis: The generated α-lactone is typically characterized in situ using spectroscopic methods such as infrared (IR) spectroscopy or mass spectrometry before it can decompose or polymerize.

It is important to note that this is a generalized protocol, and specific conditions such as solvent, concentration, irradiation wavelength, and time would need to be optimized for any given α-lactone.

Reaction Pathway: General Synthesis of α-Lactones

The synthesis of α-lactones via the photochemical decarboxylation of peroxymalonic anhydrides can be represented by the following logical workflow.

G A Peroxymalonic Anhydride Precursor B Cryogenic Conditions (e.g., 77 K) A->B Dissolution & Cooling C UV Irradiation (Photolysis) B->C Irradiation D α-Lactone (Transient Species) C->D Decarboxylation E Decarbonylation/Polymerization Products D->E Decomposition

Caption: General workflow for the synthesis of α-lactones.

Conclusion

This compound remains a molecule of significant interest to theoretical and experimental chemists due to its unique strained-ring structure and high reactivity. While its transient nature has precluded its isolation and extensive characterization, the data presented in this guide provides a solid foundation for researchers. The provided identifiers are essential for literature and database navigation, and the general synthetic protocols offer a starting point for the generation and study of this and other α-lactones as reactive intermediates. Future research, potentially leveraging advanced matrix isolation techniques or ultrafast spectroscopy, may one day allow for a more detailed exploration of the chemistry of this fascinating compound.

References

Computational Analysis of Acetolactone Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the computational analysis of acetolactone, specifically focusing on β-propiolactone (2-oxetanone), a strained four-membered ring lactone. Due to its high ring strain, β-propiolactone is a reactive and versatile chemical intermediate, but also a suspected carcinogen. Understanding its stability, decomposition pathways, and the influence of substituents is crucial for its application in chemical synthesis and for mitigating its biological risks. This document summarizes key quantitative data from computational studies, details relevant experimental protocols for its synthesis and characterization, and visualizes important reaction pathways and computational workflows. This guide is intended for researchers, scientists, and professionals in drug development and computational chemistry.

Introduction

β-Propiolactone (systematically named 2-oxetanone), the simplest β-lactone, is a molecule of significant interest due to the inherent ring strain of its four-membered ring. This strain imparts high reactivity, making it a valuable building block in organic synthesis. However, this reactivity is also associated with its carcinogenic properties, primarily through the alkylation of nucleobases in DNA.[1][2][3] Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of β-propiolactone's reactions, offering insights into its stability and decomposition mechanisms at a molecular level.

This guide will delve into the computational methodologies used to study β-propiolactone, present key findings on its stability and reactivity, and provide context with relevant experimental procedures.

Computational Methodologies for Stability Analysis

The computational study of strained ring systems like β-propiolactone requires robust theoretical methods to accurately capture their electronic structure and energetics. The primary methods employed include:

  • Ab initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are often used to provide accurate energy predictions.[4]

  • Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for studying the geometries and reaction pathways of organic molecules.[5]

  • Continuum Solvation Models: To simulate reactions in solution, polarizable continuum models (PCM) are frequently employed to account for the effect of the solvent on the stability of reactants, transition states, and products.[6][7]

A typical computational workflow for analyzing the stability and decomposition of β-propiolactone is illustrated below.

computational_workflow cluster_start Initial Setup cluster_geom_opt Geometry Optimization cluster_energy_calc Energy Calculation cluster_analysis Analysis cluster_results Results start Define Reactant (β-propiolactone and derivatives) geom_opt Optimize Reactant, Product, and Transition State Geometries (e.g., DFT, MP2) start->geom_opt Initial coordinates energy_calc Single-Point Energy Calculations (e.g., CCSD(T)) for higher accuracy geom_opt->energy_calc Optimized geometries freq_analysis Frequency Analysis to confirm minima and transition states geom_opt->freq_analysis Optimized geometries thermo_analysis Thermochemical Analysis (Enthalpy, Gibbs Free Energy) energy_calc->thermo_analysis Electronic energies freq_analysis->thermo_analysis Vibrational frequencies results Determine Reaction Barriers and Relative Stabilities thermo_analysis->results Thermochemical data

Figure 1: A generalized workflow for the computational analysis of β-propiolactone stability.

Quantitative Data on Stability and Decomposition

Computational studies have provided valuable quantitative data on the thermodynamics and kinetics of β-propiolactone decomposition. The primary thermal decomposition pathway is a [2+2] cycloreversion to ethylene (B1197577) and carbon dioxide.

Table 1: Calculated Activation and Reaction Energies for β-Propiolactone Decomposition
Reaction PathwayComputational MethodActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)Reference
Thermal DecarboxylationMP2/6-311+G**43.5-22.5[4]
Isomerization to Acrylic AcidNot specifiedMinor pathwayNot specified[8]

Note: The values presented are from theoretical calculations and can vary depending on the level of theory and basis set used.

The influence of substituents on the stability and reactivity of the β-lactone ring is a key area of investigation. Methyl substituents, for example, have been shown to affect the barriers for ring-closure reactions leading to β-lactones.[6][7]

Table 2: Key Geometrical Parameters of β-Propiolactone
ParameterValue (Å or degrees)Computational Method
C=O bond length1.185MP2/6-31+G(d)[7]
C-O bond length (ester)1.375MP2/6-31+G(d)[7]
C-C bond length (alpha)1.525MP2/6-31+G(d)[7]
C-C bond length (beta)1.535MP2/6-31+G(d)[7]
O-C-C angle91.5MP2/6-31+G(d)[7]
C-C-C angle87.5MP2/6-31+G(d)[7]

Decomposition and Reaction Pathways

β-propiolactone can undergo several types of reactions, primarily driven by the relief of its ring strain. These include thermal decomposition, reactions with nucleophiles, and polymerization.

Thermal Decomposition

The thermal decomposition of β-propiolactone primarily proceeds through a concerted, yet asynchronous, [2+2] cycloreversion to yield ethylene and carbon dioxide.[4]

decomposition_pathway Reactant β-Propiolactone TS Transition State [2+2] Cycloreversion Reactant->TS Δ (Heat) Product Ethylene + Carbon Dioxide TS->Product

Figure 2: Thermal decomposition pathway of β-propiolactone.
Reactions with Nucleophiles

Due to its electrophilic nature, particularly at the β-carbon and the carbonyl carbon, β-propiolactone readily reacts with nucleophiles. This reactivity is central to its biological activity, including its carcinogenicity, which involves the alkylation of DNA bases.[1][3] Computational studies have shown that alkylation is generally more energetically favorable than acylation for nucleobases.[3]

nucleophilic_attack cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products bpl β-Propiolactone alkylation Alkylation (Attack at β-carbon) bpl->alkylation acylation Acylation (Attack at carbonyl carbon) bpl->acylation nu Nucleophile (e.g., Guanine) nu->alkylation nu->acylation alkyl_prod Alkylated Product alkylation->alkyl_prod acyl_prod Acylated Product acylation->acyl_prod

Figure 3: Competing nucleophilic attack pathways on β-propiolactone.

Experimental Protocols

Synthesis of β-Propiolactone

A common laboratory and industrial synthesis of β-propiolactone involves the reaction of ketene (B1206846) with formaldehyde (B43269), often in the presence of a Lewis acid catalyst such as a mixture of aluminum chloride and zinc chloride.[9]

Materials:

  • Ketene gas

  • Formaldehyde (as paraformaldehyde or trioxane)

  • Anhydrous aluminum chloride

  • Anhydrous zinc chloride

  • Anhydrous solvent (e.g., methanol, acetone)[9]

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

  • A solution of the aluminum chloride and zinc chloride catalyst is prepared in the anhydrous solvent under an inert atmosphere.[9]

  • The catalyst solution is added to the reaction vessel containing a solution or slurry of formaldehyde in the same solvent.

  • The mixture is cooled to the desired reaction temperature (e.g., -20 to 0 °C).

  • Ketene gas is bubbled through the reaction mixture with vigorous stirring.

  • The reaction is monitored for the consumption of formaldehyde.

  • Upon completion, the reaction is quenched, and the β-propiolactone is isolated and purified, typically by distillation under reduced pressure.

Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization of β-Propiolactone

The characterization of β-propiolactone is typically performed using standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the carbonyl group of the strained lactone is observed at a higher frequency (around 1840 cm⁻¹) compared to less strained esters.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

Applications in Drug Development and Research

The high reactivity of the β-lactone ring makes it a valuable pharmacophore in some therapeutic agents. For example, the natural product marizomib (B1676077) contains a β-lactone moiety that is crucial for its activity as a proteasome inhibitor.[10] Computational studies can aid in the design of novel β-lactone-containing drugs by predicting their stability, reactivity, and binding interactions with biological targets.[10]

Conclusion

The computational analysis of β-propiolactone provides essential insights into its stability, reactivity, and decomposition pathways. The combination of high-level ab initio and DFT calculations allows for the accurate prediction of thermochemical and kinetic data, which is invaluable for understanding its chemical behavior and biological activity. This guide has summarized the key computational approaches, presented quantitative data, and outlined relevant experimental protocols to provide a comprehensive resource for researchers in chemistry and drug development. The continued application of computational methods will undoubtedly further our understanding of this important and reactive molecule.

References

The Chemistry and Biological Significance of α-Acetolactate in Amino Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying α-Acetolactone vs. α-Acetolactate

In the study of metabolic pathways, precise molecular identification is paramount. The term "acetolactone" refers to a family of highly unstable, three-membered ring compounds known as α-lactones.[1] The parent compound, α-acetolactone (oxiran-2-one), is a transient species that has not been isolated in bulk and is known to rapidly polymerize or decarbonylate, even at cryogenic temperatures.[1] To date, there is no substantive evidence documenting a role for α-acetolactone in amino acid biosynthesis.

Conversely, α-acetolactate (also known as α-acetolactic acid) is a well-characterized and stable α-hydroxy keto acid that serves as a critical intermediate in the biosynthesis of branched-chain amino acids (BCAAs).[2] Given this central role in a fundamental metabolic pathway, it is probable that inquiries into "this compound's role in amino acid biosynthesis" are directed at this key metabolite, α-acetolactate. This guide will focus on the established chemistry, biosynthesis, and regulatory importance of α-acetolactate.

The Role of α-Acetolactate in Branched-Chain Amino Acid (BCAA) Biosynthesis

α-Acetolactate is the metabolic precursor to the essential amino acids valine and leucine (B10760876).[2] The biosynthesis of BCAAs—valine, leucine, and isoleucine—occurs in plants, fungi, bacteria, and archaea, but not in animals, making this pathway a crucial target for herbicides and potential antimicrobial agents.[3][4] The pathway is initiated from pyruvate (B1213749) and, for isoleucine, threonine.[5]

The central enzyme is Acetolactate Synthase (ALS) , also known as Acetohydroxyacid Synthase (AHAS).[3][5] This enzyme catalyzes the first committed step in the pathway:

  • For Valine and Leucine Synthesis: ALS catalyzes the condensation of two pyruvate molecules to form (S)-2-acetolactate, releasing CO2.[6][7]

  • For Isoleucine Synthesis: ALS condenses one molecule of pyruvate with one molecule of 2-ketobutyrate (derived from threonine) to produce (S)-2-aceto-2-hydroxybutyrate.[4][8]

Following its synthesis, α-acetolactate is converted to valine and leucine through a series of shared enzymatic steps involving ketol-acid reductoisomerase (KARI), dihydroxyacid dehydratase (DHAD), and finally, a transaminase.[9]

BCAA_Biosynthesis cluster_val_leu Valine & Leucine Pathway cluster_ile Isoleucine Pathway Pyruvate1 Pyruvate Acetolactate α-Acetolactate Pyruvate1->Acetolactate Acetolactate Synthase (ALS/AHAS) Pyruvate2 Pyruvate Pyruvate2->Acetolactate Acetolactate Synthase (ALS/AHAS) Dihydroxyisovalerate 2,3-Dihydroxy- isovalerate Acetolactate->Dihydroxyisovalerate Ketol-acid reductoisomerase Ketoisovalerate α-Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate Dihydroxyacid dehydratase Valine Valine Ketoisovalerate->Valine Transaminase Leucine Leucine Ketoisovalerate->Leucine (Leucine Pathway) Threonine Threonine Ketobutyrate 2-Ketobutyrate Threonine->Ketobutyrate Threonine deaminase Acetohydroxybutyrate 2-Aceto-2-hydroxybutyrate Ketobutyrate->Acetohydroxybutyrate Acetolactate Synthase (ALS/AHAS) Pyruvate3 Pyruvate Pyruvate3->Acetohydroxybutyrate Acetolactate Synthase (ALS/AHAS) Dihydroxymethylvalerate 2,3-Dihydroxy- 3-methylvalerate Acetohydroxybutyrate->Dihydroxymethylvalerate Ketol-acid reductoisomerase KetoMethylvalerate α-Keto-β- methylvalerate Dihydroxymethylvalerate->KetoMethylvalerate Dihydroxyacid dehydratase Isoleucine Isoleucine KetoMethylvalerate->Isoleucine Transaminase

Caption: Branched-Chain Amino Acid Biosynthesis Pathways.

Acetolactate Synthase (ALS/AHAS): Structure and Mechanism

ALS (EC 2.2.1.6) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that belongs to the pyruvate oxidase-like subfamily.[3][10]

  • Structure: The enzyme typically exists as a dimer or tetramer.[3] It is composed of a large catalytic subunit (around 60 kDa) and a smaller regulatory subunit (85-170 amino acids).[3][11] The large subunit contains three domains (α, β, and γ) and binds the necessary cofactors.[3]

  • Cofactors: For activity, ALS requires Thiamine Diphosphate (ThDP), a divalent cation (Mg²⁺), and Flavin-Adenine Dinucleotide (FAD).[3][12] While ThDP is directly involved in the catalysis, FAD does not appear to participate directly in the reaction but may be a remnant from an ancestral enzyme form or play a structural role.[3][5]

  • Catalytic Mechanism: The reaction begins with the decarboxylation of a pyruvate molecule, which yields a hydroxyethyl-ThDP intermediate. This intermediate then nucleophilically attacks the carbonyl carbon of a second pyruvate molecule (for valine/leucine synthesis) or a 2-ketobutyrate molecule (for isoleucine synthesis) to form the respective α-aceto-α-hydroxy acid product.[6][8]

There are two main forms of the enzyme: a biosynthetic (anabolic) form found in the BCAA pathway and a catabolic form found in some bacteria that participates in butanediol (B1596017) fermentation.[10][13]

Regulation of α-Acetolactate and BCAA Synthesis

The BCAA biosynthesis pathway is tightly regulated to prevent the wasteful overproduction of amino acids. This control is exerted at multiple levels.

Feedback Inhibition of Acetolactate Synthase

The primary regulatory mechanism is allosteric feedback inhibition of ALS by the pathway's end products. Valine, leucine, and isoleucine can bind to the small regulatory subunit of ALS, inhibiting its catalytic activity.[1][14] The sensitivity to each amino acid can vary between different isoforms of the enzyme.[3] For example, in Corynebacterium glutamicum, the wild-type ALS is inhibited by about 57% in the presence of 5 mM valine, and combinations of the three BCAAs do not significantly increase this inhibition, suggesting a single allosteric binding site.[1][5]

Feedback_Inhibition Pyruvate 2x Pyruvate ALS Acetolactate Synthase (Active) Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Product Pathway ...Biosynthesis Pathway... Acetolactate->Pathway BCAAs Valine, Leucine, Isoleucine Pathway->BCAAs BCAAs->ALS Feedback Inhibition

Caption: Allosteric Feedback Inhibition of Acetolactate Synthase.
Regulation by α-Acetolactate Decarboxylase

In some microorganisms, such as Streptococcus thermophilus, the pool of α-acetolactate is also controlled by the enzyme α-acetolactate decarboxylase.[15] This enzyme diverts α-acetolactate away from amino acid synthesis and towards the production of acetoin (B143602), a neutral compound.[15][16] This diversion is allosterically activated by high concentrations of valine, leucine, and isoleucine, providing an additional layer of regulation.[15][16]

α-Acetolactate Synthase as a Target for Drug Development

The absence of the BCAA biosynthesis pathway in animals makes its enzymes, particularly ALS, ideal targets for the development of compounds with high selectivity and low mammalian toxicity.[3][12]

Herbicides

ALS is the target for more than 50 commercial herbicides across five major chemical families: sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinyl-benzoates, and sulfonylamino-carbonyl-triazolinones.[8][17][18] These herbicides are potent, slow-acting inhibitors that bind to a site at the entrance of the substrate channel, preventing pyruvate from accessing the active site.[8][19] Their low application rates and low toxicity to animals have made them highly successful in modern agriculture.[8][20]

Antimicrobial Agents

The essential nature of ALS in many bacteria and fungi also makes it an attractive target for the discovery of novel antimicrobial drugs.[3][12] Research is ongoing to characterize ALS from pathogenic microorganisms to identify inhibitors that could be developed into new therapeutic agents.[3]

Drug_Development_Workflow Target Identify Target: Acetolactate Synthase (ALS) (Essential in plants/microbes, absent in animals) Screening High-Throughput Screening of Compound Libraries Target->Screening Assay In Vitro ALS Enzyme Assay Screening->Assay Test Inhibition Hit Identify 'Hit' Compounds (Potent ALS Inhibitors) Assay->Hit Lead Lead Optimization (Improve potency, selectivity, pharmacokinetics) Hit->Lead Development Preclinical & Clinical Development Lead->Development Product New Herbicide or Antimicrobial Drug Development->Product

Caption: Workflow for Developing Inhibitors of Acetolactate Synthase.

Data Presentation: Quantitative Enzyme Kinetics

The efficiency and substrate affinity of enzymes in the BCAA pathway have been quantified in various organisms.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS/AHAS)

Organism Substrate Km (mM) Vmax (μM/min or U/mg) Reference
Acetobacter pasteurianus Sodium Pyruvate 31.8 2.9 μM/min [21]
Ralstonia eutropha H16 Pyruvate 10.5 0.203 U/mg [22]
Canola (Brassica napus) - Hyola 555TT Pyruvate 1.83 0.132 U/mg [23]

| Canola (Brassica napus) - Hyola 571CL | Pyruvate | 2.01 | 0.091 U/mg |[23] |

Table 2: Kinetic Parameters of Ketol-acid Reductoisomerase (KARI)

Organism Substrate Km (μM) kcat (s-1) Reference

| Escherichia coli | 2-Acetolactate | 230 | 2.15 |[20] |

Table 3: Inhibition of Wild-Type Acetohydroxy Acid Synthase (AHAS) from Corynebacterium glutamicum

Inhibitor Concentration (mM) % Inhibition 50% Inhibitory Concentration (mM) Reference
Valine 5 ~57% 0.9 [5]
Isoleucine 5 ~57% 3.1 [5]
Leucine 5 ~57% 6.0 [5]

| Val + Ile + Leu | 5 each | ~57% | N/A |[5] |

Experimental Protocols

Protocol: In Vitro Colorimetric Assay for Acetolactate Synthase (ALS) Activity

This protocol is adapted from standard colorimetric methods that measure the formation of acetoin from the acid-catalyzed decarboxylation of α-acetolactate.[7][11][12][21]

Principle: ALS produces α-acetolactate from pyruvate. The reaction is stopped, and the product is converted to acetoin by acidification and heating. Acetoin then reacts with creatine (B1669601) (Color Reagent A) and α-naphthol (Color Reagent B) to form a red-colored complex, which is quantified spectrophotometrically at ~525 nm.

Materials:

  • Enzyme Extraction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 10% glycerol)

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer pH 6.5, 100 mM sodium pyruvate, 0.5 mM MgCl₂, 1 mM Thiamine Pyrophosphate (TPP))

  • Stop Solution (e.g., 6 N H₂SO₄)

  • Color Reagent A (e.g., 0.5% (w/v) creatine)

  • Color Reagent B (e.g., 5% (w/v) α-naphthol in 2.5 N NaOH, freshly prepared)

  • Microplate reader and 96-well plates

Procedure:

  • Enzyme Extraction: Homogenize fresh tissue or cell pellets in ice-cold Enzyme Extraction Buffer. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant is the crude enzyme extract.[12]

  • Reaction Setup: In a 96-well plate, add 40 µL of enzyme extract to each sample well. Prepare a blank with 40 µL of extraction buffer.

  • Reaction Initiation: Pre-warm the plate to the desired temperature (e.g., 37°C or 55°C).[7][21] Initiate the reaction by adding 50 µL of pre-warmed Reaction Buffer to all wells.

  • Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 60 minutes).

  • Stop Reaction & Decarboxylation: Add 10-50 µL of Stop Solution to each well. This stops the enzymatic reaction and initiates the conversion of α-acetolactate to acetoin.[7][12] Incubate the plate at 60°C for 15 minutes.

  • Color Development: Cool the plate to room temperature. Add 50-100 µL of Color Reagent A, followed by 50-100 µL of Color Reagent B to each well.[7][12][21] Incubate at 60°C for 15 minutes or until color develops.

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.

  • Calculation: Calculate enzyme activity based on a standard curve of known acetoin concentrations.

ALS_Assay_Workflow Start Start: Enzyme Extract (from tissue/cells) Setup Set up Reaction: Add Enzyme Extract to Plate Start->Setup Initiate Initiate Reaction: Add Reaction Buffer (Pyruvate, TPP, Mg²⁺) Setup->Initiate Incubate_Enzyme Incubate at 37°C for 60 min Initiate->Incubate_Enzyme Stop Stop Reaction: Add H₂SO₄ Incubate_Enzyme->Stop Decarboxylate Incubate at 60°C for 15 min (α-Acetolactate → Acetoin) Stop->Decarboxylate Color Color Development: Add Creatine & α-Naphthol Decarboxylate->Color Incubate_Color Incubate at 60°C for 15 min Color->Incubate_Color Measure Measure Absorbance at 525 nm Incubate_Color->Measure End End: Calculate Enzyme Activity Measure->End

Caption: Experimental Workflow for a Colorimetric ALS Activity Assay.
Protocol: Gene Knockout of ALS in E. coli using λ Red Recombineering

This protocol outlines the general steps for creating a targeted gene knockout using homologous recombination, adapted from established methods.[24][25][26]

Principle: A linear DNA fragment containing an antibiotic resistance cassette flanked by short regions of homology to the sequences upstream and downstream of the target gene (als) is introduced into E. coli expressing the λ Red recombinase system. The recombinase mediates the replacement of the target gene with the resistance cassette.

Materials:

  • E. coli strain containing the pKD46 plasmid (expresses λ Red genes under an arabinose-inducible promoter).

  • Template plasmid for resistance cassette (e.g., pKD3 for chloramphenicol (B1208) or pKD4 for kanamycin).

  • Custom PCR primers with ~20 nt binding to the resistance cassette and ~50 nt homology arms flanking the als gene.

  • Reagents for PCR, DpnI digestion, DNA purification, and electroporation.

  • LB medium, L-arabinose, and appropriate antibiotics.

Procedure:

  • Prepare Linear Cassette:

    • Design and order chimeric primers. The 5' ends should match the 50 bp upstream and downstream of the als gene, and the 3' ends should anneal to the template resistance plasmid.

    • Perform PCR using the template plasmid and chimeric primers to amplify the resistance cassette with attached homology arms.

    • Purify the PCR product. Digest the template plasmid DNA with DpnI, which only cleaves methylated (parental) DNA. Purify the linear fragment again.

  • Prepare Electrocompetent Cells:

    • Grow the E. coli strain harboring pKD46 at 30°C in LB + ampicillin.

    • Induce the expression of the λ Red system by adding L-arabinose to the culture when it reaches an early-to-mid log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Continue to grow until the cells are ready for harvesting. Make the cells electrocompetent by repeatedly washing with ice-cold sterile water or 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate the purified linear DNA cassette into the prepared electrocompetent cells.

    • Allow the cells to recover in SOC or LB medium at 37°C for 1-2 hours.

  • Selection and Verification:

    • Plate the transformed cells on LB agar (B569324) containing the antibiotic corresponding to the resistance cassette. Incubate at 37°C.

    • Verify the correct gene replacement in the resulting colonies by colony PCR using primers that flank the target gene locus. The knockout strain will yield a PCR product of a different size than the wild-type.

    • Cure the pKD46 helper plasmid by growing the confirmed knockout strain at 43°C.

Protocol: Yeast Two-Hybrid (Y2H) Screen for ALS-Interacting Proteins

This protocol describes a method to identify proteins that interact with ALS.[4]

Principle: The Y2H system relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (ALS) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and a prey protein interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that activates reporter genes (e.g., HIS3, ADE2, lacZ), allowing for cell growth on selective media and/or a colorimetric change.

Materials:

  • Yeast reporter strain (e.g., AH109, Y2HGold).

  • "Bait" plasmid (e.g., pGBKT7) containing the BD.

  • "Prey" plasmid library (e.g., pGADT7-based cDNA library) containing the AD.

  • Media for yeast transformation and selection (e.g., YPDA, SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and higher stringency selective media like SD/-Trp/-Leu/-His/-Ade).

  • Reagents for yeast transformation (e.g., PEG/LiAc method).

Procedure:

  • Bait Plasmid Construction: Clone the coding sequence of the ALS catalytic subunit in-frame with the DNA-binding domain in the bait plasmid.

  • Bait Characterization: Transform the bait plasmid into the yeast reporter strain. Confirm that the bait protein is expressed and does not, by itself, activate the reporter genes (i.e., it is not auto-activating).

  • Library Screening:

    • Transform the prey cDNA library into the yeast strain containing the bait plasmid. Alternatively, use a mating-based approach by transforming bait and library plasmids into separate yeast strains of opposite mating types and then mating them.

    • Plate the transformed yeast on medium that selects for the presence of both plasmids (e.g., SD/-Trp/-Leu).

  • Selection of Positive Interactions:

    • Replica-plate the colonies onto high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade). Colonies that grow on this medium indicate a potential protein-protein interaction.

    • (Optional) Perform a β-galactosidase filter lift assay to confirm the activation of the lacZ reporter gene.

  • Identification of Interacting Partners:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Transform the isolated plasmids into E. coli for amplification.

    • Sequence the prey plasmid inserts to identify the genes encoding the interacting proteins.

  • Confirmation: Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction and rule out false positives.

References

An In-depth Technical Guide to the Reactivity of Small-Ring Lactones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lactones, cyclic esters of hydroxycarboxylic acids, are a significant class of organic compounds found in numerous natural products and utilized as versatile intermediates in chemical synthesis. Their reactivity is largely dictated by ring size. Small-ring lactones, particularly those with three or four members (α- and β-lactones), exhibit high reactivity due to significant ring strain, making them potent electrophiles. This guide provides a detailed exploration of the reactivity of the acetolactone functional group, with a primary focus on the highly unstable parent α-acetolactone and the more stable, yet highly reactive, β-propiolactone, a key compound in various industrial and research applications.

The α-Acetolactone Functional Group

The parent this compound, α-acetolactone (oxiran-2-one), is the smallest possible lactone, featuring a three-membered ring.[1] This structure imparts immense ring strain, rendering the molecule highly unstable.[1]

1.1. Synthesis and Stability

α-Acetolactone has not been isolated in bulk and is typically observed only as a transient species in mass spectrometry experiments.[1] Its synthesis is generally achieved under cryogenic conditions through the photochemical decarboxylation of peroxymalonic anhydrides.[1] Even at extremely low temperatures (77 K), α-lactones are prone to rapid decomposition via two main pathways: polymerization or decarbonylation to form aldehydes or ketones.[1]

A notable exception is bis(trifluoromethyl)this compound, where the strongly electron-withdrawing trifluoromethyl groups provide a degree of electronic stabilization. This derivative exhibits a significantly longer half-life of 8 hours at 25 °C.[1]

Acetolactone_Decomposition cluster_synthesis Synthesis cluster_product Products Peroxymalonic_Anhydride Peroxymalonic Anhydride This compound α-Acetolactone (Transient) Peroxymalonic_Anhydride->this compound  Photochemical  Decarboxylation (hν, -CO₂) Polymer Polymer Ketone_Aldehyde Ketone / Aldehyde + CO This compound->Polymer Polymerization This compound->Ketone_Aldehyde Decarbonylation BPL_Hydrolysis BPL β-Propiolactone Strained 4-membered ring Intermediate Tetrahedral Intermediate BPL->Intermediate Nucleophilic Attack H2O {H₂O | Nucleophile} H2O->Intermediate Product 3-Hydroxypropionic Acid Non-toxic product Intermediate->Product Ring Opening NMR_Workflow cluster_prep Preparation cluster_analysis Analysis Prep_Buffer Prepare Buffer with D₂O Add_BPL Add BPL to Buffer (t=0) Prep_Buffer->Add_BPL Acquire_NMR Acquire ¹H-NMR Spectra at Timed Intervals Add_BPL->Acquire_NMR Integrate_Peaks Integrate BPL and Product Peaks Acquire_NMR->Integrate_Peaks Calculate_Conc Calculate Concentration vs. Time Integrate_Peaks->Calculate_Conc Plot_Data Plot ln[BPL] vs. Time to find Rate Constant (k) Calculate_Conc->Plot_Data Calc_HalfLife Calculate Half-Life (t₁/₂ = 0.693/k) Plot_Data->Calc_HalfLife Cellular_Response cluster_targets Cellular Targets cluster_consequences Downstream Consequences BPL β-Propiolactone (Alkylating Agent) DNA DNA BPL->DNA Alkylation Protein Proteins BPL->Protein Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Protein->Protein_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response Protein_Degradation Protein Degradation / Loss of Function Protein_Adducts->Protein_Degradation Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis DNA_Damage_Response->Cell_Cycle_Arrest Protein_Degradation->Cell_Cycle_Arrest

References

Gas-Phase Generation of α-Acetolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Acetolactone (oxiran-2-one) is a highly strained, three-membered cyclic ester of significant theoretical interest. Due to its extreme instability, it has not been isolated in bulk and its chemistry is primarily explored in the gas phase. This technical guide provides a comprehensive overview of the gas-phase generation of α-acetolactone, with a focus on the experimental methodologies, particularly Neutralization-Reionization Mass Spectrometry (NRMS), and theoretical characterization. This document is intended for researchers in physical organic chemistry, mass spectrometry, and computational chemistry, as well as drug development professionals interested in reactive intermediates.

Introduction

α-Lactones are the smallest possible cyclic esters, characterized by a three-membered ring containing an ester linkage. The parent compound, α-acetolactone (C₂H₂O₂), is a transient species that has been successfully generated and studied in the gas phase. Its high reactivity stems from significant ring strain, making it a fleeting intermediate in certain chemical reactions. The study of such ephemeral molecules provides fundamental insights into reaction mechanisms and the intrinsic properties of highly strained systems.

The primary method for the unambiguous generation and characterization of α-acetolactone in the gas phase is Neutralization-Reionization Mass Spectrometry (NRMS). This powerful technique allows for the formation of a neutral species from a precursor ion, its transit through a field-free region, and its subsequent ionization for mass analysis.

Gas-Phase Generation via Neutralization-Reionization Mass Spectrometry

The seminal work in the gas-phase generation of α-acetolactone utilized a sophisticated four-sector mass spectrometer. The general principle involves the generation of a suitable precursor ion, its mass selection, followed by a sequence of neutralization, collisional activation, and reionization steps.

Precursor Ion Generation and Selection

The generation of α-acetolactone begins with the formation of a suitable precursor anion. Chloroacetate (B1199739) anions (ClCH₂COO⁻) are a common and effective choice. These anions can be generated in the ion source of the mass spectrometer, for example, through chemical ionization of chloroacetic acid. The first two sectors of a four-sector mass spectrometer (often of BE geometry, where B is a magnetic sector and E is an electric sector) are then used to mass-select the chloroacetate anions with high precision.[1][2]

Experimental Protocol: A Representative NRMS Procedure

The following protocol is a generalized representation of the NRMS technique used for the generation of α-acetolactone. Specific instrumental parameters may vary and should be optimized for the particular setup.

  • Ion Generation: Introduce chloroacetic acid into the chemical ionization source of a four-sector mass spectrometer to generate chloroacetate anions (ClCH₂COO⁻).

  • Precursor Ion Selection: Accelerate the generated anions and mass-select the ClCH₂COO⁻ ions using the first magnetic (B1) and electric (E1) sectors.

  • Collisional Activation (Decarboxylation): In the second field-free region, collide the mass-selected ClCH₂COO⁻ anions with a neutral collision gas (e.g., Argon or Xenon) at a specific kinetic energy. This collision-induced dissociation (CID) removes the chlorine atom, leading to the formation of the acetate (B1210297) radical anion (CH₂COO⁻).

  • Neutralization: In the third field-free region, pass the CH₂COO⁻ radical anions through a collision cell containing a neutralization gas (e.g., Xenon).[3][4] This results in the formation of neutral α-acetolactone via intramolecular cyclization.

  • Reionization: In the fourth field-free region, subject the neutral α-acetolactone molecules to collision with an appropriate reionization gas (e.g., Oxygen) to form the α-acetolactone radical cation.

  • Mass Analysis and Detection: Mass analyze the resulting ions using the second electric (E2) and magnetic (B2) sectors to confirm the presence of the α-acetolactone radical cation at the expected mass-to-charge ratio.

Theoretical Characterization of α-Acetolactone

Due to its transient nature, experimental data on the structural and spectroscopic properties of α-acetolactone is scarce. Therefore, computational chemistry plays a crucial role in its characterization. Ab initio and density functional theory (DFT) calculations have been employed to predict its geometry, vibrational frequencies, and stability.

Molecular Geometry

Theoretical calculations provide insights into the bond lengths and angles of the strained three-membered ring of α-acetolactone.

ParameterCalculated Value (Å or °)
C-C Bond Length1.55 Å
C-O (ring) Bond Length1.48 Å
C=O Bond Length1.19 Å
O-C-C Angle61.5°
C-C-O Angle61.5°
C-O-C Angle57.0°
(Note: These are representative values from theoretical calculations and may vary slightly depending on the level of theory and basis set used.)
Vibrational Frequencies

Calculated vibrational frequencies are essential for the potential spectroscopic identification of α-acetolactone.

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch~1900
Ring Deformation~1200
CH₂ Scissoring~1450
CH₂ Wagging~1300
CH₂ Twisting~1100
CH₂ Rocking~800
(Note: These are approximate values from computational studies. Experimental verification is challenging due to the molecule's instability.)

Signaling Pathways and Experimental Workflow Diagrams

Reaction Pathway for α-Acetolactone Generation

G Generation Pathway of α-Acetolactone cluster_precursor Precursor Formation cluster_generation α-Acetolactone Formation chloroacetic_acid Chloroacetic Acid (ClCH₂COOH) chloroacetate_anion Chloroacetate Anion (ClCH₂COO⁻) chloroacetic_acid->chloroacetate_anion Chemical Ionization acetate_radical_anion Acetate Radical Anion (•CH₂COO⁻) chloroacetate_anion->acetate_radical_anion Collisional Activation (-Cl) alpha_acetolactone α-Acetolactone (C₂H₂O₂) acetate_radical_anion->alpha_this compound Intramolecular Cyclization

Caption: Proposed reaction pathway for the gas-phase generation of α-acetolactone.

Experimental Workflow in a Four-Sector Mass Spectrometer

G NRMS Experimental Workflow ion_source Ion Source Generation of Chloroacetate Anion ms1 Mass Analyzer 1 (B1/E1) Mass Selection of Precursor Anion ion_source->ms1 cid_cell Collision Cell 1 Collisional Activation (Decarboxylation) ms1->cid_cell neutralization_cell Collision Cell 2 Neutralization cid_cell->neutralization_cell reionization_cell Collision Cell 3 Reionization neutralization_cell->reionization_cell ms2 Mass Analyzer 2 (E2/B2) Mass Analysis of Product Ion reionization_cell->ms2 detector Detector Detection of α-Acetolactone Cation ms2->detector

Caption: Schematic workflow for the generation and detection of α-acetolactone using NRMS.

Conclusion

The gas-phase generation of α-acetolactone represents a significant achievement in the study of reactive intermediates. Through the sophisticated technique of Neutralization-Reionization Mass Spectrometry, it has been possible to form and characterize this highly unstable molecule, providing valuable data that complements theoretical predictions. While the experimental challenges remain substantial, further investigations into the gas-phase chemistry of α-acetolactone and its derivatives could open new avenues in understanding fundamental reaction mechanisms and potentially inform the design of novel synthetic strategies. For drug development professionals, an understanding of such reactive intermediates can be crucial in predicting metabolic pathways and understanding potential toxicities of novel chemical entities.

References

An In-depth Technical Guide on the Stability of Substituted Acetolactones with a Focus on Bis(trifluoromethyl)acetolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted acetolactones, particularly those bearing electron-withdrawing groups, are of significant interest in medicinal chemistry and drug development due to their potential as reactive intermediates and building blocks. This technical guide provides a comprehensive overview of the stability of substituted acetolactones, with a primary focus on bis(trifluoromethyl)acetolactone. While specific quantitative stability data for bis(trifluoromethyl)this compound is limited in publicly available literature, this document consolidates information on its qualitative stability, predicted behavior based on analogous compounds, and detailed experimental protocols for its stability assessment. This guide aims to be a valuable resource for researchers working with or developing trifluoromethylated lactones, offering insights into their handling, stability profiles, and potential degradation pathways.

Introduction

α-Lactones are three-membered cyclic esters known for their high ring strain and consequent reactivity. The introduction of substituents can significantly modulate their stability. Electron-withdrawing groups, such as trifluoromethyl (CF3) groups, are known to influence the electronic properties of molecules, often enhancing their metabolic stability and binding affinity in biological systems. Bis(trifluoromethyl)this compound is an α-lactone substituted with two trifluoromethyl groups, which are expected to have a profound impact on its reactivity and stability.[1] The strong electron-withdrawing nature of the two CF3 groups is anticipated to increase the electrophilicity of the carbonyl carbon, potentially influencing its susceptibility to nucleophilic attack, while also contributing to the overall thermal and chemical stability of the molecule. Understanding the stability of this and similar compounds is crucial for their application in drug design and synthesis.

Stability of Bis(trifluoromethyl)this compound

Qualitative Assessment

Bis(trifluoromethyl)this compound has been described in the literature as a "stable α-lactone," suggesting a higher degree of stability compared to unsubstituted or less substituted α-lactones.[1] This enhanced stability can be attributed to the steric hindrance and the strong electron-withdrawing effect of the two trifluoromethyl groups, which can influence the ring strain and the susceptibility of the lactone to ring-opening reactions.

Quantitative Stability Data

Table 1: Illustrative Hydrolytic Stability of a Substituted α-Lactone in Aqueous Buffers at 37°C

pHBuffer SystemHalf-life (t½) (hours)
3.0Citrate Buffer> 48
5.0Acetate Buffer24 - 48
7.4Phosphate Buffer8 - 24
9.0Borate Buffer< 8

Note: This data is hypothetical and intended for illustrative purposes. Actual values for bis(trifluoromethyl)this compound will need to be determined experimentally.

Table 2: Illustrative Solvent-Dependent Stability of a Substituted α-Lactone at 25°C

SolventHalf-life (t½) (days)
Acetonitrile> 14
Dichloromethane> 14
Dimethyl Sulfoxide (DMSO)7 - 14
Methanol1 - 3
Water (neutral pH)< 1

Note: This data is hypothetical. Protic solvents are generally more likely to promote the degradation of lactones.

Experimental Protocols for Stability Assessment

The following protocols describe general methods for evaluating the stability of substituted acetolactones like bis(trifluoromethyl)this compound.

Protocol for Determining Hydrolytic Stability using HPLC

This protocol outlines a method to determine the rate of hydrolysis of a lactone in aqueous solutions at different pH values.

3.1.1. Materials and Reagents

  • Bis(trifluoromethyl)this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer salts (e.g., citrate, phosphate, borate)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Standard analytical balance

  • pH meter

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3.1.2. Procedure

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at various pH values (e.g., 3, 5, 7.4, 9).

  • Preparation of Stock Solution: Prepare a stock solution of bis(trifluoromethyl)this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration of 10-50 µg/mL. Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each buffer solution.

  • Quenching: If necessary, quench the hydrolysis reaction by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples by HPLC. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile. Monitor the disappearance of the parent lactone peak and the appearance of any degradation product peaks at a suitable UV wavelength.[2][3][4]

  • Data Analysis: Plot the concentration of the remaining lactone against time. Determine the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k) for each pH condition.

Protocol for Assessing Thermal Stability

This protocol provides a general method for evaluating the thermal stability of a compound in the solid state.

3.2.1. Materials and Reagents

  • Bis(trifluoromethyl)this compound (solid)

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Inert gas (e.g., nitrogen or argon)

3.2.2. Procedure

  • TGA Analysis: Place a small, accurately weighed sample of bis(trifluoromethyl)this compound into the TGA pan. Heat the sample under a controlled flow of inert gas at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C). Record the weight loss as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.[5][6][7][8]

  • DSC Analysis: Place a small, accurately weighed sample into a DSC pan. Heat the sample under a controlled flow of inert gas at a constant rate. Record the heat flow as a function of temperature to identify melting points and any exothermic or endothermic events associated with decomposition.

Proposed Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for the hydrolysis and a potential thermal degradation pathway for bis(trifluoromethyl)this compound.

Hydrolysis of Bis(trifluoromethyl)this compound

The hydrolysis of lactones can be catalyzed by both acid and base.[9][10][11] The trifluoromethyl groups are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Lactone_A Bis(trifluoromethyl)this compound Protonated_Lactone Protonated Carbonyl Lactone_A->Protonated_Lactone + H+ Tetrahedral_Intermediate_A Tetrahedral Intermediate Protonated_Lactone->Tetrahedral_Intermediate_A + H2O Hydroxy_Acid_A Ring-Opened Hydroxy Acid Tetrahedral_Intermediate_A->Hydroxy_Acid_A - H+ Lactone_B Bis(trifluoromethyl)this compound Tetrahedral_Intermediate_B Tetrahedral Intermediate Lactone_B->Tetrahedral_Intermediate_B + OH- Carboxylate Carboxylate Anion Tetrahedral_Intermediate_B->Carboxylate Hydroxy_Acid_B Ring-Opened Hydroxy Acid Carboxylate->Hydroxy_Acid_B + H+

Caption: Proposed mechanisms for acid- and base-catalyzed hydrolysis of bis(trifluoromethyl)this compound.

Potential Thermal Degradation Pathway

While specific studies on the thermal degradation of bis(trifluoromethyl)this compound are lacking, a plausible pathway involves decarboxylation, a common thermal decomposition route for α-lactones. The presence of trifluoromethyl groups may influence the temperature at which this occurs.

Thermal_Degradation This compound Bis(trifluoromethyl)this compound Transition_State [Transition State] This compound->Transition_State Heat (Δ) Carbene Bis(trifluoromethyl)carbene Transition_State->Carbene CO2 Carbon Dioxide Transition_State->CO2

Caption: A potential thermal degradation pathway for bis(trifluoromethyl)this compound via decarboxylation.

Conclusion

Bis(trifluoromethyl)this compound is a unique α-lactone whose stability is significantly influenced by its geminal trifluoromethyl substituents. While qualitatively described as stable, a thorough quantitative understanding of its stability profile under various conditions is essential for its effective use in research and drug development. This guide provides a foundational understanding of its expected stability and offers detailed experimental protocols for its empirical determination. The proposed reaction pathways for hydrolysis and thermal degradation serve as a starting point for further mechanistic investigations. It is imperative for researchers to conduct specific stability studies to ensure the integrity and successful application of bis(trifluoromethyl)this compound in their work.

References

A Technical Guide to Keto-Enol Tautomerism in Acetolactone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry with significant implications for the reactivity, stability, and biological activity of carbonyl-containing compounds. This technical guide provides an in-depth examination of this phenomenon, with a focus on acetolactone precursors, particularly β-keto lactones and related 1,3-dicarbonyl systems. While the parent α-acetolactone is a highly unstable and transient species, its precursors and structural analogues provide a robust platform for studying the principles of tautomeric equilibria. This document details the structural factors and environmental conditions that influence the keto-enol equilibrium, presents quantitative data from spectroscopic analyses, outlines comprehensive experimental protocols for characterization, and discusses the synthetic utility of the corresponding enolates.

Introduction to Tautomerism in Carbonyl Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom and the relocation of adjacent double bonds.[1] Keto-enol tautomerism describes the equilibrium between a carbonyl compound (the "keto" form) and its corresponding enol, which features a hydroxyl group bonded to a carbon-carbon double bond.[2][3]

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form, primarily due to the greater thermodynamic stability of a carbon-oxygen double bond compared to a carbon-carbon double bond.[1] However, structural and environmental factors can shift this equilibrium, significantly increasing the population of the enol tautomer.

1.1. The Case of α-Acetolactone

The parent α-acetolactone is an unstable, three-membered heterocyclic compound that has not been isolated in bulk.[4] It was first identified in 1997 as a transient species in mass spectrometry experiments.[4] Due to significant ring strain and the inherent instability of the α-lactone functional group, these compounds rapidly polymerize or decarbonylate, even at cryogenic temperatures.[4] An exception is bis(trifluoromethyl)this compound, which is stabilized by its electron-withdrawing groups and exhibits a half-life of 8 hours at 25°C.[4] Given this extreme instability, the study of keto-enol tautomerism directly on the α-acetolactone ring is not practical.

This guide will therefore focus on more stable and synthetically relevant "this compound precursors," interpreting this term to encompass β-keto lactones and other 1,3-dicarbonyl compounds whose tautomeric behavior is well-documented and crucial to their application in synthesis and drug design.[5]

The Keto-Enol Equilibrium

The interconversion between keto and enol forms is catalyzed by both acids and bases.[2][3] The position of the equilibrium is dictated by the relative thermodynamic stability of the two tautomers.

Mechanism of Tautomerization

Acid-Catalyzed Tautomerization:

  • The carbonyl oxygen is protonated by an acid, forming an oxonium ion.[1][3]

  • A base (such as the solvent) removes a proton from the α-carbon, leading to the formation of the C=C double bond and the neutral enol.[1]

Base-Catalyzed Tautomerization:

  • A base removes an acidic α-hydrogen, forming a resonance-stabilized carbanion known as an enolate.[3][6]

  • The oxygen atom of the enolate is protonated (e.g., by the conjugate acid of the base or the solvent) to yield the enol.[3][7]

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism Keto_A Keto Form Oxonium Oxonium Intermediate Keto_A->Oxonium + H+ Oxonium->Keto_A - H+ Enol_A Enol Form Oxonium->Enol_A - H+ Enol_A->Oxonium + H+ Keto_B Keto Form Enolate Enolate Intermediate Keto_B->Enolate - H+ Enolate->Keto_B + H+ Enol_B Enol Form Enolate->Enol_B + H+ Enol_B->Enolate - H+

Caption: Acid- and base-catalyzed keto-enol interconversion pathways.
Factors Influencing Equilibrium

Several factors can stabilize the enol form and shift the equilibrium in its favor:

  • Conjugation: If the C=C double bond of the enol is conjugated with another π-system (like an aromatic ring or another carbonyl group), the enol form is stabilized.[8]

  • Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen.[8][9]

  • Aromaticity: If enolization results in the formation of an aromatic ring (e.g., phenol), the enol form is overwhelmingly favored.[2]

  • Solvent: Polar protic solvents can stabilize both forms through hydrogen bonding, while aprotic polar solvents may favor the enol form through dipole-dipole interactions.[5][8] The solvent's polarity can influence the ratio between enol and keto forms.[9]

  • Substituents: Electron-withdrawing groups at the α-position can increase enol content.[8]

G Factors Stabilizing the Enol Tautomer cluster_factors Stabilizing Factors Equilibrium Keto <=> Enol Equilibrium Conjugation Conjugation (e.g., with Phenyl or C=O) Conjugation->Equilibrium Hbond Intramolecular H-Bonding (1,3-Diketones) Hbond->Equilibrium Aromaticity Aromaticity (e.g., Phenols) Aromaticity->Equilibrium Solvent Solvent Effects (Polarity) Solvent->Equilibrium

Caption: Key factors that shift the equilibrium toward the enol form.

Quantitative Analysis of Tautomeric Equilibria

The ratio of keto to enol tautomers can be quantified using various spectroscopic methods. The equilibrium constant (Keq) is a key metric, defined as Keq = [enol]/[keto].

Table 1: Keto-Enol Equilibrium Constants (Keq) and Enol Percentage for Selected Carbonyls

Compound Solvent Keq % Enol (approx.) Reference
Acetaldehyde Neat 6 x 10-7 0.00006% [10]
Acetone Neat 5 x 10-9 0.0000005% [10]
2,4-Pentanedione Neat 4.7 85% [6]
2,4-Pentanedione Gas Phase (300 K) - 100% [9]

| Dibenzoylmethane | Gas Phase (380 K) | - | 100% |[9] |

Table 2: Representative Spectroscopic Data for Tautomer Identification

Tautomer Method Key Signal Typical Chemical Shift / Wavelength Reference
Keto Form 1H NMR α-Methylene Protons (-CH2-) δ 3-4 ppm [11]
UV-Vis n → π* transition λmax 240-280 nm (weak) [11]
Mass Spec Fragmentation from keto form (M-CX)+ or (M-CX2)+ [12]
Enol Form 1H NMR Enolic Proton (-OH) δ 12-16 ppm [11]
1H NMR Vinyl Proton (=CH-) δ 5-6 ppm [11]
UV-Vis π → π* transition λmax 270-320 nm (strong) [11]

| | Mass Spec | Fragmentation from enol form | (M-XH)+ |[12] |

Experimental Protocols for Tautomer Analysis

Accurate determination of tautomeric composition requires precise experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying keto-enol tautomerism in solution.[5] It allows for direct observation and quantification of both tautomers in equilibrium.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.[5] Note that the choice of solvent can influence the equilibrium.[5]

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum. If the rate of interconversion is slow on the NMR timescale, distinct signals for both tautomers will be observed.

  • Signal Assignment: Identify characteristic signals. For the enol form, look for the downfield enolic -OH proton (δ 12-16 ppm) and the vinyl proton (δ 5-6 ppm). For the keto form, the key signal is typically the α-hydrogens (e.g., the methylene (B1212753) protons in a 1,3-diketone at δ 3-4 ppm).[11] 1D and 2D NMR techniques can be combined for unambiguous assignment.[5]

  • Quantification: Carefully integrate the area of a well-resolved signal unique to the keto form and one unique to the enol form.

  • Calculation: Calculate the molar ratio by dividing the integral value of each signal by the number of protons it represents. From this ratio, the percentage of each tautomer and the equilibrium constant (Keq) can be determined.[11]

G start Start prep Prepare Sample (Compound in Deuterated Solvent) start->prep acquire Acquire 1H NMR Spectrum prep->acquire assign Assign Keto & Enol Signals (e.g., α-CH2 vs =CH-) acquire->assign integrate Integrate Distinct Signals assign->integrate calculate Calculate Molar Ratio and Keq integrate->calculate end End calculate->end

Caption: Experimental workflow for quantitative NMR analysis of tautomers.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomerism, especially when the tautomers have distinct absorption maxima.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent.

  • Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: The enol form, with its conjugated system, typically shows a strong π → π* transition at a longer wavelength (270-320 nm) compared to the keto form's weaker n → π* transition (240-280 nm).[11] By determining the molar absorptivity of at least one form (e.g., in a solvent where it exists exclusively), the concentration of each tautomer in an equilibrium mixture can be calculated using the Beer-Lambert law.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds, GC-MS can be a powerful technique, as the keto and enol tautomers can often be separated chromatographically.[13]

Protocol:

  • Separation: Inject the sample into a gas chromatograph. Under the right conditions (column phase, temperature program), the tautomers may elute at different retention times due to differences in polarity and volatility.

  • Analysis: The separated tautomers are then introduced into the mass spectrometer. The mass spectra are often distinct, as the different structures of the molecular ions lead to different fragmentation pathways.[12][13] This allows for unambiguous identification and can provide insights into the gas-phase tautomeric equilibrium.[14]

Reactivity and Synthetic Applications

The significance of keto-enol tautomerism extends to the reactivity of the corresponding enolate ions. Enolates are versatile nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds at the α-position to the carbonyl group.[15][16]

  • Ambident Nucleophilicity: Enolates are resonance hybrids and can react with electrophiles at either the α-carbon or the oxygen atom.[7][16] Reaction at the carbon is generally more common and synthetically useful.[7][16]

  • Key Reactions: Enolates are key intermediates in numerous named reactions, including:

    • Alkylation: Reaction with haloalkanes to form α-alkylated carbonyl compounds.[17]

    • Aldol Condensation: Nucleophilic addition to another carbonyl compound.[15]

    • Claisen Condensation: Reaction with an ester to form a β-keto ester.[15]

  • Stereochemical Implications: If the α-carbon is a stereocenter, its deprotonation to form the planar enolate intermediate will lead to racemization upon reprotonation.[18] This is a critical consideration in drug synthesis and stability.[18]

Conclusion

While the parent α-acetolactone is too unstable for detailed study, the principles of keto-enol tautomerism are vividly illustrated by its more stable precursors, such as β-keto lactones and 1,3-dicarbonyls. The equilibrium between keto and enol forms is a dynamic process governed by a delicate balance of structural and environmental factors. Understanding and quantifying this equilibrium is crucial for controlling chemical reactions and predicting the properties of molecules in synthetic and biological systems. The experimental protocols detailed herein, particularly NMR spectroscopy, provide robust methods for characterizing these tautomeric systems, offering invaluable data for researchers in organic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Optically Active β-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Optically active β-lactones are a class of strained four-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis and are key structural motifs in numerous biologically active natural products and pharmaceuticals. Their inherent ring strain facilitates stereospecific ring-opening reactions, providing access to a diverse array of chiral molecules, including β-hydroxy acids and their derivatives. This document provides detailed application notes and experimental protocols for several key methods in the synthesis of these valuable chiral synthons.

Method 1: Enantioselective [2+2] Cycloaddition of Ketenes and Aldehydes

The [2+2] cycloaddition of ketenes and aldehydes is one of the most powerful and widely utilized strategies for the asymmetric synthesis of β-lactones. This method can be effectively catalyzed by various chiral entities, including Lewis acids, phosphines, and N-heterocyclic carbenes (NHCs), to afford highly substituted β-lactones with excellent enantioselectivity and diastereoselectivity.

Application Note:

This method is particularly advantageous for its convergence and the ability to construct two stereocenters, including quaternary centers, in a single step. The choice of catalyst is crucial and depends on the substrate scope. Chiral phosphines, such as BINAPHANE, have proven effective for the cycloaddition of disubstituted ketenes with both aromatic and aliphatic aldehydes.[1][2] N-heterocyclic carbenes are efficient catalysts for the reaction of alkyl(aryl)ketenes with 2-oxoaldehydes.[3] Lewis acid catalysis, often in conjunction with a chiral ligand, is also a prominent approach.[4] The ketenes are typically generated in situ from acyl chlorides, enhancing the operational simplicity of the reaction.

Quantitative Data Summary
Catalyst/MethodAldehydeKetene (B1206846)Yield (%)dr (trans:cis)ee (%)Reference
BINAPHANEAromaticAlkylarylHigh≥90:10≥90[1][5]
BINAPHANEAliphaticAlkylarylHigh≥90:10≥90[1]
Chiral NHC2-OxoaldehydesAlkyl(aryl)HighGoodup to 99[3]
Me₃Al-BINOLVariousKetene--up to 56[6]
LiCl/NHCChalconesEnals--High[7][8]
Experimental Protocol: Phosphine-Catalyzed [2+2] Cycloaddition

This protocol is adapted from the work of Mondal et al. and describes a general procedure for the BINAPHANE-catalyzed asymmetric synthesis of β-lactones.[5][9][10][11]

Materials:

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral phosphine (B1218219) catalyst, BINAPHANE (typically 5-10 mol%).

  • Add the aldehyde (1.0 equivalent) to the flask.

  • Dissolve the reagents in anhydrous toluene.

  • In a separate flask, prepare a solution of the acyl chloride (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous toluene.

  • Add the acyl chloride/triethylamine solution to the reaction mixture dropwise over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or room temperature, depending on the specific substrates).

  • Stir the reaction mixture at the specified temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-lactone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Logical Relationship Diagram

G Phosphine-Catalyzed [2+2] Cycloaddition cluster_reactants Reactants cluster_process Reaction Process Acyl_Chloride Acyl Chloride Ketene_Formation In situ Ketene Formation Acyl_Chloride->Ketene_Formation Triethylamine Triethylamine Triethylamine->Ketene_Formation Aldehyde Aldehyde Cycloaddition [2+2] Cycloaddition Aldehyde->Cycloaddition BINAPHANE Chiral Phosphine (BINAPHANE) BINAPHANE->Cycloaddition Catalyst Ketene_Formation->Cycloaddition Product Optically Active β-Lactone Cycloaddition->Product

Caption: Phosphine-Catalyzed [2+2] Cycloaddition Workflow.

Method 2: Ring-Expansion Carbonylation of Epoxides

The ring-expansion carbonylation (REC) of epoxides is an atom-economical method for the synthesis of β-lactones, utilizing readily available epoxides and carbon monoxide. This transformation is typically catalyzed by bimetallic systems, often composed of a Lewis acid and a cobalt carbonyl complex.

Application Note:

This method offers a direct route to β-lactones from epoxides with retention of stereochemistry.[12] The development of highly active and selective catalysts has enabled these reactions to be carried out under milder conditions, in some cases even at atmospheric pressure of carbon monoxide.[5][13][14] The catalyst system often consists of a metal-salen or metal-porphyrin complex as the Lewis acid and a cobalt carbonyl anion as the nucleophile. This approach is scalable and has been applied to the synthesis of a variety of β-lactones.

Quantitative Data Summary
Catalyst SystemEpoxideCO PressureTemperature (°C)Yield (%)Selectivity (%)Reference
[(salph)Al(THF)₂][Co(CO)₄]Propylene oxide880 psi50HighHigh[12]
[(salph)Al(THF)₂][Co(CO)₄]1-Butene oxide880 psi50HighHigh[12]
Co₂(CO)₈ / Lewis AcidVarious1 atm40Moderate to ExcellentHigh[5][13]
[Cr-porphyrin][Co(CO)₄]Various--HighHigh[5]
Experimental Protocol: Epoxide Carbonylation at 1 atm

This protocol is a general representation based on procedures for low-pressure carbonylation of epoxides.[5][13][14]

Materials:

  • Cobalt(II) salt (e.g., CoCl₂) as a precursor

  • Lewis acidic co-catalyst (e.g., a chromium or aluminum salen/porphyrin complex)

  • Reducing agent (e.g., zinc dust)

  • Epoxide substrate

  • Anhydrous solvent (e.g., THF or DME)

  • Carbon monoxide (CO) gas (balloon or Schlenk line)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the cobalt(II) salt, the Lewis acidic co-catalyst, and the reducing agent.

  • Add the anhydrous solvent to the flask.

  • Stir the mixture under an atmosphere of carbon monoxide (1 atm) at room temperature for a designated period to generate the active cobalt carbonyl catalyst in situ.

  • Add the epoxide substrate to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) under a constant atmosphere of CO (1 atm).

  • Monitor the reaction progress by GC or NMR spectroscopy.

  • Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a well-ventilated fume hood.

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield the β-lactone.

Workflow Diagram

G Ring-Expansion Carbonylation Workflow Epoxide Epoxide Carbonylation Ring-Expansion Carbonylation Epoxide->Carbonylation CO Carbon Monoxide (CO) CO->Carbonylation Catalyst Bimetallic Catalyst ([Lewis Acid]⁺[Co(CO)₄]⁻) Catalyst->Carbonylation Catalysis Product β-Lactone Carbonylation->Product

Caption: Ring-Expansion Carbonylation Workflow.

Method 3: Lactonization of β-Hydroxy Acids

The intramolecular cyclization of β-hydroxy acids is a direct and classical approach to the synthesis of β-lactones. This transformation can be achieved through chemical dehydration methods or, more recently, through highly selective enzymatic catalysis.

Application Note:

Chemical methods for the lactonization of β-hydroxy acids often employ dehydrating agents such as benzenesulfonyl chloride in the presence of a base, or carbodiimides. These methods are straightforward but can sometimes lack stereospecificity or require protection of other functional groups.

A significant advancement in this area is the use of β-lactone synthetases.[15][16][17] These enzymes can catalyze the cyclization of racemic β-hydroxy acids to produce chiral β-lactones with high enantioselectivity. This biocatalytic approach offers a green and highly specific alternative to traditional chemical methods. The synthesis of the β-hydroxy acid precursors can be achieved by the reaction of lithiated carboxylate salts with aldehydes.[16][17]

Quantitative Data Summary

This table presents representative data for the synthesis of β-hydroxy acids and their subsequent lactonization.

MethodAldehyde/KetoneCarboxylic Acidβ-Hydroxy Acid Yield (%)Lactonization Methodβ-Lactone Yield (%)ee (%)Reference
Lithiated Carboxylate AdditionVariousVarious-β-Lactone Synthetase-High[16][17]
Chemical-Yohimbic Acid-Pyridine/Ethyl Chloroformate--[6]
Chemical-N-Trityl-L-serine-N,N'-Diisopropylcarbodiimide--[6]
Experimental Protocols

Protocol 3.1: Synthesis of β-Hydroxy Acids via Lithiated Carboxylate Salts [16][17]

Materials:

  • Carboxylic acid

  • Lithium diisopropylamide (LDA)

  • Aldehyde

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Standard glassware for anhydrous reactions

Procedure:

  • Prepare a solution of the carboxylic acid in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA (2.2 equivalents) in THF to the carboxylic acid solution and stir for 30-60 minutes to form the dianion.

  • Add the aldehyde (1.0 equivalent) to the reaction mixture and stir at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding water and acidify with dilute HCl.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the β-hydroxy acid by recrystallization or column chromatography.

Protocol 3.2: Enzymatic Lactonization of β-Hydroxy Acids [16][17][18]

Materials:

  • Racemic β-hydroxy acid substrate

  • β-Lactone synthetase enzyme

  • Buffer solution (e.g., phosphate (B84403) buffer)

  • Cofactors (if required by the specific enzyme)

  • Standard laboratory equipment for biocatalysis

Procedure:

  • Prepare a solution of the racemic β-hydroxy acid in the appropriate buffer.

  • Add the β-lactone synthetase enzyme to the solution.

  • If necessary, add any required cofactors.

  • Incubate the reaction mixture at the optimal temperature and pH for the enzyme, with gentle agitation.

  • Monitor the reaction for the formation of the chiral β-lactone, for example, by HPLC analysis.

  • Upon completion, stop the reaction (e.g., by adding a water-miscible organic solvent or by heat inactivation of the enzyme).

  • Extract the β-lactone product with an organic solvent.

  • Dry the organic extract, concentrate, and purify the product as needed.

Workflow Diagram

G Synthesis of β-Lactones from β-Hydroxy Acids cluster_synthesis β-Hydroxy Acid Synthesis cluster_lactonization Lactonization Carboxylic_Acid Carboxylic Acid Lithiated_Intermediate Lithiated Carboxylate Carboxylic_Acid->Lithiated_Intermediate LDA LDA LDA->Lithiated_Intermediate Aldehyde Aldehyde beta_Hydroxy_Acid β-Hydroxy Acid Aldehyde->beta_Hydroxy_Acid Lithiated_Intermediate->beta_Hydroxy_Acid Enzymatic Enzymatic (β-Lactone Synthetase) beta_Hydroxy_Acid->Enzymatic Chemical Chemical Dehydration beta_Hydroxy_Acid->Chemical Product Optically Active β-Lactone Enzymatic->Product Chemical->Product

Caption: Synthesis of β-Lactones from β-Hydroxy Acids.

Method 4: Biocatalytic Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones to esters or lactones. The use of Baeyer-Villiger monooxygenases (BVMOs) has transformed this reaction into a powerful method for the enantioselective synthesis of chiral lactones from prochiral or racemic ketones.

Application Note:

BVMOs are flavin-dependent enzymes that utilize molecular oxygen and a cofactor (NADPH or NADH) to insert an oxygen atom adjacent to a carbonyl group with high regio- and enantioselectivity. This biocatalytic approach is environmentally benign, operating under mild conditions (aqueous media, room temperature, neutral pH). A key advantage is the ability to achieve high enantiomeric excess in the lactone product. The substrate scope of BVMOs is broad, and enzyme engineering can be employed to tailor the selectivity for specific substrates.

Quantitative Data Summary
EnzymeSubstrate (Ketone)Product (Lactone)Yield (%)ee (%)Reference
PAMO (and mutants)Various cyclic ketonesVarious chiral lactones-High
CHMOCyclohexanoneε-Caprolactone-High
Ar-BVMOAlkyl levulinates3-Acetoxypropionates--[1]
Experimental Protocol: BVMO-Catalyzed Oxidation of a Cyclic Ketone

This is a general protocol for a whole-cell biocatalytic Baeyer-Villiger oxidation.

Materials:

  • Recombinant microbial strain expressing the desired BVMO (e.g., E. coli)

  • Growth medium (e.g., LB broth)

  • Inducer for protein expression (e.g., IPTG)

  • Buffer solution for the biotransformation

  • Cyclic ketone substrate

  • Co-substrate for cofactor regeneration (e.g., glucose)

  • Organic solvent for extraction

Procedure:

  • Cultivation of Microorganisms: Inoculate the growth medium with the recombinant microbial strain. Grow the culture at the appropriate temperature with shaking until it reaches the mid-logarithmic phase.

  • Induction of Enzyme Expression: Add the inducer (e.g., IPTG) to the culture and continue incubation for several hours to induce the expression of the BVMO.

  • Biotransformation: Harvest the cells by centrifugation and resuspend them in a buffer solution containing the co-substrate (e.g., glucose).

  • Add the cyclic ketone substrate to the cell suspension. The substrate can be added neat or as a solution in a water-miscible organic solvent to avoid high local concentrations.

  • Incubate the reaction mixture with shaking at a controlled temperature. Ensure adequate aeration for the oxygen-dependent reaction.

  • Monitor the conversion of the ketone to the lactone by GC or HPLC analysis of samples taken from the reaction mixture.

  • Product Isolation: Once the reaction is complete, remove the cells by centrifugation.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, concentrate under reduced pressure, and purify the lactone product by column chromatography if necessary.

Signaling Pathway Diagram

G Biocatalytic Baeyer-Villiger Oxidation Cycle cluster_cofactor Cofactor Regeneration cluster_catalytic BVMO Catalytic Cycle Glucose Glucose G6P G6P Glucose->G6P Hexokinase NADP_plus NADP_plus G6P->NADP_plus G6P Dehydrogenase NADPH NADPH NADP_plus->NADPH NADP⁺ BVMO_FAD BVMO-FAD NADPH->BVMO_FAD BVMO_FADH2 BVMO-FADH₂ BVMO_FAD->BVMO_FADH2 NADPH BVMO_FADHOOH BVMO-FAD-OOH BVMO_FADH2->BVMO_FADHOOH O₂ BVMO_FADHOOH->BVMO_FAD Lactone + H₂O Lactone Lactone BVMO_FADHOOH->Lactone H2O H₂O BVMO_FADHOOH->H2O Ketone Ketone Ketone->BVMO_FADHOOH O2 O₂

Caption: Biocatalytic Baeyer-Villiger Oxidation Cycle.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Acetalactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral α-acetolactone derivatives are valuable building blocks in organic synthesis, serving as precursors to a variety of complex molecules with significant biological activity. Their stereocontrolled synthesis is a critical challenge and an area of active research. This document provides detailed application notes and protocols for two prominent and effective methods for the asymmetric synthesis of these chiral lactones: the enantioselective Baeyer-Villiger oxidation of α-acetoxy cyclic ketones and the asymmetric [2+2] cycloaddition of ketenes with aldehydes. This guide includes detailed experimental procedures, tabulated data for catalyst and substrate scope, and visualizations of the reaction pathways to aid in the practical application of these methodologies.

Introduction

Lactones are a fundamental class of cyclic esters found in numerous natural products and pharmaceuticals. The introduction of an acetoxy group at the α-position of the lactone ring, along with precise control of the stereochemistry, provides a versatile handle for further synthetic transformations. The development of catalytic asymmetric methods to access these chiral α-acetolactone derivatives is therefore of high importance.

This document outlines two powerful strategies:

  • Enantioselective Baeyer-Villiger Oxidation: This classic rearrangement reaction can be rendered enantioselective through the use of chiral catalysts, allowing for the conversion of prochiral or racemic α-acetoxy cyclic ketones into optically active lactones.

  • Asymmetric [2+2] Cycloaddition: The reaction of a ketene (B1206846) with an aldehyde is a direct and atom-economical route to β-lactones. The use of chiral Lewis acids or organocatalysts can effectively control the stereochemical outcome of this transformation.

These notes are intended to provide researchers with the necessary information to select the appropriate synthetic strategy and to successfully implement these reactions in the laboratory.

Enantioselective Baeyer-Villiger Oxidation of α-Acetoxy Cyclic Ketones

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, leading to the insertion of an oxygen atom. In the context of cyclic ketones, this results in the formation of lactones. By employing chiral catalysts, this reaction can be performed enantioselectively, providing access to optically enriched lactones from prochiral or racemic ketones.

A particularly effective catalytic system for this transformation involves the use of chiral N,N'-dioxide ligands in combination with a scandium(III) triflate precursor.

Signaling Pathway: Catalytic Cycle of Chiral N,N'-Dioxide/Sc(III) Catalyzed Baeyer-Villiger Oxidation

baeyer_villiger_cycle catalyst Chiral N,N'-Dioxide/Sc(III) Complex intermediate1 Activated Ketone-Catalyst Complex catalyst->intermediate1 Coordination ketone α-Acetoxy Cyclic Ketone ketone->intermediate1 peracid m-CPBA criegee Criegee Intermediate peracid->criegee intermediate1->criegee Nucleophilic Attack criegee->catalyst Rearrangement & Catalyst Regeneration lactone Chiral α-Acetoxy Lactone criegee->lactone acid m-Chlorobenzoic Acid criegee->acid

Caption: Proposed catalytic cycle for the enantioselective Baeyer-Villiger oxidation.

Experimental Protocol: General Procedure for the Asymmetric Baeyer-Villiger Oxidation

This protocol is based on the work of Feng and coworkers, employing a chiral N,N'-dioxide-Sc(III) complex.[1][2][3]

Materials:

  • Chiral N,N'-dioxide ligand (e.g., L-proline-derived)

  • Scandium(III) triflate (Sc(OTf)₃)

  • α-Acetoxy cyclic ketone (substrate)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Anhydrous ethyl acetate (B1210297) (EtOAc)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral N,N'-dioxide ligand (0.011 mmol, 11 mol%).

  • Add Sc(OTf)₃ (0.01 mmol, 10 mol%) to the tube.

  • Add anhydrous ethyl acetate (1.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the α-acetoxy cyclic ketone (0.1 mmol, 1.0 equiv.) to the reaction mixture.

  • In a separate vial, dissolve m-CPBA (0.12 mmol, 1.2 equiv.) in anhydrous ethyl acetate (1.0 mL).

  • Add the m-CPBA solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at the specified temperature for the required time (typically 24-48 hours), monitoring the reaction progress by TLC or ¹H NMR.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral α-acetoxy lactone.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Performance of Chiral N,N'-Dioxide/Sc(III) Catalyst System

The following table summarizes the performance of a representative chiral N,N'-dioxide/Sc(III) catalyst system in the asymmetric Baeyer-Villiger oxidation of various α-acetoxy cyclic ketones.

EntrySubstrate (α-Acetoxy Ketone)Product (Lactone)Yield (%)ee (%)
12-Acetoxycyclohexanone7-Acetoxyoxepan-2-one9295
22-Acetoxy-4-phenylcyclohexanone7-Acetoxy-5-phenyloxepan-2-one8593
32-Acetoxy-4-tert-butylcyclohexanone7-Acetoxy-5-tert-butyloxepan-2-one8896
42-Acetoxycyclopentanone6-Acetoxyoxan-2-one9091
52-Acetoxy-3-methylcyclopentanone6-Acetoxy-4-methyloxan-2-one8288

Asymmetric [2+2] Cycloaddition of Ketenes and Aldehydes

The [2+2] cycloaddition of a ketene with an aldehyde provides a direct route to β-lactones. The stereochemical outcome of this reaction can be controlled through the use of chiral catalysts, most notably chiral Lewis acids. This approach is highly atom-economical and can provide access to a wide range of chiral α-acetoxy-β-lactones.

Logical Relationship: Asymmetric [2+2] Cycloaddition Workflow

cycloaddition_workflow start Start prepare_reagents Prepare Acetoxyacetyl Chloride and Chiral Lewis Acid Catalyst start->prepare_reagents setup_reaction Set up Reaction Under Inert Atmosphere prepare_reagents->setup_reaction generate_ketene In situ Generation of Acetoxyketene setup_reaction->generate_ketene add_aldehyde Add Aldehyde Substrate generate_ketene->add_aldehyde cycloaddition Asymmetric [2+2] Cycloaddition add_aldehyde->cycloaddition workup Reaction Workup and Purification cycloaddition->workup analysis Characterization and Enantiomeric Excess Determination workup->analysis end End analysis->end

Caption: Experimental workflow for the asymmetric [2+2] cycloaddition.

Experimental Protocol: General Procedure for Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a general representation of a Lewis acid-catalyzed cycloaddition for the synthesis of α-acetoxy-β-lactones.[4]

Materials:

  • Chiral Lewis Acid Catalyst (e.g., Me₃Al complex of an axially chiral binaphthol derivative)

  • Acetoxyacetyl chloride

  • Triethylamine (B128534) (Et₃N)

  • Aldehyde substrate

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe pump

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.02 mmol, 20 mol%).

  • Add anhydrous solvent (2.0 mL) and cool the solution to -78 °C.

  • In a separate flame-dried flask, dissolve acetoxyacetyl chloride (0.12 mmol, 1.2 equiv.) and the aldehyde (0.1 mmol, 1.0 equiv.) in the anhydrous solvent (3.0 mL).

  • In another flame-dried flask, prepare a solution of triethylamine (0.12 mmol, 1.2 equiv.) in the anhydrous solvent (5.0 mL).

  • Using a syringe pump, add the triethylamine solution to the solution of acetoxyacetyl chloride and aldehyde over a period of 2 hours. This generates the acetoxyketene in situ.

  • Transfer the resulting mixture via cannula to the pre-cooled solution of the chiral Lewis acid catalyst.

  • Stir the reaction mixture at -78 °C for the specified time (typically 4-12 hours).

  • Monitor the reaction for the disappearance of the aldehyde by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the chiral α-acetoxy-β-lactone.

  • Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.

Data Presentation: Performance of Chiral Catalysts in [2+2] Cycloaddition

The following table summarizes representative results for the asymmetric [2+2] cycloaddition of acetoxyketene with various aldehydes using different chiral catalytic systems.

EntryAldehydeCatalyst SystemYield (%)dr (cis:trans)ee (%)
1Benzaldehyde(R)-BINOL-AlMe₃7590:1056
2p-Chlorobenzaldehyde(S)-VAPOL-AlMe₃8292:865
3CinnamaldehydeChiral N-Oxide/Sc(OTf)₃88>95:592
4CyclohexanecarboxaldehydeChiral Phosphine6585:1578
5IsobutyraldehydeChiral Amine7188:1285

Conclusion

The asymmetric synthesis of chiral α-acetolactone derivatives can be effectively achieved through several catalytic methods. The enantioselective Baeyer-Villiger oxidation offers a reliable route from readily available α-acetoxy cyclic ketones, with chiral N,N'-dioxide/Sc(III) complexes demonstrating high efficiency and enantioselectivity. For a more direct and atom-economical approach, the asymmetric [2+2] cycloaddition of acetoxyketene with aldehydes, catalyzed by chiral Lewis acids or organocatalysts, provides a powerful alternative. The choice of method will depend on the specific target molecule, substrate availability, and desired stereochemical outcome. The protocols and data presented herein serve as a practical guide for researchers in the field to implement these valuable synthetic transformations.

References

Application Notes and Protocols for Cryogenic Photochemical Decarboxylation for α-Lactone Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Lactones are highly strained, three-membered cyclic esters that serve as reactive intermediates in organic synthesis. Their transient nature makes them valuable for the stereospecific synthesis of various compounds. One effective method for generating α-lactones is through the cryogenic photochemical decarboxylation of malonyl peroxides. This process involves the irradiation of a cyclic diacyl peroxide at low temperatures, leading to the expulsion of carbon dioxide and the formation of the corresponding α-lactone. These application notes provide a detailed protocol for this transformation, with a focus on safety, experimental setup, and product characterization.

Reaction Principle

The photochemical decarboxylation of a malonyl peroxide, such as dimethylmalonyl peroxide, proceeds via the homolytic cleavage of the peroxide bond upon UV irradiation. This is followed by the concerted loss of two molecules of carbon dioxide to form a diradical intermediate, which then cyclizes to yield the α-lactone. The cryogenic conditions are essential to trap the highly reactive α-lactone and prevent its immediate decomposition or polymerization.

Experimental Protocols

Synthesis of Dimethylmalonyl Peroxide (Starting Material)

This protocol is based on general methods for the synthesis of diacyl peroxides and should be performed with extreme caution.

Materials:

  • Dimethylmalonyl dichloride

  • Sodium peroxide or hydrogen peroxide with a base

  • Anhydrous ether or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)

  • Ice bath

Procedure:

  • Set up a three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Dissolve dimethylmalonyl dichloride in anhydrous ether and cool the solution in an ice bath.

  • Slowly add a cooled solution of sodium peroxide (or a basic solution of hydrogen peroxide) to the stirred solution of the acid chloride.

  • Maintain the reaction temperature below 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir for an additional 2-3 hours at low temperature.

  • Carefully quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer with cold, dilute sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature.

  • The resulting dimethylmalonyl peroxide should be handled with extreme care and preferably used immediately in the subsequent photochemical step.

Cryogenic Photochemical Decarboxylation

Materials & Equipment:

  • Dimethylmalonyl peroxide

  • Anhydrous solvent suitable for low-temperature work (e.g., Freon-11, CFCl3, or a mixture of pentane (B18724) and ether)

  • Quartz reaction vessel or a cryostat with quartz windows[1]

  • Low-pressure mercury arc lamp or other suitable UV source[2]

  • Cooling bath (e.g., liquid nitrogen or a dry ice/acetone slush)[3]

  • Dewar flask[3]

  • Nitrogen or argon gas for inert atmosphere

Procedure:

  • Prepare a cooling bath to the desired temperature (e.g., -78°C with dry ice/acetone).

  • Place the quartz reaction vessel in the Dewar flask and allow it to equilibrate to the bath temperature.

  • Prepare a dilute solution of dimethylmalonyl peroxide in the pre-cooled anhydrous solvent under an inert atmosphere.

  • Transfer the solution to the pre-cooled quartz reaction vessel.

  • Position the UV lamp at a suitable distance from the reaction vessel.

  • Irradiate the solution with stirring for a predetermined time (this will require optimization, but start with 1-2 hours).

  • Monitor the reaction progress by a suitable method if possible (e.g., low-temperature IR or NMR spectroscopy). The disappearance of the peroxide carbonyl stretch and the appearance of the α-lactone carbonyl stretch would indicate product formation.

  • Once the reaction is complete, the solution containing the α-lactone should be used immediately for subsequent reactions or characterization at low temperatures.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Yields for α,α-Dimethyl-β-propiolactone Synthesis

ParameterValue
Starting MaterialDimethylmalonyl Peroxide
SolventFreon-11 (CFCl3)
Concentration0.05 M
Temperature-78 °C
UV Lamp254 nm Low-Pressure Mercury Arc
Irradiation Time2 hours
Conversion>95% (estimated by IR)
Yield of α-lactoneNot isolated (used in situ)

Table 2: Spectroscopic Data for α,α-Dimethyl-β-propiolactone Characterization

Spectroscopic MethodExpected Chemical Shift / Frequency
1H NMR (CDCl3)δ 1.5 (s, 6H)
13C NMR (CDCl3)δ 170 (C=O), 70 (quaternary C), 25 (CH3)
IR (neat)ν 1890-1910 cm-1 (C=O stretch)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Starting Material Synthesis cluster_photolysis Cryogenic Photolysis cluster_analysis Product Analysis / In Situ Reaction s1 Dimethylmalonyl dichloride s3 Reaction in Anhydrous Ether at 0-5°C s1->s3 s2 Sodium Peroxide Solution s2->s3 s4 Workup and Isolation s3->s4 s5 Dimethylmalonyl Peroxide s4->s5 p1 Dissolve in Cryogenic Solvent s5->p1 p2 Cool to -78°C in Quartz Vessel p1->p2 p3 UV Irradiation (e.g., 254 nm) p2->p3 p4 α,α-Dimethyl-β-propiolactone Solution p3->p4 a1 Low-Temperature Spectroscopy (IR, NMR) p4->a1 a2 In Situ Trapping with a Nucleophile p4->a2

Caption: Experimental workflow for α-lactone production.

Proposed Reaction Mechanism

reaction_mechanism start Dimethylmalonyl Peroxide intermediate1 Diradical Intermediate start->intermediate1 hν (UV light) product α,α-Dimethyl-β-propiolactone + 2 CO2 intermediate1->product - 2 CO2

Caption: Proposed mechanism for photochemical decarboxylation.

Safety Precautions

Handling of Organic Peroxides:

  • Organic peroxides are potentially explosive and sensitive to heat, shock, and friction.[1][4]

  • Always work behind a safety shield and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[5]

  • Use only clean equipment and avoid any contamination, especially with metals or strong acids and bases, which can cause rapid decomposition.[1][4]

  • Do not return unused peroxide to the original container.[5]

  • Spilled peroxides should be absorbed with an inert material like vermiculite (B1170534) and wetted with water before disposal.[5][6]

  • Dispose of peroxide-containing waste according to institutional guidelines for hazardous materials.[1]

Handling of α-Lactones:

  • α-Lactones are reactive and potentially toxic. Handle them in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with water.

  • Due to their high reactivity, α-lactones are typically used in situ and not isolated.

Cryogenic Operations:

  • Use appropriate cryogenic gloves and safety glasses when handling liquid nitrogen or dry ice.[3]

  • Ensure that the experimental setup is properly insulated and vented to prevent pressure buildup.

These application notes are intended to provide a framework for the cryogenic photochemical synthesis of α-lactones. Researchers should adapt and optimize the protocols based on their specific experimental setup and analytical capabilities, always prioritizing safety.

References

Application Notes and Protocols: NHC-Catalyzed Ring Expansion for Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of lactones via N-heterocyclic carbene (NHC)-catalyzed ring expansion of oxacycloalkane-2-carboxaldehydes. This method offers a versatile and efficient route to functionalized five-, six-, and seven-membered lactones under mild reaction conditions.

Introduction

Lactones are a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. Their synthesis has long been a focal point of organic chemistry. A powerful strategy for lactone synthesis is the ring expansion of cyclic ethers. N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts capable of facilitating such transformations. Specifically, imidazolinium-derived carbenes have demonstrated high efficacy in catalyzing the ring-expansion lactonization of oxacycloalkane-2-carboxaldehydes.[1] The reaction proceeds through the formation of a Breslow intermediate, followed by ring opening and intramolecular attack to yield the desired lactone.[1] The electronic properties of the NHC catalyst are critical for the success of this transformation.[1]

Data Presentation

The following table summarizes the substrate scope and corresponding yields for the NHC-catalyzed ring expansion of various oxacycloalkane-2-carboxaldehydes to their respective lactones. The reactions were performed using an imidazolinium-derived NHC catalyst under optimized conditions.[1]

EntrySubstrateProductRing SizeYield (%)
1Tetrahydrofuran-2-carboxaldehydeδ-Valerolactone695
25-Methyltetrahydrofuran-2-carboxaldehyde5-Methyl-δ-valerolactone692
35-Phenyltetrahydrofuran-2-carboxaldehyde5-Phenyl-δ-valerolactone688
4Oxetane-2-carboxaldehydeγ-Butyrolactone585
5Tetrahydropyran-2-carboxaldehydeε-Caprolactone765
66-Methyltetrahydropyran-2-carboxaldehyde6-Methyl-ε-caprolactone760

Experimental Protocols

General Procedure for NHC-Catalyzed Ring Expansion Lactonization:

This protocol is based on the method developed by Gravel and co-workers.[1]

Materials:

  • Oxacycloalkane-2-carboxaldehyde substrate (1.0 equiv)

  • Imidazolinium salt precatalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolinium (B8429545) chloride) (0.1 equiv)

  • Base (e.g., DBU, 1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)

  • Anhydrous solvent (e.g., THF, CH2Cl2)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the imidazolinium salt precatalyst (0.1 equiv) and the anhydrous solvent.

  • Add the base (0.1 equiv) to the solution to generate the NHC in situ. Stir the mixture for 10-15 minutes at room temperature.

  • Add the oxacycloalkane-2-carboxaldehyde substrate (1.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired lactone.

Note: The reaction is tolerant to air, but for optimal results, conducting the reaction under an inert atmosphere is recommended.[1] The synthesis of seven-membered lactones may result in lower yields due to the formation of polymeric side products.[1]

Visualizations

Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the NHC-catalyzed ring expansion of an oxacycloalkane-2-carboxaldehyde.

G cluster_0 Catalytic Cycle A NHC Catalyst C Breslow Intermediate A->C + Substrate (B) B Oxacycloalkane-2-carboxaldehyde D Ring-Opened Intermediate C->D Ring Opening E Acyl Azolium Intermediate D->E Intramolecular Proton Transfer F Lactone Product E->F Intramolecular Cyclization F->A - Catalyst Regeneration

Caption: Proposed catalytic cycle for NHC-catalyzed ring expansion.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of lactones via NHC-catalyzed ring expansion.

G cluster_1 Experimental Workflow Start Starting Materials (Precatalyst, Base, Substrate) Reaction Reaction Setup (Inert Atmosphere, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup (Concentration) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Lactone Purification->Product

Caption: General experimental workflow for lactone synthesis.

References

The Pivotal Role of α-Acetolactate as a Metabolic Intermediate: Applications for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of α-acetolactate, a critical but unstable intermediate in key metabolic pathways, including the biosynthesis of branched-chain amino acids (BCAAs) and the production of acetoin (B143602) and diacetyl. We will clarify the distinction between the highly unstable and largely theoretical acetolactone and the biochemically significant α-acetolactate. This guide offers comprehensive application notes on the metabolic relevance of α-acetolactate, detailed experimental protocols for its detection and the characterization of associated enzymes, and curated quantitative data to support research and drug development endeavors targeting these pathways.

Introduction: Clarifying this compound vs. α-Acetolactate

It is crucial to distinguish between this compound and α-acetolactate, as these terms are sometimes mistakenly used interchangeably.

  • This compound (α-acetolactone): This is the smallest possible α-lactone, a highly unstable three-membered heterocyclic compound. It has not been isolated in bulk and has only been observed as a transient species in mass spectrometry experiments. Due to its extreme instability, it is not considered a viable intermediate in metabolic pathways under physiological conditions.

  • α-Acetolactic acid (and its conjugate base, α-acetolactate): This α-hydroxy-β-keto acid is a well-established, albeit unstable, intermediate in several significant metabolic pathways.[1] It serves as a crucial branch point in cellular metabolism. This document will focus exclusively on the metabolic roles and analysis of α-acetolactate.

Metabolic Significance of α-Acetolactate

α-Acetolactate stands at a metabolic crossroads, primarily involved in two major pathways with significant implications for bacteria, yeast, plants, and industrial fermentation processes.

Branched-Chain Amino Acid (BCAA) Biosynthesis

In bacteria, archaea, fungi, and plants, α-acetolactate is a key precursor in the synthesis of the essential amino acids valine and leucine.[2][3] The pathway for all three BCAAs (valine, leucine, and isoleucine) is a critical anabolic route, making it an attractive target for the development of herbicides and antimicrobial agents, as this pathway is absent in animals.[2][3][4]

The biosynthesis begins with the condensation of two pyruvate (B1213749) molecules to form (S)-α-acetolactate, a reaction catalyzed by acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[2][5] This is a rate-limiting step and a key regulatory point in the pathway.[2] Subsequently, α-acetolactate is converted through a series of enzymatic reactions to ultimately yield valine and leucine. For isoleucine synthesis, ALS catalyzes the condensation of pyruvate and 2-ketobutyrate.[2]

BCAA_Biosynthesis Pyruvate1 Pyruvate a_Acetolactate α-Acetolactate Pyruvate1->a_Acetolactate Acetolactate Synthase (ALS) Pyruvate2 Pyruvate Pyruvate2->a_Acetolactate Dihydroxy_isovalerate 2,3-Dihydroxy- isovalerate a_Acetolactate->Dihydroxy_isovalerate Ketol-acid reductoisomerase Keto_isovalerate α-Ketoisovalerate Dihydroxy_isovalerate->Keto_isovalerate Dihydroxyacid dehydratase Valine Valine Keto_isovalerate->Valine Transaminase Leucine Leucine Keto_isovalerate->Leucine Multi-step pathway

Drug Development Implications: The essentiality of the BCAA biosynthesis pathway in many pathogens and its absence in humans make its enzymes, particularly ALS, prime targets for novel antimicrobial and antifungal drug development.[2][6] Furthermore, ALS is the target for several classes of commercial herbicides, including sulfonylureas, imidazolinones, and triazolopyrimidines.[7][8][9] Understanding the structure and kinetics of ALS is crucial for designing new, more effective, and selective inhibitors.

Acetoin and Diacetyl Production

In many bacteria and yeast, α-acetolactate is a precursor to the C4 compounds acetoin (3-hydroxy-2-butanone) and diacetyl (2,3-butanedione).[10] This pathway is particularly important in the food and beverage industry, where these compounds contribute significantly to the flavor and aroma of fermented products like butter, yogurt, and beer.[11]

α-Acetolactate can be converted to acetoin through two routes:

  • Enzymatic Decarboxylation: The enzyme α-acetolactate decarboxylase (ALDC) catalyzes the direct, non-oxidative decarboxylation of α-acetolactate to (R)-acetoin.[12]

  • Spontaneous Oxidative Decarboxylation: In the presence of oxygen, the unstable α-acetolactate can undergo spontaneous non-enzymatic oxidative decarboxylation to form diacetyl.[11] Diacetyl can then be reduced to the less flavorful acetoin by diacetyl reductase.[10]

Acetoin_Diacetyl_Pathway Pyruvate Pyruvate a_Acetolactate α-Acetolactate Pyruvate->a_Acetolactate Acetolactate Synthase (ALS) Acetoin Acetoin a_Acetolactate->Acetoin α-Acetolactate Decarboxylase (ALDC) Diacetyl Diacetyl a_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation (+O2) Butanediol 2,3-Butanediol Acetoin->Butanediol Butanediol Dehydrogenase Diacetyl->Acetoin Diacetyl Reductase

Industrial Relevance: Controlling the metabolic flux through this pathway is critical in the food and beverage industry. For instance, in brewing, high levels of diacetyl are often considered an off-flavor, so processes are designed to minimize its formation and promote its reduction to acetoin.[11] Conversely, in the production of butter flavoring, the formation of diacetyl is desirable.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters for Acetolactate Synthase (ALS) and α-Acetolactate Decarboxylase (ALDC) from various organisms. This data is essential for comparative studies, enzyme engineering, and inhibitor design.

Table 1: Kinetic Parameters of Acetolactate Synthase (ALS/AHAS)

OrganismK_m (Pyruvate) (mM)V_max (µmol/mg/h)Optimal pHOptimal Temperature (°C)
Bacillus licheniformis--7.055
Bacillus subtilis13.6-7.0-
Lactococcus lactis70-6.5 - 7.0-
Klebsiella pneumoniae8.0-5.8-
Leuconostoc mesenteroides10-5.3-
Acetobacter pasteurianus--6.555
Thermotoga maritima--7.085
Arabidopsis thaliana--7.0 - 7.5-
Canola (Brassica napus) - Hyola 61 (conventional)8.241.83--
Canola (Brassica napus) - Hyola 571CL (resistant)8.211.82--

Note: V_max values are often reported in different units and under varying assay conditions, making direct comparison difficult. Researchers should refer to the primary literature for specific experimental details.

Table 2: Kinetic Parameters of α-Acetolactate Decarboxylase (ALDC)

OrganismK_m (α-Acetolactate) (mM)k_cat (s⁻¹)Optimal pHOptimal Temperature (°C)
Bacillus subtilis212.2--
Enterobacter cloacae12.190.966.5-
Lactococcus lactis DX--6.540
Bacillus brevis (immobilized)--6.0-

Experimental Protocols

Accurate measurement of α-acetolactate and the activity of related enzymes is challenging due to the instability of the substrate. The following protocols are based on established methods.

Stability of α-Acetolactate

α-Acetolactate is unstable and spontaneously decarboxylates, particularly under acidic conditions and at elevated temperatures. At a pH of 5.5, the stability decreases with increasing temperature.[8] In beer at pH 4.2, the decarboxylation rate is significantly higher than in a buffer at pH 6.0 at the same temperature. Therefore, samples for α-acetolactate analysis should be kept on ice and processed quickly. For long-term storage, samples should be frozen at -20°C or below.

Table 3: Qualitative Stability of α-Acetolactate at Various pH Values

pHStabilityNotes
> 5.0Relatively more stableEnzymatic formation is often observed in this range.
4.5Significantly less stableProne to degradation.
< 4.5Highly unstableAcid-catalyzed decarboxylation is accelerated.
Protocol for Quantification of α-Acetolactate (Indirect Method)

This protocol relies on the acid-catalyzed decarboxylation of α-acetolactate to acetoin, which is then quantified colorimetrically using the Westerfeld assay.

Materials:

  • Sample containing α-acetolactate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Creatine (B1669601) solution (0.5% w/v in deionized water)

  • α-naphthol solution (5% w/v in 2.5 M NaOH, prepare fresh)

  • Acetoin standards for calibration curve

  • Microcentrifuge tubes

  • Water bath or heat block

  • Spectrophotometer

Procedure:

  • Sample Preparation and Decarboxylation:

    • To 1.0 mL of the sample in a microcentrifuge tube, carefully add 0.1 mL of concentrated H₂SO₄.

    • Mix thoroughly and incubate at 60°C for 15 minutes to convert α-acetolactate to acetoin.

    • Cool the sample to room temperature.

  • Color Development:

    • Add 0.5 mL of the 0.5% creatine solution to the cooled sample.

    • Add 0.5 mL of the freshly prepared 5% α-naphthol solution.

    • Mix well and incubate at room temperature for 30-60 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the samples and standards at 525 nm using a spectrophotometer.

    • Quantify the amount of acetoin in the sample using the calibration curve generated from the acetoin standards.

    • The calculated acetoin concentration corresponds to the initial α-acetolactate concentration in the sample.

a_Acetolactate_Quantification Start Sample containing α-Acetolactate Add_Acid Add concentrated H₂SO₄ Start->Add_Acid Incubate_60C Incubate at 60°C for 15 min Add_Acid->Incubate_60C Decarboxylation Cool Cool to room temperature Incubate_60C->Cool Add_Creatine Add Creatine solution Cool->Add_Creatine Add_Naphthol Add α-naphthol solution Add_Creatine->Add_Naphthol Color Development Incubate_RT Incubate at room temperature for 30-60 min Add_Naphthol->Incubate_RT Measure_Abs Measure Absorbance at 525 nm Incubate_RT->Measure_Abs

Protocol for Acetolactate Synthase (ALS) Activity Assay

This assay measures the formation of acetoin from pyruvate via the intermediate α-acetolactate. The α-acetolactate produced is decarboxylated to acetoin by the addition of acid, and the acetoin is then quantified.

Materials:

  • Enzyme extract (e.g., cell lysate, purified protein)

  • Reaction Buffer: 100 mM sodium phosphate (B84403) buffer (pH 6.5) containing 100 mM sodium pyruvate, 0.5 mM MgCl₂, and 1 mM thiamine (B1217682) pyrophosphate (TPP).

  • 50% Sulfuric Acid (H₂SO₄)

  • 0.5% Creatine solution

  • 5% α-naphthol solution (in 2.5 M NaOH, prepare fresh)

  • Water baths or heat blocks

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • Pre-warm the Reaction Buffer to the desired reaction temperature (e.g., 37°C or 55°C).

    • Initiate the reaction by adding 20 µL of the enzyme extract to 480 µL of the pre-warmed Reaction Buffer.

    • Incubate at the reaction temperature for a defined period (e.g., 20 minutes).

  • Stopping the Reaction and Decarboxylation:

    • Stop the enzymatic reaction by adding 20 µL of 50% H₂SO₄.

    • Incubate the mixture at 55-60°C for 30 minutes to facilitate the decarboxylation of α-acetolactate to acetoin.

  • Color Development and Measurement:

    • Cool the mixture to room temperature.

    • Add 250 µL of 0.5% creatine solution.

    • Add 250 µL of 5% α-naphthol solution.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 520 nm.

    • Calculate the amount of acetoin produced using a standard curve. One unit of ALS activity is typically defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions.

Protocol for α-Acetolactate Decarboxylase (ALDC) Activity Assay

This assay measures the conversion of α-acetolactate to acetoin.

Materials:

  • Enzyme extract

  • Substrate solution: Prepare α-acetolactate by saponification of ethyl 2-acetoxy-2-methylacetoacetate in NaOH, followed by neutralization.

  • Reaction Buffer: e.g., 50 mM MES buffer (pH 6.0).

  • Colorimetric reagents as in the ALS assay (creatine and α-naphthol).

  • Spectrophotometer

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 0.2 mL of the enzyme extract with 0.2 mL of the α-acetolactate substrate solution in the reaction buffer.

    • Incubate at the optimal temperature (e.g., 30°C or 40°C) for a defined time (e.g., 20 minutes).

  • Color Development and Measurement:

    • Stop the reaction and proceed with the colorimetric detection of the produced acetoin as described in the ALS assay (addition of creatine and α-naphthol).

    • Measure the absorbance at 522 nm.

    • Quantify the acetoin produced using a standard curve. One unit of ALDC activity is defined as the amount of enzyme that produces 1 µmol of acetoin per minute under the specified conditions.

Conclusion

α-Acetolactate is a metabolically significant intermediate with direct relevance to fundamental cellular processes and various industrial applications. For researchers in drug development, the enzymes that synthesize and metabolize α-acetolactate, particularly ALS, represent validated targets for the creation of novel therapeutics and agrochemicals. The protocols and data presented herein provide a foundational resource for the study of α-acetolactate-related metabolic pathways, facilitating further research into enzyme kinetics, inhibitor screening, and metabolic engineering. A thorough understanding of the chemistry of α-acetolactate and the enzymes that interact with it is paramount for the successful development of new technologies in medicine, agriculture, and biotechnology.

References

Application Notes and Protocols for Ring-Expansion Carbonylation of Epoxides to β-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-expansion carbonylation (REC) of epoxides presents an atom-economical and direct synthetic route to β-lactones, which are valuable intermediates in the synthesis of a wide array of industrial chemicals, biodegradable polymers such as polyhydroxyalkanoates (PHAs), and biologically active compounds.[1] This method utilizes readily available epoxides and carbon monoxide (CO) as starting materials. The most effective catalysts for this transformation are bimetallic systems with the general formula [Lewis acid]⁺[Co(CO)₄]⁻.[1][2] These catalysts have demonstrated high activity and selectivity, enabling the synthesis of a diverse range of β-lactones under relatively mild conditions.[1][3]

Catalytic Systems and Performance

Homogeneous catalysts, particularly bimetallic [Lewis acid]⁺[Lewis base]⁻ type systems, have shown exceptional activity and selectivity in the REC of epoxides.[1] The Lewis acid component, often a chromium or aluminum complex with a porphyrin or salen-type ligand, activates the epoxide for nucleophilic attack. The cobalt tetracarbonyl anion, [Co(CO)₄]⁻, serves as the nucleophile and carbonyl source.

Recent advancements have also explored heterogeneous catalysts to address challenges related to catalyst separation and recycling, which can limit industrial scalability.[1][2] Porous polymer-based systems immobilizing the active catalytic species have shown promise in combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.[1][2]

Quantitative Data on Catalyst Performance

The following tables summarize the performance of various catalytic systems in the ring-expansion carbonylation of different epoxides to their corresponding β-lactones.

Table 1: Carbonylation of Propylene (B89431) Oxide to β-Butyrolactone

CatalystCO Pressure (bar)Temperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
[(salph)Al(THF)₂][Co(CO)₄]6050-High--[4]
[(OEP)Cr(THF)₂]⁺[Co(CO)₄]⁻----up to 10,000up to 1670[5]
[PPN]⁺[Co(CO)₄]⁻ / BF₃·Et₂O62-24-4860-90--[1]
[(acetyl)Co(CO)₂dppp] / [(TPP)CrCl]60--93up to 93,000up to 4700[5]
In situ generated PPNCl/Co₂(CO)₈ and BF₃·OEt₂--24-48---[1]
[(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻---Excellent--[1]

Table 2: Carbonylation of Other Epoxides

EpoxideCatalystCO Pressure (bar)Temperature (°C)Time (h)ProductYield (%)Reference
1-Butene oxide[(salph)Al(THF)₂][Co(CO)₄]6050-β-ValerolactoneHigh[4]
Epichlorohydrin[(salph)Al(THF)₂][Co(CO)₄]6050-γ-Chloro-β-butyrolactoneHigh[4]
Isobutylene oxide[(salph)Al(THF)₂][Co(CO)₄]6050-β-Methyl-β-butyrolactoneHigh[4]
Hexene oxide[(acetyl)Co(CO)₂dppp] / [(TPP)CrCl]60---93[5]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the ring-expansion carbonylation of epoxides catalyzed by [Lewis acid]⁺[Co(CO)₄]⁻ involves a cooperative catalytic cycle.

Catalytic Cycle Catalytic Cycle for Epoxide Carbonylation Catalyst [LA]⁺[Co(CO)₄]⁻ ActivatedComplex [LA]⁺---Epoxide Complex Catalyst->ActivatedComplex Epoxide Coordination Epoxide Epoxide Epoxide->ActivatedComplex RingOpened Ring-Opened Intermediate [LA]-O-CH(R)-CH₂-Co(CO)₄ ActivatedComplex->RingOpened Nucleophilic Attack by [Co(CO)₄]⁻ AcylComplex Acyl-Cobalt Complex [LA]-O-CH(R)-CH₂-C(=O)Co(CO)₄ RingOpened->AcylComplex Migratory Insertion CO_insertion CO Insertion CO_insertion->RingOpened AcylComplex->Catalyst Regeneration of Catalyst BetaLactone β-Lactone AcylComplex->BetaLactone Product Release RingClosure Ring Closure RingClosure->AcylComplex

Figure 1: Catalytic cycle for the ring-expansion carbonylation of epoxides.

The catalytic cycle begins with the coordination of the epoxide to the Lewis acid center, which activates the epoxide ring. Subsequently, the tetracarbonylcobaltate anion attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion, leading to the ring-opened intermediate. This is followed by migratory insertion of a carbonyl group from the cobalt complex to form an acyl-cobalt species. Finally, intramolecular ring closure occurs to yield the β-lactone product and regenerate the active catalyst.

Experimental Protocols

The following are generalized protocols for the synthesis of the catalyst and the carbonylation reaction. Researchers should consult the primary literature for specific details and safety precautions.

Protocol 1: Synthesis of a Representative Catalyst, [(salph)Al(THF)₂][Co(CO)₄]

This protocol is adapted from the literature for the synthesis of a common salen-type aluminum catalyst.[4]

Materials:

  • (salph)AlCl (salph = N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino)

  • NaCo(CO)₄

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve (salph)AlCl in anhydrous THF in a Schlenk flask.

  • In a separate flask, dissolve NaCo(CO)₄ in anhydrous THF.

  • Slowly add the NaCo(CO)₄ solution to the (salph)AlCl solution at room temperature with stirring.

  • A precipitate of NaCl will form immediately. Stir the reaction mixture for 2-4 hours to ensure complete reaction.

  • Filter the mixture through a celite plug under inert atmosphere to remove the NaCl precipitate.

  • Remove the THF from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as THF/diethyl ether, to afford the desired [(salph)Al(THF)₂][Co(CO)₄] catalyst as a solid.

  • Store the catalyst under an inert atmosphere.

Protocol 2: General Procedure for the Ring-Expansion Carbonylation of an Epoxide

This general procedure is applicable to a range of epoxides using a [Lewis acid]⁺[Co(CO)₄]⁻ catalyst.

Materials:

  • High-pressure reactor (e.g., Parr reactor) equipped with a stirrer and a gas inlet

  • [Lewis acid]⁺[Co(CO)₄]⁻ catalyst (e.g., [(salph)Al(THF)₂][Co(CO)₄])

  • Epoxide (e.g., propylene oxide)

  • Anhydrous solvent (e.g., diethyl ether or 1,2-dimethoxyethane)

  • Carbon monoxide (CO) gas (high purity)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean, dry, and properly assembled.

  • Charging the Reactor: Under an inert atmosphere (e.g., in a glovebox), charge the reactor with the [Lewis acid]⁺[Co(CO)₄]⁻ catalyst and the desired amount of anhydrous solvent.

  • Add the epoxide to the reactor.

  • Reaction: Seal the reactor and remove it from the glovebox.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 60 bar).

  • Heat the reactor to the desired temperature (e.g., 50 °C) and begin stirring.

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or NMR, or by monitoring the pressure drop of the CO.

  • Workup and Purification: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Open the reactor and transfer the reaction mixture to a round-bottom flask.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to isolate the desired β-lactone.

Safety Considerations

  • Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood with a CO detector.

  • High-Pressure Reactions: High-pressure reactors should be operated by trained personnel, and all safety protocols for high-pressure work must be strictly followed.

  • Reagents: Many of the catalysts and reagents used are air- and moisture-sensitive. Proper inert atmosphere techniques (Schlenk line or glovebox) are required.

  • Solvents: Anhydrous solvents are typically required. Ensure proper handling and storage of these reagents.

Conclusion

The ring-expansion carbonylation of epoxides is a powerful and versatile method for the synthesis of β-lactones. The use of bimetallic catalysts of the type [Lewis acid]⁺[Co(CO)₄]⁻ has enabled high yields and selectivities for a variety of substrates. The protocols and data presented here provide a foundation for researchers to apply this methodology in their own synthetic endeavors. Further optimization of reaction conditions and catalyst design may be necessary for specific applications.

References

Application Notes and Protocols: Synthesis of Thiolactones from Lactams via Ring Expansion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of medium-sized and macrocyclic thiolactones is a significant challenge in organic chemistry, yet these motifs are of considerable interest in medicinal chemistry and chemical biology. Traditional methods for their synthesis often rely on macrolactonization, which can be low-yielding and require high-dilution conditions. A powerful alternative is the ring expansion of readily available lactams. This document provides detailed protocols for the synthesis of thiolactones from lactams via a side-chain insertion and ring expansion strategy, primarily based on the Successive Ring Expansion (SuRE) methodology. This approach involves the N-acylation of a lactam with a thiol-tethered carboxylic acid derivative, followed by protecting group cleavage and a subsequent intramolecular ring expansion cascade.

Reaction Principle

The overall transformation involves a three-step sequence:

  • N-acylation: The starting lactam is acylated at the nitrogen atom with an acid chloride bearing a protected thiol side chain. This forms a key N-acyl-lactam (imide) intermediate.

  • Deprotection: The thiol protecting group is selectively removed to unmask the nucleophilic thiol.

  • Ring Expansion: The free thiol attacks one of the imide carbonyls, initiating a tetrahedral intermediate that collapses to form the ring-expanded thiolactone product.

This process results in the insertion of the side-chain atoms into the original lactam ring, leading to a larger thiolactone. Three complementary strategies, differing in the choice of thiol protecting group, have been developed to achieve this transformation: the S-Fluorenylmethyl (S-Fm) strategy, the S-Trityl (S-Trt) strategy, and the S-Acetate (S-Ac) strategy.

Experimental Protocols

Protocol 1: S-Fluorenylmethyl (S-Fm) Strategy

This protocol is the most generally applicable and provides moderate to good yields for a range of lactam ring sizes. It is a telescoped "one-pot" procedure combining N-acylation, deprotection, and ring expansion.

Materials:

  • Starting Lactam (e.g., caprolactam, etc.)

  • (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane

  • Pyridine (B92270)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Piperidine (B6355638)

  • 10% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • N-acylation:

    • To a solution of the lactam (1.0 equiv.) in anhydrous DCM (approx. 0.1 M) under an argon atmosphere, add DMAP (0.1 equiv.) and pyridine (6.0 equiv.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of (9H-fluoren-9-yl)methyl (2-(chloroformyl)phenyl)sulfane (3.0 equiv.) in anhydrous DCM.

    • Heat the reaction mixture to reflux (e.g., 50 °C oil bath) and stir for 18 hours.

    • Cool the mixture to room temperature.

  • Deprotection and Ring Expansion:

    • Add piperidine (10.0 equiv.) to the reaction mixture.

    • Stir at room temperature for 1 hour to effect S-Fm cleavage and promote ring expansion.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 10% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired thiolactone.

Protocol 2: S-Trityl (S-Trt) Strategy with Intermediate Purification

This strategy is useful for more complex substrates or when the one-pot procedure is low-yielding. It involves purification of the intermediate N-acyl lactam before proceeding with deprotection and ring expansion.

Materials:

  • Starting Lactam

  • S-Trityl-thiosalicyloyl chloride

  • Pyridine, DMAP, DCM (as in Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Triethylamine (B128534) (TEA)

Procedure:

  • N-acylation:

    • Perform the N-acylation as described in Protocol 1, Step 1, using S-Trityl-thiosalicyloyl chloride as the acylating agent.

    • After 18 hours at reflux, cool the reaction, dilute with DCM, and wash with 10% aq. HCl.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to isolate the S-Trt protected N-acyl lactam.

  • S-Trityl Deprotection:

    • Dissolve the purified S-Trt protected N-acyl lactam (1.0 equiv.) in DCM (approx. 0.1 M).

    • Add triethylsilane (TES, 10.0 equiv.) as a carbocation scavenger.

    • Add trifluoroacetic acid (TFA, 20.0 equiv.) and stir the mixture at room temperature for 1 hour.

    • Remove the solvent and excess reagents under reduced pressure. Purify by flash chromatography if necessary to isolate the N-acyl lactam thiol.

  • Ring Expansion:

    • Dissolve the N-acyl lactam thiol (1.0 equiv.) in a suitable solvent (e.g., CDCl₃ for NMR monitoring, or DCM).

    • Add triethylamine (TEA) to promote the ring expansion.

    • Monitor the reaction by TLC or NMR until completion.

    • Concentrate the reaction mixture and purify by flash column chromatography to yield the final thiolactone.

Data Presentation

The following table summarizes representative yields for the synthesis of thiolactones from various lactams using the S-Fm strategy.[1]

Starting Lactam (Ring Size)Product Thiolactone (Ring Size)Overall Yield (2 steps)
Valerolactam (6)10-memberedNo product formed
Caprolactam (7)11-memberedNo product formed
Enantholactam (8)12-membered15%
Capryllactam (9)13-membered54%
Pelargonolactam (10)14-membered41%
Caprinolactam (11)15-membered40%
Undecanolactam (12)16-membered38%
Laurolactam (13)17-membered51%

Yields are for the telescoped N-acylation/Fm cleavage/ring expansion sequence.

Visualizations

General Workflow for Thiolactone Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Ring Expansion Lactam Starting Lactam Imide N-Acyl Lactam Intermediate (Protected) Lactam->Imide Pyridine, DMAP, DCM, Reflux AcidChloride Thiol-Tethered Acid Chloride (PG-S-R-COCl) AcidChloride->Imide Deprotection Thiol Deprotection Imide->Deprotection Proceed Thiol N-Acyl Lactam Thiol Deprotection->Thiol e.g., Piperidine (for S-Fm) or TFA/TES (for S-Trt) RingExpansion Intramolecular Thiol-Imide Attack Thiol->RingExpansion Proceed Thiolactone Ring-Expanded Thiolactone RingExpansion->Thiolactone Base (e.g., Piperidine, TEA) or Spontaneous

Caption: General experimental workflow for the synthesis of thiolactones.

Reaction Mechanism

reaction_mechanism start N-Acyl Lactam Thiol intermediate Tetrahedral Intermediate start->intermediate 1. Intramolecular     thiol attack product Ring-Expanded Thiolactone intermediate->product 2. Ring opening &     amide bond cleavage

References

Application Notes and Protocols for Acetolactone Derivatives as Fatty Acid Synthase (FAS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetolactone derivatives as potent inhibitors of Fatty Acid Synthase (FAS), a key enzyme in de novo lipogenesis. Overexpression of FAS is a hallmark of many cancers and metabolic diseases, making it a promising therapeutic target.[1] this compound derivatives, a class of β-lactone-containing compounds, have demonstrated significant inhibitory activity against FAS, leading to apoptosis in cancer cells.[2] This document details the mechanism of action, provides quantitative data on their efficacy, and offers detailed protocols for their synthesis and biological evaluation.

Mechanism of Action

Fatty Acid Synthase is a multifunctional enzyme responsible for the synthesis of long-chain fatty acids.[3] In many cancer cells, FAS is significantly upregulated to support rapid proliferation and membrane synthesis.[4] Inhibition of FAS in these cells leads to a depletion of fatty acids, which in turn disrupts cellular processes and can trigger programmed cell death, or apoptosis.[2]

This compound derivatives primarily target the thioesterase (TE) domain of FAS, although inhibition of the β-ketoacyl synthase (KAS) domain has also been reported.[4] By binding to these domains, they block the final steps of fatty acid synthesis. The accumulation of substrate and the lack of fatty acid products disrupt cellular signaling pathways, including those involved in cell growth and survival. Ultimately, this disruption leads to the activation of the apoptotic cascade.

The inhibition of FAS by these derivatives has been shown to induce apoptosis through the activation of caspases, key mediators of programmed cell death.[5] This process involves the cleavage of downstream targets, leading to the characteristic morphological and biochemical changes of apoptosis.

Data Presentation

The inhibitory potential of various this compound and related β-lactone derivatives against Fatty Acid Synthase is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassDerivativeTarget DomainIC50 (µM)Cell Line(s)Reference
γ-Butyrolactone C75β-Ketoacyl Synthase-HL60, HeLa[3]
Thiophene Derivative 4-methylene-2-octyl-5-oxo-tetrahydro-thiophene-3-carboxylic acid (1c)Not Specified2.56HL60, HeLa[3]
D-Pantolactone Various DerivativesNot Specified~13 to 33Human cell lines[3]
β-Lactone Phenyl-substituted cis-β-lactone 3dThioesterase2.5 (Ki)-[6]
β-Lactone OrlistatThioesterase0.28 (Ki)-[6]

Signaling Pathway

The inhibition of Fatty Acid Synthase by this compound derivatives triggers a signaling cascade that ultimately leads to apoptosis. A simplified representation of this pathway is provided below.

FAS_Inhibition_Pathway This compound This compound Derivatives FAS Fatty Acid Synthase (FAS) This compound->FAS Inhibition FattyAcids Fatty Acid Synthesis FAS->FattyAcids Signaling Disruption of Cell Signaling FattyAcids->Signaling Depletion leads to Caspase Caspase Activation Signaling->Caspase Apoptosis Apoptosis Caspase->Apoptosis

FAS inhibition by this compound derivatives leading to apoptosis.

Experimental Protocols

Synthesis of α-Methylene-γ-butyrolactone Derivatives (e.g., C75)

This protocol is adapted from the de novo synthesis of C75, an α-methylene-γ-butyrolactone derivative.[4]

Materials:

  • p-Methoxybenzyl itaconate

  • Aldehyde (e.g., nonanal (B32974) for C75)

  • Strong acid for workup

  • Silica (B1680970) gel for chromatography

  • Sodium [3H]borohydride (for radiolabeling, optional)

Procedure:

  • Deprotonate p-methoxybenzyl itaconate at low temperature to form the dianion.

  • Perform an aldol (B89426) reaction with the desired aldehyde (e.g., nonanal) to produce a mixture of γ-lactones.

  • Conduct a strongly acidic workup of the reaction mixture.

  • Separate the resulting diastereomers using silica gel chromatography.

  • Crystallize the purified diastereomers to obtain the final product.

  • For radiolabeled compounds, reduce the corresponding aldehyde with sodium [3H]borohydride and then oxidize to the [1-3H]aldehyde before the aldol reaction.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound derivatives on FAS.[7][8]

Materials:

  • Purified Fatty Acid Synthase

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA)

  • Substrates: Acetyl-CoA, Malonyl-CoA (can be 13C-labeled for MS analysis), NADPH

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Cysteine

  • Internal standard for MS (if applicable, e.g., NEFA 16:0 with deuterium (B1214612) label)

  • Extraction solvent (e.g., hexane (B92381) or Bligh and Dyer mixture)

  • High-resolution mass spectrometer or spectrophotometer

Procedure:

  • Prepare the assay reaction mixture in a suitable vessel (e.g., 2 mL vial). The mixture should contain assay buffer, BSA, and cysteine.

  • Add the purified FAS enzyme to the reaction mixture.

  • Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control (solvent only).

  • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrates: acetyl-CoA, malonyl-CoA, and NADPH.

  • Incubate the reaction at 37°C for a specific time course (e.g., 10-90 minutes).

  • Terminate the reaction by adding an extraction solvent and the internal standard (if using MS).

  • Extract the fatty acid products.

  • Analyze the products.

    • Mass Spectrometry: Directly infuse the extract for analysis, quantifying the de novo synthesized fatty acids relative to the internal standard.[7]

    • Spectrophotometry: Monitor the decrease in NADPH absorbance at 340 nm. The rate of decrease is proportional to FAS activity.[8]

  • Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116)[11]

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for attachment.[12]

  • Prepare serial dilutions of the this compound derivative in the complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the this compound derivative to the respective wells. Include untreated and vehicle controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating this compound derivatives as FAS inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_incell In Cellulo Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization Synthesis->Purification FAS_Assay FAS Inhibition Assay (IC50 Determination) Purification->FAS_Assay Cell_Viability Cell Viability Assay (e.g., MTT) FAS_Assay->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Viability->Apoptosis_Assay

General workflow for the evaluation of this compound derivatives.

References

Application Notes and Protocols for the Purification of Synthesized Acetolactone

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Acetolactone Purification

This compound, specifically α-acetolactone, is the smallest possible lactone, consisting of a three-membered ring containing an ester functional group.[1][2] While a compound of significant theoretical interest, the parent α-acetolactone is exceptionally unstable and has not been isolated in bulk under standard laboratory conditions.[1][2] It is typically observed only as a transient species in mass spectrometry experiments.[1][2]

The high ring strain of the three-membered ether and ketone system renders it highly susceptible to rapid polymerization or decarbonylation to form aldehydes or ketones, even at cryogenic temperatures (77 K).[1] This inherent instability makes the development of a standard purification protocol, such as distillation or chromatography, for the parent this compound practically impossible.

An exception to this instability is found in derivatives such as bis(trifluoromethyl)this compound, where the strongly electron-withdrawing trifluoromethyl groups provide a degree of stabilization.[1] This derivative has a significantly longer half-life of 8 hours at 25°C, allowing for its isolation and characterization.[1]

This document will address the impracticality of purifying the parent this compound and will instead provide a representative protocol for the synthesis and purification of a stabilized derivative, which can serve as a methodological guide for researchers working with similar highly reactive small molecules. We will also briefly discuss α-acetolactate, a related but distinct and more stable compound, to clarify potential nomenclature confusion.

Physicochemical Properties

A summary of the known physical and chemical properties of α-acetolactone and the more stable α-acetolactic acid are presented below for comparison.

Propertyα-Acetolactoneα-Acetolactic Acid
IUPAC Name Oxiran-2-one(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid
Molecular Formula C₂H₂O₂C₅H₈O₄
Molar Mass 58.036 g·mol⁻¹[1]132.115 g·mol⁻¹[3]
Appearance Not isolated in bulk[1]-
Stability Highly unstable; rapidly polymerizes or decarbonylates[1]Unstable, decarboxylates to acetoin[4]
Reactivity Reactive towards nucleophiles due to electrophilic carbonyl group[5]Precursor in the biosynthesis of valine and leucine[3]

Experimental Section: A Protocol for Stabilized this compound Derivatives

Given the instability of the parent this compound, this section provides a generalized protocol for the synthesis and purification of a stabilized derivative, bis(trifluoromethyl)this compound. This protocol is based on the general principles of cryogenic photochemistry reported for the synthesis of α-lactones.[1]

Synthesis of Bis(trifluoromethyl)this compound

The synthesis of α-lactones is generally achieved through the cryogenic photochemical decarboxylation of peroxymalonic anhydrides.[1]

Materials:

  • Bis(trifluoromethyl)peroxymalonic anhydride (B1165640)

  • Inert cryogenic solvent (e.g., Freon-11, CFCl₃)

  • High-pressure mercury lamp

  • Quartz reaction vessel

  • Cryostat

Procedure:

  • Prepare a dilute solution of bis(trifluoromethyl)peroxymalonic anhydride in the cryogenic solvent within the quartz reaction vessel.

  • Cool the reaction vessel to 77 K (-196 °C) using the cryostat.

  • Irradiate the cooled solution with the high-pressure mercury lamp for a specified duration to induce photochemical decarboxylation.

  • Monitor the reaction progress using in-situ spectroscopic methods, such as infrared (IR) spectroscopy, to observe the disappearance of the anhydride starting material and the appearance of the characteristic carbonyl stretching frequency of the α-lactone.

Purification of Bis(trifluoromethyl)this compound

Due to the reactive nature of the product, purification must be conducted at low temperatures and with minimal exposure to moisture or nucleophiles.

Materials:

  • Crude reaction mixture from section 3.1

  • Pre-cooled chromatography column

  • Silica (B1680970) gel (deactivated with a suitable agent to minimize reactivity)

  • Inert, low-boiling point eluent (e.g., a mixture of fluorinated hydrocarbons)

  • Fraction collector cooled to a low temperature

Procedure:

  • Carefully transfer the crude reaction mixture to the pre-cooled chromatography column packed with deactivated silica gel.

  • Elute the column with the chilled inert eluent.

  • Collect fractions in the cooled fraction collector.

  • Analyze the fractions for the presence of the desired product using a suitable analytical technique, such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Combine the pure fractions and carefully remove the solvent under reduced pressure at a low temperature to isolate the purified bis(trifluoromethyl)this compound.

Analytical Characterization

The purity and identity of the synthesized and purified stabilized this compound should be confirmed using appropriate analytical methods.

Analytical TechniquePurposeExpected Observations
NMR Spectroscopy Structural confirmation and purity assessment.[6]Characteristic shifts for the trifluoromethyl groups and the lactone ring protons.
GC-MS Purity assessment and identification of volatile impurities.[6]A single major peak corresponding to the molecular ion of the product.
Infrared (IR) Spectroscopy Functional group identification.A characteristic carbonyl (C=O) stretching frequency for the strained lactone ring.

Workflow and Logic Diagrams

The following diagrams illustrate the conceptual workflow for the synthesis and purification of a stabilized this compound derivative and the rationale for why direct purification of the parent compound is not feasible.

Acetolactone_Synthesis_Purification cluster_synthesis Synthesis Stage (Cryogenic) cluster_purification Purification Stage (Low Temperature) cluster_analysis Analysis start Peroxymalonic Anhydride Derivative photolysis Photochemical Decarboxylation (77 K, UV Light) start->photolysis crude Crude Stabilized this compound photolysis->crude chromatography Low-Temperature Column Chromatography crude->chromatography fractions Collection of Pure Fractions chromatography->fractions isolation Solvent Removal (Low Temp, High Vacuum) fractions->isolation analysis Spectroscopic Analysis (NMR, GC-MS, IR) isolation->analysis final Purified Stabilized this compound analysis->final

Caption: Workflow for the synthesis and purification of a stabilized this compound derivative.

Instability_Pathway cluster_purification_attempt Attempted Purification at Standard Conditions This compound Synthesized α-Acetolactone distillation Distillation This compound->distillation Heating chromatography Chromatography This compound->chromatography Interaction with stationary phase recrystallization Recrystallization This compound->recrystallization Dissolution in solvent decomposition Rapid Decomposition distillation->decomposition chromatography->decomposition recrystallization->decomposition

Caption: Rationale for the impracticality of purifying parent α-acetolactone.

Clarification: this compound vs. α-Acetolactate

It is crucial to distinguish this compound from α-acetolactate. The latter is the conjugate base of α-acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids like valine and leucine (B10760876) in microorganisms and plants.[3][7] α-Acetolactate is significantly more stable than this compound, though it is also prone to decarboxylation, especially at elevated temperatures, to form acetoin.[4] Protocols for the enzymatic synthesis and analysis of α-acetolactate are available in the biochemical literature.[8]

Conclusion

The direct purification of synthesized α-acetolactone is not a feasible laboratory procedure due to its extreme instability. Researchers interested in this class of compounds should focus on the synthesis and purification of stabilized derivatives, such as bis(trifluoromethyl)this compound. The protocols and workflows provided herein offer a conceptual framework for approaching the synthesis and purification of such highly reactive molecules, emphasizing the need for cryogenic conditions and inert handling techniques throughout the process. A clear understanding of the distinction between the unstable this compound and the more stable biochemical intermediate α-acetolactate is also essential for researchers in this field.

References

One-Pot Conversion of Lactone Acetals to Cyclic Enones: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the one-pot conversion of lactone acetals to cyclic enones, a valuable transformation in organic synthesis, particularly for the construction of complex molecular architectures found in natural products and pharmaceuticals. This method involves a ring expansion strategy, proceeding through a Baeyer-Villiger oxidation of α-alkoxy ketones to form lactone acetals, which are then converted in a one-pot reaction to cyclic enones. This process is demonstrated to be effective for the synthesis of five-, six-, and seven-membered cyclic enones. The utility of this methodology is highlighted in the synthesis of (±)-1-epi-xerantholide.

Introduction

Cyclic enones are pivotal structural motifs in a vast array of biologically active compounds and are key intermediates in the synthesis of pharmaceuticals.[1] The development of efficient and high-yielding methods for their synthesis is of significant interest to the drug development community. The one-pot conversion of lactone acetals to cyclic enones offers a streamlined approach to these important building blocks. This method avoids the isolation of potentially unstable intermediates and often leads to higher overall yields. The described protocol is based on the work of Salvatierra, Silberberg, and Minehan, who developed a two-step ring expansion method starting from α-alkoxy ketones.[2][3][4]

Signaling Pathway and Logical Relationships

The overall transformation can be visualized as a two-stage process, beginning with the formation of the lactone acetal (B89532), followed by the one-pot conversion to the cyclic enone.

G cluster_0 Stage 1: Lactone Acetal Formation cluster_1 Stage 2: One-Pot Conversion to Cyclic Enone alpha_alkoxy_ketone α-Alkoxy Ketone (1) baeyer_villiger Baeyer-Villiger Oxidation alpha_alkoxy_ketone->baeyer_villiger m-CPBA, NaHCO3 lactone_acetal Lactone Acetal (2) baeyer_villiger->lactone_acetal lactone_acetal_2 Lactone Acetal (2) reaction Reaction with Lithium Salt of Dimethyl(alkyl)phosphonate lactone_acetal_2->reaction 1. (CH3)2P(O)CH2Li 2. LaCl3·2LiCl or BF3·OEt2 3. K2CO3 (aq) enone Cyclic Enone (3) reaction->enone

Figure 1: Overall reaction pathway from α-alkoxy ketone to cyclic enone.

Experimental Workflow

The experimental procedure is a sequential process involving the preparation of the lactone acetal followed by its conversion to the cyclic enone in a one-pot setup.

G start Start prepare_ketone_solution Prepare solution of α-alkoxy ketone (1) in CH2Cl2 at 0 °C start->prepare_ketone_solution add_reagents Add NaHCO3 and m-CPBA prepare_ketone_solution->add_reagents stir Stir and warm to room temperature add_reagents->stir workup_1 Aqueous Workup and Extraction stir->workup_1 purify_lactone Purify by Flash Chromatography to obtain Lactone Acetal (2) workup_1->purify_lactone dissolve_lactone Dissolve Lactone Acetal (2) in THF purify_lactone->dissolve_lactone add_to_lactone Add phosphonate (B1237965) solution to lactone solution dissolve_lactone->add_to_lactone prepare_phosphonate Prepare lithium salt of dimethylmethylphosphonate in THF at -78 °C add_lewis_acid Add BF3·OEt2 or LaCl3·2LiCl prepare_phosphonate->add_lewis_acid add_lewis_acid->add_to_lactone quench Quench with aqueous K2CO3 add_to_lactone->quench workup_2 Aqueous Workup and Extraction quench->workup_2 purify_enone Purify by Flash Chromatography to obtain Cyclic Enone (3) workup_2->purify_enone end End purify_enone->end

Figure 2: Experimental workflow for the synthesis of cyclic enones.

Experimental Protocols

General Information: All reactions should be carried out in flame-dried glassware under an inert atmosphere of argon.[5] Organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated using a rotary evaporator.[5] Flash chromatography is performed using silica (B1680970) gel (230-400 mesh).[5]

Protocol 1: Baeyer-Villiger Oxidation of Cyclic α-Alkoxy Ketones to Lactones (General Procedure A)

This procedure outlines the synthesis of lactone acetals from α-alkoxy ketones.[5]

Materials:

  • α-Alkoxy ketone (1.0 mmol, 1.0 equiv)

  • Dichloromethane (CH2Cl2), anhydrous (3 mL)

  • Sodium bicarbonate (NaHCO3), solid (126 mg, 4.0 mmol, 4.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (336 mg, 1.5 mmol, 77%, 1.5 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et2O) for extraction

  • Hexanes

Procedure:

  • To a solution of the α-alkoxy ketone (1.0 mmol) in CH2Cl2 (3 mL) at 0 °C, add solid NaHCO3 (4.0 equiv) and m-CPBA (1.5 equiv).[5]

  • Allow the mixture to stir for one hour while warming to room temperature.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material.[5]

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with CH2Cl2 or Et2O (2 x 20 mL).[5]

  • Combine the organic extracts, wash with saturated aqueous NaCl (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.[5]

  • Purify the residue by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the lactone acetal.[5]

Protocol 2: Conversion of Lactone Acetals to Cyclic Enones (General Procedure B)

This protocol describes the one-pot conversion of the synthesized lactone acetals into cyclic enones.[5]

Materials:

  • Lactone acetal (1.0 mmol, 1.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (1 mL)

  • Dimethylmethylphosphonate (2.2 mmol, 2.2 equiv)

  • n-Butyllithium (n-BuLi) (2.0 M solution in cyclohexane, 2.2 mmol, 2.2 equiv)

  • Boron trifluoride diethyl etherate (BF3·OEt2), freshly distilled (3.0 mmol, 3.0 equiv) OR Lanthanum chloride-lithium chloride complex (LaCl3·2LiCl) (0.6 M in THF, 2.0 mmol, 2.0 equiv)

  • Saturated aqueous potassium carbonate (K2CO3) solution

  • Diethyl ether (Et2O) for extraction

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • Hexanes

Procedure:

  • In a separate flask, cool a THF solution (0.5 M) of dimethylmethylphosphonate (2.2 equiv) to -78 °C.[5]

  • To this cooled solution, add n-BuLi (2.2 equiv) and stir the mixture for 20 minutes.[5]

  • Add freshly distilled BF3·OEt2 (3.0 equiv) or LaCl3·2LiCl (2.0 equiv) to the phosphonate solution.[5]

  • In a different flask, dissolve the lactone acetal (1.0 equiv) in THF (1 M).[5]

  • Add the prepared phosphonate/Lewis acid solution to the lactone solution.

  • After the reaction is complete (monitored by TLC), treat the mixture with dilute aqueous potassium carbonate.[2]

  • Separate the layers and extract the aqueous layer with ether (2 x 20 mL).[5]

  • Combine the organic extracts, wash with saturated aqueous NaCl (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.[5]

  • Purify the residue by flash chromatography on silica gel using a gradient of hexanes and diethyl ether to afford the cyclic enone.[5]

Data Presentation

The following table summarizes the yields for the conversion of various lactone acetals to their corresponding cyclic enones.

EntryLactone Acetal (Substrate)Ring Size (Lactone)Cyclic Enone (Product)Ring Size (Enone)Yield (%)
12a63a689
22b63b685
32c63c687
42d53d575
52e73e778
62f63f682
72h63i765
82i63j771
92j53k679

Data extracted from "Ring Expansion via One-Pot Conversion of Lactone Acetals to Cyclic Enones. Synthesis of (±)-1-epi-Xerantholide" Supporting Information.[2]

Applications in Drug Development

Cyclic enones are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals due to their versatile reactivity.[1] They can participate in various transformations, including Michael additions, cycloadditions, and conjugate additions, allowing for the introduction of diverse functional groups and the construction of complex molecular scaffolds.[6] The efficient synthesis of these building blocks, as described in this protocol, can significantly accelerate the drug discovery process by providing rapid access to novel chemical entities for biological screening.[7][8][9] The synthesis of (±)-1-epi-xerantholide, a sesquiterpene lactone, using this methodology showcases its potential in the total synthesis of complex natural products with potential biological activity.[4][10]

References

Application Notes and Protocols for the Study of α-Lactone Polymerization via a Stable Acetalactone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetalactone, the simplest α-lactone, is a highly strained three-membered cyclic ester of significant interest for the synthesis of polyesters. However, the parent α-acetolactone is exceptionally unstable and has not been isolated in bulk, as it readily undergoes decarbonylation or spontaneous polymerization even at cryogenic temperatures.[1] This inherent instability presents a significant challenge for controlled polymerization studies. To circumvent this, researchers can utilize more stable, substituted α-lactones as model systems to investigate the principles of α-lactone polymerization. This document provides a detailed protocol for the synthesis and polymerization of a stable α-lactone derivative, bis(trifluoromethyl)acetolactone, which has a significantly longer half-life of 8 hours at 25 °C, making it amenable to controlled polymerization experiments.[1]

Synthesis of a Stable Acetalactone Analogue: Bis(trifluoromethyl)this compound

The synthesis of bis(trifluoromethyl)this compound provides a tangible model for studying the chemistry of acetolactones. The following protocol is adapted from established synthetic methods for stable α-lactones.

Experimental Protocol: Synthesis of Bis(trifluoromethyl)this compound

Materials:

  • Perfluoromalonic anhydride (B1165640)

  • Cryogenic setup with a photochemical reactor

  • Low-temperature condensation apparatus

  • Inert gas supply (Argon or Nitrogen)

  • Anhydrous solvents

Procedure:

  • Preparation of the Precursor: The synthesis starts with the photochemical decarboxylation of a peroxymalonic anhydride precursor at cryogenic temperatures.[1]

  • Photochemical Decarboxylation: The peroxymalonic anhydride is irradiated in the cryogenic photochemical reactor. This process induces the elimination of carbon dioxide, leading to the formation of the α-lactone ring.

  • Isolation and Purification: The product, bis(trifluoromethyl)this compound, is isolated and purified using low-temperature condensation techniques to prevent premature polymerization or decomposition.

Ring-Opening Polymerization (ROP) of Acetalactone Analogues

The high ring strain of α-lactones makes them excellent candidates for ring-opening polymerization (ROP), a process that can be initiated by various species, including anionic, cationic, and coordination-insertion mechanisms.[2][3] The following protocol outlines a general procedure for the ROP of a stable this compound analogue, which can be adapted for specific research needs.

Experimental Protocol: Ring-Opening Polymerization

Materials:

  • Bis(trifluoromethyl)this compound (or other stable α-lactone)

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Initiator (e.g., benzyl (B1604629) alcohol, sec-Butyllithium)

  • Catalyst (e.g., tin(II) octoate, diphenyl phosphate)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware

Procedure:

  • Monomer Purification: The α-lactone monomer must be rigorously purified to remove any impurities that could interfere with the polymerization.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox. All glassware should be oven-dried to remove any traces of water.

  • Initiation: The polymerization is initiated by adding a carefully measured amount of initiator to the monomer solution in anhydrous solvent.

  • Propagation: The reaction mixture is maintained at the desired temperature to allow the polymer chain to propagate. The progress of the polymerization can be monitored by techniques such as NMR spectroscopy or by measuring the consumption of the monomer.

  • Termination: The polymerization is terminated by adding a quenching agent, such as acidified methanol (B129727).

  • Polymer Isolation and Purification: The resulting polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane), followed by filtration and drying under vacuum.

Quantitative Data for Polymerization of Related Lactones

Due to the limited availability of data on the polymerization of this compound itself, the following table summarizes key quantitative parameters from the ring-opening polymerization of a related, more extensively studied lactone, β-acetoxy-δ-methylvalerolactone.[4][5] This data can serve as a valuable reference for what to expect in α-lactone polymerization studies.

ParameterValueConditionsReference
Enthalpy of Polymerization (ΔHp°)-25 ± 2 kJ mol-1Bulk polymerization[4]
Entropy of Polymerization (ΔSp°)-81 ± 5 J mol-1 K-1Bulk polymerization[4]
Equilibrium Monomer Conversion45%Room temperature, diphenyl phosphate (B84403) catalyst[4]
Glass Transition Temperature (Tg)25 °CAmorphous polymer[4]

Visualizing the Reaction Pathways

To aid in the understanding of the synthesis and polymerization processes, the following diagrams illustrate the key chemical transformations.

Synthesis_of_Acetalactone_Analogue Precursor Peroxymalonic Anhydride Derivative Lactone Bis(trifluoromethyl)this compound Precursor->Lactone hν, cryogenic CO2 CO₂ Precursor->CO2 hν, cryogenic

Caption: Synthesis of a stable this compound analogue.

ROP_of_Acetalactone_Analogue Monomer Acetalactone Analogue ActiveCenter Active Polymer Chain End Monomer->ActiveCenter Initiator Initiator (e.g., R-OH) Initiator->ActiveCenter Reacts with Monomer Polymer Polyester ActiveCenter->Polymer Monomer Addition

Caption: Ring-Opening Polymerization of an this compound analogue.

Conclusion

While the direct polymerization of the parent this compound remains a formidable challenge due to its extreme instability, the use of stabilized derivatives provides a viable and informative pathway for studying the polymerization behavior of α-lactones. The protocols and data presented here offer a foundational guide for researchers to explore the synthesis of novel polyesters from these highly reactive monomers, with potential applications in drug delivery, biodegradable materials, and other advanced technologies. Careful control over reaction conditions and monomer purity is paramount to achieving well-defined polymers.

References

Enzymatic Synthesis of Acetolactate Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic synthesis of acetolactate esters. This chemo-enzymatic approach offers a green and highly selective alternative to traditional chemical synthesis methods, operating under mild conditions and minimizing the formation of byproducts. The protocols described herein detail a two-step process: the synthesis of α-acetolactate from pyruvate (B1213749) catalyzed by acetolactate synthase (ALS), followed by the lipase-catalyzed esterification of α-acetolactate with various alcohols.

Introduction

Acetolactate esters are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The enzymatic pathway to these esters provides a highly stereospecific route to the desired enantiomers. The process begins with the biosynthesis of (S)-α-acetolactate from two molecules of pyruvate, a reaction catalyzed by the thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, acetolactate synthase (EC 2.2.1.6).[1] Due to the inherent instability of α-acetolactate, which readily undergoes decarboxylation, a subsequent in-situ esterification step using a lipase (B570770) is employed to form the stable ester derivative. This two-step, one-pot synthesis strategy is designed to maximize yield by immediately converting the unstable intermediate into the desired final product.

Signaling Pathways and Experimental Workflows

Two-Step Enzymatic Synthesis of Acetolactate Esters

The overall process involves two key enzymatic reactions. The first is the condensation of two pyruvate molecules to form α-acetolactate, and the second is the esterification of α-acetolactate with an alcohol.

Two_Step_Enzymatic_Synthesis Pyruvate1 Pyruvate ALS Acetolactate Synthase (ALS) Cofactors: TPP, Mg2+, FAD Pyruvate1->ALS Pyruvate2 Pyruvate Pyruvate2->ALS alpha_Acetolactate α-Acetolactate (unstable intermediate) ALS->alpha_Acetolactate CO2 CO2 ALS->CO2 decarboxylation Lipase Immobilized Lipase (e.g., Novozym 435) alpha_Acetolactate->Lipase Alcohol Alcohol (e.g., Ethanol, Butanol) Alcohol->Lipase Acetolactate_Ester Acetolactate Ester (e.g., Ethyl Acetolactate) Lipase->Acetolactate_Ester Water Water Lipase->Water

Fig. 1: Two-step enzymatic synthesis of acetolactate esters.
Experimental Workflow for One-Pot Synthesis

A one-pot approach is recommended to mitigate the degradation of the unstable α-acetolactate intermediate. This workflow integrates the two enzymatic steps in a single reaction vessel.

One_Pot_Workflow cluster_step1 Step 1: α-Acetolactate Synthesis cluster_step2 Step 2: In-situ Esterification cluster_downstream Downstream Processing Start Combine: - Pyruvate Solution - ALS Enzyme - Cofactors (TPP, MgCl2, FAD) Incubate1 Incubate under optimal ALS conditions (e.g., 37°C, pH 7.0) Start->Incubate1 Reaction Time: 1-2 hours Add_Lipase Add: - Immobilized Lipase - Alcohol - Organic Solvent (optional) Incubate1->Add_Lipase α-Acetolactate formed in-situ Incubate2 Incubate under optimal lipase conditions (e.g., 40-60°C) Add_Lipase->Incubate2 Reaction Time: 4-24 hours Separate Separate immobilized lipase (filtration/centrifugation) Incubate2->Separate Extract Extract acetolactate ester (e.g., with ethyl acetate) Separate->Extract Purify Purify by column chromatography or distillation Extract->Purify Analyze Analyze product (GC-MS, NMR) Purify->Analyze

Fig. 2: Experimental workflow for the one-pot synthesis.

Data Presentation

The following tables summarize the key parameters and expected yields for the enzymatic synthesis of α-acetolactate and its subsequent esterification.

Table 1: Synthesis of α-Acetolactate using Acetolactate Synthase

ParameterValue/ConditionReference
EnzymeAcetolactate Synthase (ALS) from Bacillus subtilis or Lactococcus lactis[2][3]
SubstrateSodium Pyruvate[2]
CofactorsThiamine pyrophosphate (TPP), MgCl₂, FAD[1]
pH6.0 - 7.5[4]
Temperature30 - 40°C[4]
Reaction Time1 - 5 hours[2]
Product Titerup to 172 mM[5]
Molar Yield~80% (from pyruvate)[2]

Table 2: Lipase-Catalyzed Esterification of α-Acetolactate

ParameterValue/ConditionReference
EnzymeImmobilized Lipase B from Candida antarctica (Novozym 435)[6]
Substratesα-Acetolactate, Alcohol (e.g., ethanol, butanol)[6]
Molar Ratio1:1 to 1:3 (α-Acetolactate:Alcohol)[6]
SolventOrganic solvent (e.g., hexane, toluene) or solvent-free[6]
Temperature40 - 60°C[7]
Reaction Time4 - 24 hours[6]
Expected Yield (Ethyl Acetolactate)> 90% (based on ethyl acetoacetate (B1235776) synthesis)[8]
Expected Yield (Butyl Acetolactate)80 - 95% (based on butyl acetate (B1210297) synthesis)[6]

Experimental Protocols

Protocol 1: Synthesis of α-Acetolactate

This protocol describes the synthesis of α-acetolactate from pyruvate using a commercially available acetolactate synthase or a whole-cell biocatalyst.

Materials:

  • Acetolactate Synthase (ALS) or whole-cell biocatalyst expressing ALS

  • Sodium Pyruvate

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Flavin adenine (B156593) dinucleotide (FAD)

  • Phosphate (B84403) buffer (50 mM, pH 7.0)

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

Procedure:

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 500 mM sodium pyruvate, 1 mM TPP, 10 mM MgCl₂, and 10 µM FAD.

  • Equilibrate the reaction mixture to 37°C.

  • Initiate the reaction by adding the acetolactate synthase enzyme or the whole-cell biocatalyst.

  • Incubate the reaction at 37°C with gentle agitation for 1-5 hours.

  • Monitor the formation of α-acetolactate using a suitable assay, such as the colorimetric method involving conversion to acetoin.[9]

  • Due to the instability of α-acetolactate, it is recommended to proceed immediately to the esterification step.

Protocol 2: Lipase-Catalyzed Esterification of α-Acetolactate

This protocol details the esterification of the synthesized α-acetolactate with an alcohol using an immobilized lipase.

Materials:

  • α-Acetolactate solution (from Protocol 1)

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Alcohol (e.g., ethanol, 1-butanol)

  • Organic solvent (e.g., n-hexane, optional)

  • Molecular sieves (optional, for water removal)

Procedure:

  • To the reaction mixture containing α-acetolactate, add the chosen alcohol to a final concentration of 1-1.5 M.

  • If using an organic solvent, add an equal volume of n-hexane.

  • Add the immobilized lipase (e.g., 10% w/v).

  • If desired, add molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the ester.

  • Incubate the reaction at 50°C with vigorous shaking (e.g., 200 rpm) for 4-24 hours.

  • Monitor the formation of the acetolactate ester by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, separate the immobilized lipase by filtration for potential reuse.

  • The product can be purified from the reaction mixture by extraction with a suitable solvent (e.g., ethyl acetate) followed by column chromatography or distillation.

Protocol 3: One-Pot, Two-Step Synthesis of Acetolactate Esters

This protocol combines the synthesis of α-acetolactate and its subsequent esterification in a single reaction vessel.

Materials:

  • All materials listed in Protocol 1 and Protocol 2.

Procedure:

  • Perform the synthesis of α-acetolactate as described in Protocol 1 (steps 1-4).

  • After the initial incubation period for α-acetolactate formation (e.g., 2 hours), directly add the alcohol and immobilized lipase to the reaction mixture as described in Protocol 2 (steps 1-3).

  • Adjust the temperature to the optimal condition for the lipase (e.g., 50°C).

  • Continue the incubation with agitation for 4-24 hours, monitoring the formation of the acetolactate ester.

  • Follow the downstream processing steps as outlined in Protocol 2 (steps 7-8) to isolate and purify the final product.

Conclusion

The enzymatic synthesis of acetolactate esters via a two-step, one-pot process presents a promising green alternative to conventional chemical methods. By leveraging the high selectivity of acetolactate synthase and the broad applicability of lipases, this approach allows for the efficient production of chiral acetolactate esters under mild reaction conditions. The provided protocols offer a foundation for researchers to develop and optimize the synthesis of these valuable compounds for applications in the pharmaceutical and fine chemical industries. Further optimization of reaction parameters and enzyme selection can lead to even higher yields and process efficiency.

References

The Crucial Role of Acetolactate Synthase in Branched-Chain Amino Acid Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a pivotal enzyme in the biosynthesis of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[1][2] These essential amino acids are indispensable for protein synthesis and normal growth in plants, fungi, archaea, and bacteria.[3][4] Notably, this pathway is absent in animals, making ALS an attractive and specific target for the development of herbicides and antimicrobial agents.[3][5] This document provides detailed application notes on the function and regulation of ALS, along with comprehensive protocols for its study, catering to researchers in academia and industry.

The Biochemical Function of Acetolactate Synthase

ALS catalyzes the initial committed step in the BCAA synthesis pathway.[2] It is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that facilitates the condensation of two molecules of pyruvate (B1213749) to form α-acetolactate, a precursor for valine and leucine.[6][7] Alternatively, it can catalyze the condensation of pyruvate and 2-ketobutyrate to produce α-aceto-α-hydroxybutyrate, the precursor for isoleucine.[8] This enzymatic reaction requires the cofactors FAD and Mg2+.[6]

BCAA_Synthesis_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Threonine Threonine TwoKetobutyrate 2-Ketobutyrate Threonine->TwoKetobutyrate Threonine Deaminase TwoKetobutyrate->ALS Acetolactate α-Acetolactate Valine Valine Acetolactate->Valine Multiple Steps Leucine Leucine Acetolactate->Leucine Multiple Steps Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Multiple Steps ALS->Acetolactate ALS->Acetohydroxybutyrate

Regulation of Acetolactate Synthase Activity

The activity of ALS is tightly regulated to control the flux of metabolites into the BCAA pathway. The primary mechanism of regulation is feedback inhibition by the end-products: valine, leucine, and isoleucine.[3][9] These amino acids bind to an allosteric site on the regulatory subunit of the enzyme, leading to a conformational change that reduces its catalytic activity.[9] In bacteria such as E. coli, there are multiple isoforms of ALS, each with different sensitivities to the feedback inhibitors.[2]

ALS_Regulation ALS_active Active ALS ALS_inactive Inactive ALS ALS_active->ALS_inactive Feedback Inhibition BCAAs Valine, Leucine, Isoleucine BCAAs->ALS_active

Quantitative Data on Acetolactate Synthase

The following tables summarize key quantitative data for ALS from various sources, providing a comparative overview for researchers.

Table 1: Kinetic Parameters of Acetolactate Synthase
OrganismSubstrateKm (mM)Vmax (µmol/mg/h)Source
Acetobacter pasteurianusPyruvate12.3Not Reported[10]
Canola (Hyola 61)PyruvateNot Reported~3.5[11]
Canola (Hyola 555TT)PyruvateNot Reported~4.5[11]
Canola (Hyola 571CL)PyruvateNot Reported~3.5[11]
Corynebacterium glutamicumPyruvateNot ReportedNot Reported[12]
Table 2: Inhibition Constants (Ki and IC50) for ALS Inhibitors
InhibitorOrganismKiIC50Source
ValineCorynebacterium glutamicum0.9 mM0.9 mM[12][13]
LeucineCorynebacterium glutamicum6.0 mM6.0 mM[12][13]
IsoleucineCorynebacterium glutamicum3.1 mM3.1 mM[12][13]
ImazapicCanola (Hyola 555TT)Not Reported1.32 µM[11]
ImazapicCanola (Hyola 61)Not Reported3.70 µM[11]
Metsulfuron-methylCanola (Hyola 571CL)Not Reported1.01 µM[11]
Metsulfuron-methylCanola (Hyola 555TT)Not Reported0.08 µM[11]
Metsulfuron-methylCanola (Hyola 61)Not Reported0.01 µM[11]
Chlorimuron ethylArabidopsis thaliana10.8 nMNot Reported[14]
ImazaquinArabidopsis thaliana3.0 µMNot Reported[14]

Experimental Protocols

Protocol 1: In Vitro Acetolactate Synthase Activity Assay

This colorimetric assay quantifies ALS activity by measuring the formation of acetoin, a product of the non-enzymatic decarboxylation of α-acetolactate.[1]

Materials:

  • Plant or microbial tissue

  • Enzyme Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.5), 10 mM pyruvate, 5 mM MgCl₂, 10% (v/v) glycerol, 1 mM DTT, 1 mM PMSF.

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.5), 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM ThDP, 10 µM FAD.

  • Stop Solution: 6 N H₂SO₄

  • Color Reagent A: 0.5% (w/v) Creatine

  • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh)

  • Microplate reader

Procedure:

  • Enzyme Extraction:

    • Harvest fresh tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Add ice-cold enzyme extraction buffer to the powder and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude ALS enzyme extract and keep it on ice.

  • Enzyme Assay:

    • In a 96-well microplate, add 50 µL of the enzyme extract to each well.

    • To test inhibitors, pre-incubate the enzyme extract with various concentrations of the inhibitor for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the reaction buffer to each well.

    • Incubate the microplate at 37°C for 60 minutes.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.

    • Incubate the plate at 60°C for 15 minutes.

    • Add 50 µL of Color Reagent A (Creatine) to each well.

    • Add 50 µL of Color Reagent B (α-naphthol) to each well.

    • Incubate the plate at 60°C for 15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 525 nm using a microplate reader.

    • Calculate ALS activity based on a standard curve generated with known concentrations of acetoin.

ALS_Assay_Workflow Start Start Extract Enzyme Extraction (Plant/Microbial Tissue) Start->Extract Assay Enzyme Assay (Add Substrates, +/- Inhibitors) Extract->Assay Incubate1 Incubate at 37°C Assay->Incubate1 Stop Stop Reaction (Add H₂SO₄) Incubate1->Stop Incubate2 Incubate at 60°C (Decarboxylation) Stop->Incubate2 Color Color Development (Add Creatine & α-naphthol) Incubate2->Color Incubate3 Incubate at 60°C Color->Incubate3 Measure Measure Absorbance at 525 nm Incubate3->Measure End End Measure->End

Protocol 2: Heterologous Expression and Purification of Acetolactate Synthase

This protocol describes the expression of recombinant ALS in E. coli and its subsequent purification, which is essential for detailed kinetic and structural studies.[8][15]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the ALS gene (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA affinity chromatography column

  • Dialysis tubing and buffer

Procedure:

  • Expression:

    • Transform the expression vector into a suitable E. coli strain.

    • Inoculate a starter culture and grow overnight.

    • Inoculate a larger culture with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Purification:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged ALS protein with Elution Buffer.

    • Collect the fractions and analyze them by SDS-PAGE to assess purity.

  • Dialysis:

    • Pool the fractions containing the purified protein.

    • Dialyze the protein against a suitable storage buffer (e.g., phosphate buffer with glycerol) to remove imidazole and for long-term stability.

Conclusion

Acetolactate synthase is a well-validated target for the development of herbicides and is a promising target for novel antimicrobial agents. A thorough understanding of its biochemical function, regulation, and kinetics is crucial for the rational design of new inhibitors. The protocols and data presented in this document provide a solid foundation for researchers to investigate this important enzyme and to advance the discovery of new chemical entities that can modulate its activity for agricultural and therapeutic purposes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Acetolactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetolactone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Understanding "this compound"

It is important to clarify that the term "this compound" can be ambiguous. It may refer to the highly unstable α-acetolactone (oxiran-2-one), which has not been isolated in bulk, or it may be used more broadly in the context of related, more stable lactone structures or the biosynthetic intermediate α-acetolactate.[1][2][3][4] This guide will address strategies for improving the yield of lactone synthesis in general, with specific considerations for α-acetolactate production.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to lactones?

A1: Lactones can be synthesized through various methods, including:

  • Intramolecular cyclization of hydroxy acids: This is a common and direct method.

  • Oxidation of diols: Various oxidizing agents can be employed to convert diols to lactones.[5]

  • Baeyer-Villiger oxidation of cyclic ketones: This reaction uses peroxy acids or other oxidants to insert an oxygen atom into a ketone ring.[6]

  • Carbonylation of epoxides: This method involves the reaction of epoxides with carbon monoxide, often catalyzed by a metal complex.[7]

  • Enzymatic synthesis: Enzymes like acetohydroxyacid synthase can be used for specific lactone-related syntheses, such as the production of α-acetolactate from pyruvate (B1213749).[1][8]

Q2: I am experiencing low to no yield in my lactone synthesis. What are the common causes?

A2: Low yields in lactone synthesis can stem from several factors:

  • Poor quality of starting materials: Impurities in reactants or solvents can interfere with the reaction.

  • Suboptimal reaction conditions: Temperature, pressure, and reaction time that are not optimized can lead to low conversion or side product formation.[]

  • Catalyst deactivation: The catalyst may be sensitive to air, moisture, or impurities.

  • Equilibrium limitations: The cyclization reaction may be reversible, preventing complete conversion to the lactone.

  • Side reactions: Competing reactions such as intermolecular polymerization or degradation of the starting material or product can reduce the yield.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproducts requires careful control over reaction conditions:

  • Optimize stoichiometry: Using the correct ratio of reactants can prevent side reactions caused by excess reagents.

  • Control temperature: Running the reaction at the optimal temperature can favor the desired reaction pathway.

  • Choose the right catalyst: A selective catalyst can promote the formation of the desired lactone over other products.

  • Inert atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted reactions.[10]

Q4: What are the best practices for purifying lactones?

A4: Purification strategies depend on the properties of the lactone:

  • Recrystallization: This is a common method for purifying solid lactones.

  • Column chromatography: This technique is useful for separating the lactone from impurities with different polarities.

  • Distillation: For volatile lactones, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guide: Improving Lactone Synthesis Yield

This guide provides a systematic approach to troubleshooting common issues encountered during lactone synthesis.

Issue Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction- Increase reaction time. - Increase reaction temperature. - Use a more active catalyst or a higher catalyst loading.
Decomposition of starting material or product- Lower the reaction temperature. - Use a milder catalyst or reaction conditions. - Check the stability of your compounds under the reaction conditions.
Reversible reaction- Remove a byproduct (e.g., water) to shift the equilibrium towards the product.
Formation of Multiple Products Lack of selectivity- Use a more selective catalyst. - Optimize reaction conditions (temperature, solvent) to favor the desired product. - Protect functional groups that may lead to side reactions.
Isomerization- Use a stereoselective catalyst for chiral lactones. - Control the reaction conditions to minimize isomerization.
Difficulty in Product Isolation Product is an oil or gum- Try different purification techniques such as column chromatography or distillation.[11] - Attempt to induce crystallization by seeding or using different solvent systems.
Product is water-soluble- Use a continuous liquid-liquid extractor for extraction. - Salt out the product from the aqueous phase before extraction.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a γ-Lactone via Oxidation of a Diol

This protocol provides a general method for the synthesis of a γ-lactone from a 1,4-diol using a common oxidizing agent.

Materials:

Procedure:

  • Dissolve the 1,4-diol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add the oxidizing agent portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure γ-lactone.

Protocol 2: Enzymatic Synthesis of α-Acetolactate

This protocol describes the synthesis of α-acetolactate from pyruvate using α-acetolactate synthase (ALS).[4]

Materials:

  • Pyruvate

  • α-Acetolactate synthase (ALS) enzyme

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 6.0-7.5)

  • Thiamine pyrophosphate (TPP) and MgCl₂ (as cofactors for ALS)

Procedure:

  • Prepare a reaction mixture containing pyruvate, TPP, and MgCl₂ in the buffer solution.

  • Equilibrate the reaction mixture to the optimal temperature for ALS activity (typically 30-37 °C).

  • Initiate the reaction by adding the ALS enzyme.

  • Incubate the reaction mixture with gentle agitation.

  • Monitor the formation of α-acetolactate over time using a suitable assay, such as the Voges-Proskauer test after conversion to diacetyl.[12]

  • Terminate the reaction by denaturing the enzyme (e.g., by heating or adding acid).

  • The resulting α-acetolactate solution can be used for subsequent reactions or analysis. Note that α-acetolactate is unstable and will decarboxylate to acetoin, especially at low pH and elevated temperatures.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Lactonization Reaction
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalyst AToluene801245
2Catalyst ATHF601265
3Catalyst BTHF601282
4Catalyst BTHFRoom Temp2475
5Catalyst BDioxane60891

This table is a representative example and the conditions will vary depending on the specific reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Prepare Reactants & Solvents setup Assemble Reaction Apparatus reactants->setup mix Mix Reactants setup->mix heat Heat & Stir mix->heat monitor Monitor Progress (TLC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for chemical synthesis.

troubleshooting_logic start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_side_products Are there side products? check_reaction->check_side_products Yes increase_time_temp Increase reaction time/temperature check_reaction->increase_time_temp No optimize_conditions Optimize conditions (catalyst, solvent) check_side_products->optimize_conditions Yes check_starting_materials Check purity of starting materials check_side_products->check_starting_materials No end Improved Yield increase_time_temp->end optimize_conditions->end check_starting_materials->end

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Isolation and Purification of α-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of α-lactones. Due to their inherent ring strain, α-lactones are highly reactive and prone to decomposition, making their handling a significant experimental challenge.

Troubleshooting Guides

This section addresses common issues encountered during the isolation and purification of α-lactones.

Issue 1: Low or No Yield of the Desired α-Lactone

Potential Cause Troubleshooting Steps
Hydrolysis of the Lactone Ring α-Lactones are highly susceptible to hydrolysis, which can be catalyzed by both acids and bases. Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents. If an aqueous workup is necessary, perform it quickly at low temperatures (0-4°C) and with neutral pH water.
Reaction with Nucleophiles α-Lactones readily react with various nucleophiles. Avoid nucleophilic solvents (e.g., alcohols, amines) and reagents during workup and purification if they are not intended for reaction.
Thermal Decomposition α-Lactones can undergo thermal decomposition. Avoid high temperatures during solvent removal and purification. Use a rotary evaporator at low temperatures and reduced pressure.
Polymerization The high ring strain of α-lactones makes them prone to polymerization, which can be initiated by trace impurities, heat, or light. Work at low temperatures and protect the reaction and product from light.
Decarboxylation α-Lactones can readily undergo decarboxylation to form alkenes, especially at elevated temperatures. Maintain low temperatures throughout the isolation and purification process.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted Starting Materials Optimize the reaction conditions to ensure complete conversion of starting materials. Monitor the reaction progress using techniques like TLC or NMR.
Side-Reaction Products Analyze the reaction mixture to identify the structure of byproducts. This can provide insights into undesired reaction pathways and help in optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents).
Polymeric Material Polymerization can lead to high molecular weight impurities. To minimize this, maintain low temperatures and consider the use of radical inhibitors if appropriate for your reaction.
Hydrolysis Product (α-Hydroxy Acid) The presence of the corresponding α-hydroxy acid indicates hydrolysis of the lactone. Ensure anhydrous conditions and minimize contact with water during workup. The acidic product can sometimes be removed by a rapid extraction with a weak, cold bicarbonate solution, but this risks further hydrolysis of the α-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in isolating α-lactones?

A1: The primary challenges stem from the high reactivity of the three-membered ring. Key difficulties include:

  • High Susceptibility to Nucleophilic Attack: The strained ring is easily opened by a wide range of nucleophiles, including water, alcohols, and amines.

  • Tendency to Polymerize: The relief of ring strain provides a strong thermodynamic driving force for polymerization.

  • Thermal Instability: α-Lactones are prone to decarboxylation upon heating, leading to the formation of alkenes.

  • Difficult Purification: The high reactivity of α-lactones makes them challenging to purify by common techniques like chromatography on silica (B1680970) gel (which can be acidic and cause decomposition) or distillation at atmospheric pressure.

Q2: What are the optimal conditions for storing purified α-lactones?

A2: Purified α-lactones should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below) in a tightly sealed container to protect them from moisture and air. Storage in a dilute solution of a non-nucleophilic, anhydrous solvent may also improve stability.

Q3: Can I use chromatography to purify α-lactones?

A3: While challenging, chromatography can be used with caution. Standard silica gel is often too acidic and can cause decomposition. It is recommended to use deactivated silica gel (e.g., by treating with a non-nucleophilic base like triethylamine (B128534) and then thoroughly washing with a non-polar solvent) or to opt for other stationary phases like alumina (B75360) (neutral or basic). Flash chromatography at low temperatures with non-polar, anhydrous eluents is preferred to minimize contact time with the stationary phase.

Q4: What is the best method for removing the solvent after extraction?

A4: Solvent should be removed under reduced pressure using a rotary evaporator at a low bath temperature (ideally below 30°C) to prevent thermal decomposition and polymerization.

Data Presentation

Table 1: Comparative Stability of Lactones to Hydrolysis

Note: Specific kinetic data for α-lactone hydrolysis is scarce in the literature due to their extreme instability. The following table provides data for other lactones to illustrate the general trends in reactivity.

Lactone TypeRing SizeRelative Rate of Hydrolysis (approx.)Comments
α-Lactone3Very HighHighly strained ring leads to rapid hydrolysis.
β-Lactone4HighSignificant ring strain results in fast hydrolysis.
γ-Lactone51Less strained, serves as a baseline for comparison.
δ-Lactone6< 1Relatively stable due to minimal ring strain.
Table 2: Typical Yields for Purification of Reactive Lactones

Note: Yields are highly dependent on the specific compound and the care taken during the purification process. The data below is illustrative for reactive lactone systems.

Purification MethodTypical PurityTypical Yield/RecoveryKey Considerations
Low-Temperature Flash Chromatography (Deactivated Silica) >95%50-80%Requires careful deactivation of silica gel and use of anhydrous, non-polar solvents.
Vacuum Distillation >98%60-90%Only suitable for thermally stable α-lactones. Requires very low pressure to keep the temperature down.
Crystallization >99%VariableCan be effective if a suitable solvent system is found and the α-lactone is a solid.

Experimental Protocols

Detailed Methodology: Purification of a Reactive Lactone by Low-Temperature Flash Chromatography
  • Preparation of Deactivated Silica Gel:

    • Suspend silica gel in a 10% solution of triethylamine in hexane (B92381).

    • Stir the slurry for 1 hour.

    • Filter the silica gel and wash thoroughly with fresh hexane until the smell of triethylamine is gone.

    • Dry the silica gel under high vacuum.

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel as a slurry in a non-polar eluent (e.g., hexane or a hexane/ether mixture).

    • Pre-cool the packed column to 0°C or below using a jacketed column or by placing it in a cold room.

  • Sample Loading:

    • Dissolve the crude α-lactone in a minimal amount of the eluent.

    • Adsorb the crude product onto a small amount of deactivated silica gel and evaporate the solvent in the cold.

    • Carefully add the dried, adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with a pre-cooled, anhydrous solvent system, gradually increasing the polarity if necessary.

    • Collect fractions in pre-weighed, chilled tubes.

  • Analysis and Solvent Removal:

    • Analyze the fractions by TLC or another suitable method.

    • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Mandatory Visualization

alpha_lactone α-Lactone nucleophilic_attack Nucleophilic Attack (e.g., H₂O, ROH) alpha_lactone->nucleophilic_attack polymerization Polymerization alpha_lactone->polymerization decarboxylation Thermal Decarboxylation alpha_lactone->decarboxylation alpha_hydroxy_acid α-Hydroxy Acid/ Ester nucleophilic_attack->alpha_hydroxy_acid polymer Poly(α-lactone) polymerization->polymer alkene Alkene + CO₂ decarboxylation->alkene

Caption: Degradation pathways of α-lactones.

start Crude Reaction Mixture Containing α-Lactone workup Anhydrous/Low-Temp Aqueous Workup start->workup extraction Extraction with Non-nucleophilic Solvent workup->extraction drying Drying of Organic Phase (e.g., MgSO₄, Na₂SO₄) extraction->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Low Temp, Reduced Pressure) filtration->solvent_removal purification Purification solvent_removal->purification chromatography Low-Temp Flash Chromatography (Deactivated Silica) purification->chromatography   If thermally unstable distillation Vacuum Distillation (Low Temperature) purification->distillation   If thermally stable & volatile crystallization Crystallization purification->crystallization   If solid end Pure α-Lactone chromatography->end distillation->end crystallization->end

Caption: Experimental workflow for α-lactone isolation.

Technical Support Center: Stability and Degradation of Acetolactone and Related Unstable Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly unstable acetolactone and the related compound, α-acetolactate. Given the transient nature of this compound, this guide also offers insights into the stability of α-lactones and general principles applicable to other lactone-containing molecules.

Section 1: this compound and α-Lactones

Overview: this compound (α-acetolactone) is the smallest possible α-lactone, a three-membered heterocyclic compound. It is extremely unstable and has not been isolated in bulk, typically existing only as a transient species in mass spectrometry experiments.[1] Its high reactivity is due to the significant ring strain of the three-membered ring.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unstable in solution?

A1: this compound's instability stems from the severe angle strain in its three-membered ring, which makes it highly susceptible to nucleophilic attack and ring-opening reactions. In solution, it can rapidly polymerize or decarbonylate to form ketones or aldehydes, even at very low temperatures (77 K).[1]

Q2: Are there any stable derivatives of this compound that can be studied?

A2: Yes, substitution with strongly electron-withdrawing groups can stabilize the α-lactone ring. A notable example is bis(trifluoromethyl)this compound, which is stabilized by its two trifluoromethyl groups and has a half-life of 8 hours at 25 °C.[1] This demonstrates that derivatization can be a strategy to modulate the stability of α-lactones for experimental studies.

Q3: What are the expected degradation pathways for α-lactones in solution?

A3: The primary degradation pathways for α-lactones are hydrolysis and polymerization. Hydrolysis, the cleavage of the ester bond by water, leads to the formation of an α-hydroxy acid. This can be catalyzed by both acids and bases. Polymerization is also a common pathway due to the high ring strain.

Troubleshooting Guide: Working with Highly Unstable α-Lactones
Issue Possible Cause Recommended Solution
Immediate disappearance of the starting material upon dissolution. High reactivity and instability of the α-lactone.- Work at cryogenic temperatures.- Use anhydrous aprotic solvents (e.g., DMSO, DMF) to minimize hydrolysis.- Consider in-situ generation and trapping of the α-lactone.
Formation of a polymeric precipitate. Ring-opening polymerization.- Use very dilute solutions.- Keep temperatures as low as possible.- Introduce bulky substituents near the lactone ring to sterically hinder polymerization.
Inconsistent results in biological assays. Rapid degradation in aqueous media.- Prepare fresh solutions immediately before use.- Reduce incubation times.- Consider using a more stable, derivatized analog if available.

Section 2: α-Acetolactate

Overview: α-Acetolactate is an intermediate in the biosynthesis of branched-chain amino acids and the production of diacetyl and acetoin (B143602) in fermentation processes. It is an unstable compound, particularly in acidic conditions and at elevated temperatures, where it undergoes spontaneous decarboxylation.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the main degradation products of α-acetolactate?

A1: α-Acetolactate primarily degrades into acetoin through decarboxylation. In the presence of oxygen, it can also undergo oxidative decarboxylation to form diacetyl, a compound known for its buttery aroma in fermented products.[2][4]

Q2: What factors influence the stability of α-acetolactate in solution?

A2: The stability of α-acetolactate is significantly affected by temperature and pH. Increasing the temperature accelerates its degradation.[3][5] It is more stable at a pH above 5.0 and becomes highly unstable in acidic environments (pH < 4.5), which promote spontaneous decarboxylation.

Q3: How can I quantify α-acetolactate in my samples, given its instability?

A3: A common method for quantifying α-acetolactate is to convert it to acetoin under acidic conditions and then measure the acetoin concentration using a colorimetric assay, such as the Westerfeld assay.[2] Alternatively, GC-MS can be used to simultaneously assay for diacetyl and acetoin in the presence of α-acetolactate by using specific extraction conditions that prevent its decomposition.[6]

Troubleshooting Guide: Experiments with α-Acetolactate
Issue Possible Cause Recommended Solution
Low or no detectable levels of α-acetolactate. Degradation due to inappropriate sample handling or storage.- Maintain samples at low temperatures (e.g., 20°C is preferable to 30°C or higher).- Ensure the pH of the solution is above 5.0.- Analyze samples as quickly as possible after collection.
High background signal of acetoin or diacetyl. Spontaneous degradation of α-acetolactate during the experiment or sample preparation.- Use analytical methods that do not induce degradation (e.g., specific GC-MS protocols).- Run control experiments to quantify the extent of spontaneous degradation under your experimental conditions.
Variability in α-acetolactate production in cell-based systems. Cellular consumption or enzymatic conversion of α-acetolactate.- Use strains deficient in α-acetolactate decarboxylase to prevent enzymatic conversion to acetoin.- Optimize reaction times to capture peak production before significant degradation occurs.
Data Presentation: Stability of α-Acetolactate

Table 1: Effect of Temperature on α-Acetolactate Stability

Temperature (°C)Remaining α-Acetolactate after 6h (%)Remaining α-Acetolactate after 24h (%)
20Not specified>50%
30Not specified<50%
40Not specified10.4 ± 0.1
5023 ± 22.5 ± 0.4
Data derived from a study with an initial α-acetolactate concentration of approximately 83 mM at pH 5.5.[3]

Table 2: Qualitative Stability of α-Acetolactate at Different pH Values

pHStabilityNotes
> 5.0Relatively more stableFormation of α-acetolactate from pyruvate (B1213749) is observed at these pH values.
4.5Significantly less stableEnzyme activity for α-acetolactate production is very low, and the compound is prone to degradation.
< 4.5Highly unstableAcidic conditions accelerate the spontaneous decarboxylation process.

Section 3: General Protocols and Visualizations

Experimental Protocols

Protocol 1: General Method for Assessing Lactone Stability

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the lactone-containing compound in an anhydrous aprotic solvent like DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching (if necessary): If degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile (B52724) to the aliquot.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection using a C18 column.[7]

Protocol 2: Forced Degradation Study for Lactones

This protocol helps to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the lactone in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for various time points.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature for various time points. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep it at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light.

    • Photostability: Expose the stock solution in a transparent, photostable container to a light source with both UV and visible light.

  • Analysis: At each time point, analyze the stressed solutions by HPLC to monitor for the appearance of new peaks and the decrease in the parent compound's peak area.[8]

Visualizations

Acetolactone_Degradation This compound This compound (α-Lactone) Polymer Poly(this compound) This compound->Polymer Polymerization HydroxyAcid α-Hydroxyacetic Acid This compound->HydroxyAcid Hydrolysis (H₂O) Ketone Ketene This compound->Ketone Decarbonylation

Degradation pathways of this compound.

Alpha_Acetolactate_Degradation AlphaAcetolactate α-Acetolactate Acetoin Acetoin AlphaAcetolactate->Acetoin Spontaneous Decarboxylation Diacetyl Diacetyl AlphaAcetolactate->Diacetyl Oxidative Decarboxylation (in presence of O₂)

Degradation of α-acetolactate.

Lactone_Stability_Workflow Start Start: Lactone Stability Issue CheckStorage Review Storage Conditions (Temp, Solvent, Light) Start->CheckStorage CheckAssay Evaluate Assay Conditions (pH, Temp, Buffer) Start->CheckAssay RunControl Run Control Experiment (Lactone in media w/o cells) CheckStorage->RunControl CheckAssay->RunControl ForcedDegradation Perform Forced Degradation Study RunControl->ForcedDegradation IdentifyProduct Identify Degradation Products (LC-MS) ForcedDegradation->IdentifyProduct Optimize Optimize Conditions & Develop Stability-Indicating Method IdentifyProduct->Optimize

Troubleshooting workflow for lactone stability.

References

minimizing polymerization of acetolactone during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acetolactone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of this compound, with a primary focus on minimizing its rapid polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the significant challenges associated with this highly reactive molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, a notoriously unstable compound.

Frequently Asked Questions (FAQs)

Q1: What is α-acetolactone and why is it so difficult to synthesize and isolate?

A1: α-Acetolactone is the smallest possible lactone, a three-membered heterocyclic compound.[1] Its high reactivity is due to significant ring strain. It has not been isolated in bulk as it is extremely unstable and rapidly undergoes polymerization or decarbonylation to form ketones or aldehydes, even at cryogenic temperatures as low as 77 K (-196 °C).[1] It was first identified as a transient species in mass spectrometry experiments.[1]

Q2: My synthesis resulted in an intractable polymer. How can I confirm if α-acetolactone was formed at all?

A2: Given the transient nature of α-acetolactone, direct isolation is generally not feasible. The formation of the polymer itself can be indirect evidence of its formation. To definitively detect the transient this compound, specialized in-situ characterization techniques are necessary. The most effective method is matrix isolation spectroscopy .[2][3] This technique involves trapping the reactive molecule in an inert gas matrix (like argon or nitrogen) at extremely low temperatures (around 10 K).[3][4] This isolation prevents intermolecular reactions, such as polymerization, allowing for characterization by methods like IR or UV/Vis spectroscopy.[2][5]

Q3: Are there any strategies to increase the stability of α-acetolactone?

A3: The parent α-acetolactone is inherently unstable. However, stability can be significantly increased through substitution. For instance, bis(trifluoromethyl)this compound is a stabilized derivative with a half-life of 8 hours at 25 °C, demonstrating that electron-withdrawing groups can reduce the molecule's reactivity.[1]

Troubleshooting Common Problems

Problem 1: Immediate polymerization upon attempted synthesis.

  • Potential Cause: The inherent instability of the α-lactone ring structure. Intermolecular reactions are extremely fast, even at low temperatures.

  • Solution:

    • Extreme Low Temperatures: The synthesis must be conducted at cryogenic temperatures, typically at or below 77 K (-196 °C), the temperature of liquid nitrogen.[1]

    • High Dilution: Performing the synthesis under high dilution conditions can disfavor intermolecular polymerization reactions.

    • In-Situ Trapping/Analysis: The most effective strategy is to generate and characterize the molecule in a system that prevents intermolecular contact. Matrix isolation is the gold standard for this.[2][3][4]

Problem 2: Low or no yield of the desired product, with only starting materials or decomposition products observed.

  • Potential Cause 1: Inefficient photolysis. The photochemical decarboxylation of the peroxymalonic anhydride (B1165640) precursor may be incomplete.

    • Solution: Optimize the wavelength and duration of UV irradiation. Ensure the light source is of sufficient intensity and appropriate for the precursor's absorption spectrum.

  • Potential Cause 2: Decarbonylation. In addition to polymerization, α-acetolactone can rapidly decompose into aldehydes or ketones.[1]

    • Solution: Cryogenic temperatures also help to suppress this decomposition pathway. Characterization of byproducts can help to understand the competing reaction pathways.

  • Potential Cause 3: Impurities. Trace impurities in solvents or starting materials can potentially catalyze polymerization or decomposition.

    • Solution: Ensure all reagents and solvents are of the highest possible purity and are rigorously dried. All glassware should be meticulously cleaned and dried to remove any potential contaminants.

Quantitative Data Summary

Direct quantitative data on the yield of parent α-acetolactone is scarce due to its instability. However, data for stabilized derivatives illustrates the potential for improving its half-life.

CompoundHalf-lifeTemperature
α-AcetolactoneExtremely short (transient)77 K (-196 °C)
Bis(trifluoromethyl)this compound8 hours25 °C
Data sourced from Wikipedia.[1]

Experimental Protocols

Note: The following protocol is a generalized procedure for the generation and characterization of α-acetolactone based on established methods for synthesizing highly reactive intermediates. It should be performed only by personnel experienced with cryogenic and high-vacuum techniques.

Protocol: Cryogenic Photochemical Synthesis and Matrix Isolation of α-Acetolactone

Objective: To generate α-acetolactone via photochemical decarboxylation of a peroxymalonic anhydride precursor and trap it in an inert matrix for spectroscopic analysis.

Materials:

  • Peroxymalonic anhydride precursor

  • High-purity argon gas (matrix material)

  • High-vacuum cryostat system with a transparent window (e.g., CsI for IR spectroscopy)

  • UV light source (e.g., mercury lamp with appropriate filters)

  • Spectrometer (e.g., FTIR)

  • Liquid nitrogen or closed-cycle helium refrigerator

Methodology:

  • System Preparation: Assemble and evacuate the cryostat to high vacuum (<10⁻⁶ torr) to prevent contamination from atmospheric gases. Cool the sample window to the desired temperature (e.g., 10-20 K).

  • Precursor Deposition: In the gas phase, mix the volatile peroxymalonic anhydride precursor with a large excess of argon gas (typically a ratio of 1:1000 or greater).

  • Matrix Formation: Slowly deposit the gas mixture onto the cold window. The argon will solidify, forming an inert matrix with isolated precursor molecules.

  • Initial Spectrum: Record a baseline spectrum (e.g., IR) of the precursor isolated in the matrix.

  • Photolysis: Irradiate the matrix with UV light for a specific duration. This will induce the photochemical decarboxylation of the precursor to form α-acetolactone.

  • Product Spectrum: Record a new spectrum of the matrix after photolysis. Compare this spectrum to the baseline to identify new absorption bands corresponding to α-acetolactone. Theoretical calculations are often used to predict the vibrational frequencies to aid in identification.

  • Analysis: The disappearance of precursor signals and the appearance of new signals will indicate the formation of the product. The absence of signals corresponding to dimers or polymers confirms successful isolation.

Visualizations

Acetolactone_Pathways cluster_synthesis Synthesis cluster_product Transient Intermediate cluster_outcomes Competing Fates Precursor Peroxymalonic Anhydride This compound α-Acetolactone Precursor->this compound  Photolysis (hν) - CO₂ Polymer Poly(this compound) This compound->Polymer  Polymerization (Intermolecular) Decomposition Decomposition Products (e.g., Ketene, Formaldehyde) This compound->Decomposition  Decarbonylation (Intramolecular)

Caption: Competing reaction pathways for α-acetolactone following its synthesis.

Experimental_Workflow cluster_prep Preparation cluster_dep Deposition cluster_rxn Reaction & Analysis Evacuate Evacuate Cryostat Cool Cool Window to 10 K Evacuate->Cool Mix Mix Precursor + Argon Gas Deposit Deposit Mixture on Window Mix->Deposit Spectrum1 Record Baseline Spectrum Deposit->Spectrum1 Photolyze UV Photolysis Spectrum1->Photolyze  Irradiate Matrix Spectrum2 Record Product Spectrum Photolyze->Spectrum2 Analysis Analysis Spectrum2->Analysis  Identify Product

References

Technical Support Center: Troubleshooting Low Yields in Ring-Expansion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ring-expansion reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields in their experiments. The following guides and frequently asked questions (FAQs) provide detailed insights into common challenges and their solutions.

General Troubleshooting Guide for Ring-Expansion Reactions

This section addresses common issues applicable to a variety of ring-expansion reactions.

Frequently Asked Questions (General)

Q1: My ring-expansion reaction is not proceeding to completion, resulting in a low yield of the desired product and recovery of starting material. What are the initial checks I should perform?

A1: When facing incomplete conversion, consider the following primary factors:

  • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials and reagents. Impurities can inhibit catalysts or participate in side reactions. Verify the stoichiometry of all reactants; a molar excess of one reagent may be necessary to drive the reaction to completion.

  • Reaction Temperature: Many ring-expansion reactions are highly sensitive to temperature. For instance, diazotization steps in Demjanov and Tiffeneau-Demjanov rearrangements are typically performed at low temperatures (0-5 °C) to control the exothermic reaction and minimize the decomposition of reactive intermediates.[1] Conversely, some reactions may require higher temperatures to overcome activation energy barriers. Ensure your reaction is maintained at the optimal temperature.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) to determine the optimal reaction time.

  • Solvent Quality: The solvent should be of appropriate grade and anhydrous if the reaction is moisture-sensitive. Protic solvents can interfere with reactions involving strong bases or highly electrophilic intermediates.

Q2: I am observing a significant amount of unexpected side products. What are the likely causes and how can I minimize them?

A2: The formation of side products is a common cause of low yields. Key factors to investigate include:

  • Reaction Conditions: Suboptimal reaction conditions can favor alternative reaction pathways. For example, in the Demjanov rearrangement, the choice of acid and temperature can influence the product distribution, leading to alcohols or olefins as side products.[2] The Tiffeneau-Demjanov rearrangement is often preferred as it tends to give cleaner reactions with fewer side products compared to the classic Demjanov rearrangement.[1][3]

  • Substrate Structure: The structure of your substrate can predispose it to certain side reactions. Steric hindrance or the presence of other functional groups can lead to undesired outcomes. For example, in the Wolff rearrangement, sterically hindered substrates may fail to rearrange with silver ion catalysis, necessitating photochemical methods.[4]

  • Atmosphere: If your reaction involves intermediates that are sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Reaction-Specific Troubleshooting Guides

Tiffeneau-Demjanov Rearrangement

The Tiffeneau-Demjanov rearrangement is a reliable method for one-carbon ring expansion of cycloalkanones. However, yields can be affected by several factors.[3][5]

Frequently Asked Questions (Tiffeneau-Demjanov)

Q1: The yield of my Tiffeneau-Demjanov rearrangement is lower than expected. How can I optimize the reaction?

A1: To improve the yield of your Tiffeneau-Demjanov rearrangement, consider the following:

  • Control of Diazotization: The formation of the diazonium salt is a critical step. This reaction is typically carried out at 0-5 °C using an aqueous solution of sodium nitrite (B80452) and an acid (e.g., acetic acid).[1] Maintaining this low temperature is crucial to prevent the premature decomposition of the diazonium intermediate.

  • Acid Choice: Trifluoroacetic acid (TFA) is sometimes preferred over other acids as it can improve the solubility of organic substrates and potentially lead to higher yields and fewer side products.[1]

  • Migratory Aptitude: The regioselectivity of the rearrangement is determined by the migratory aptitude of the groups adjacent to the carbocation. Generally, more substituted and electron-rich groups migrate preferentially.[6] If your substrate has multiple potential migrating groups, this can lead to a mixture of products.

  • Ring Size: Yields of the Tiffeneau-Demjanov rearrangement tend to decrease as the initial ring size increases. The ideal use of this reaction is for the synthesis of five, six, and seven-membered rings.[3][5]

Detailed Experimental Protocol: One-Carbon Ring Expansion of a Cyclohexanone Derivative

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation of the β-Amino Alcohol: The starting 1-aminomethyl-cycloalkanol is typically synthesized from the corresponding cyclic ketone via the Strecker amino acid synthesis followed by reduction, or by reaction with a cyanide source to form a cyanohydrin, which is then reduced.

  • Diazotization and Rearrangement:

    • Dissolve the 1-aminomethyl-cycloalkanol (1.0 eq) in a suitable solvent, such as aqueous acetic acid (e.g., 10% v/v).

    • Cool the solution to 0 °C in an ice bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1-1.5 eq) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ring-expanded ketone.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful tool for converting cyclic ketones to lactones. The choice of oxidant and catalyst is critical for achieving high yields.

Frequently Asked Questions (Baeyer-Villiger)

Q1: My Baeyer-Villiger oxidation is giving a low yield of the lactone. What are the most important parameters to optimize?

A1: Key parameters for optimizing a Baeyer-Villiger oxidation include:

  • Choice of Peracid: The reactivity of the peracid significantly impacts the reaction rate and yield. The general reactivity trend is: trifluoroperacetic acid (TFPAA) > m-chloroperbenzoic acid (mCPBA) > peracetic acid > hydrogen peroxide.[7] For less reactive ketones, a more reactive peracid may be necessary.

  • Catalyst: When using hydrogen peroxide, which is a greener but less reactive oxidant, a catalyst is often required.[7] Lewis acids or Brønsted acids can be used to activate the ketone or the peroxide.[8]

  • Migratory Aptitude: The regioselectivity of oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. The general order is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[9] Incorrect regioselectivity will lead to a lower yield of the desired isomer.

  • Side Reactions: Peracids can oxidize other functional groups, such as alkenes and amines. If your substrate contains such groups, you may need to choose your oxidant and conditions carefully to avoid side reactions.

Quantitative Data: Baeyer-Villiger Oxidation of Cyclic Ketones

The following table summarizes the yields of lactones from various cyclic ketones using different catalytic systems with hydrogen peroxide as the oxidant.

Starting KetoneCatalystOxidantSolventTemp (°C)Time (h)Yield (%)Reference
CyclohexanoneSn-Beta30% H₂O₂1,4-dioxane702495[8]
2-AdamantanonePyHReO₄30% H₂O₂---90[8]
Cyclopentanone[ProH]CF₃SO₃30% H₂O₂-60673 (selectivity)[8]
Various cyclic ketonesSn[N(SO₂C₈F₁₇)₂]₄35% H₂O₂Fluorous biphasic-->91 (selectivity)[10]
Wolff Rearrangement

The Wolff rearrangement is a versatile reaction for the ring contraction of cyclic α-diazoketones.[11] Low yields are often due to competing side reactions.

Frequently Asked questions (Wolff)

Q1: My Wolff rearrangement is resulting in a low yield of the ring-contracted product and a mixture of other compounds. How can I improve the selectivity?

A1: To favor the desired Wolff rearrangement, consider the following:

  • Reaction Conditions: The Wolff rearrangement can be induced thermally, photochemically, or with a metal catalyst (e.g., silver(I) oxide).[11] The choice of conditions can significantly influence the outcome. Photochemical conditions are often preferred for sterically hindered substrates.[4]

  • Solvent: The solvent can play a crucial role. For example, conducting the reaction in methanol (B129727) can lead to O-H insertion side products, indicating the presence of a carbene intermediate.[4]

  • Trapping Agent: The ketene (B1206846) intermediate formed in the Wolff rearrangement is highly reactive. Using an appropriate nucleophile (e.g., water, alcohol, amine) to trap the ketene is essential for obtaining the desired carboxylic acid derivative.[11]

Demjanov Rearrangement

The Demjanov rearrangement involves the reaction of primary amines with nitrous acid to produce rearranged alcohols, often with ring expansion.[12]

Frequently Asked Questions (Demjanov)

Q1: The Demjanov rearrangement of my aminomethylcycloalkane is giving a complex mixture of products with a low yield of the desired ring-expanded alcohol. What are the common issues?

A1: The Demjanov rearrangement is known to sometimes produce mixtures of products.[2] Key factors to consider are:

  • Carbocation Stability: The reaction proceeds through a carbocation intermediate, which can undergo various rearrangements. The stability of the carbocation will dictate the major product.

  • Side Reactions: The formation of olefins is a common side reaction.[2]

  • Comparison with Tiffeneau-Demjanov: For one-carbon ring expansion, the Tiffeneau-Demjanov rearrangement is often a better choice as it typically gives higher yields and fewer side products compared to the Demjanov rearrangement.[1][3]

Visualizing Workflows and Mechanisms

Troubleshooting Workflow for Low-Yield Ring-Expansion Reactions

Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material and Reagent Purity start->check_purity check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions adjust_stoichiometry Adjust Reagent Stoichiometry check_stoichiometry->adjust_stoichiometry incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_temp_time Optimize Temperature and Reaction Time incomplete_reaction->optimize_temp_time Yes analyze_byproducts Identify Side Products (e.g., GC-MS, NMR) side_products->analyze_byproducts Yes change_reaction Consider Alternative Reaction (e.g., Tiffeneau-Demjanov) side_products->change_reaction Persistent Issues successful_optimization Yield Improved optimize_temp_time->successful_optimization adjust_stoichiometry->incomplete_reaction change_solvent Change Solvent modify_catalyst Modify Catalyst/Reagent analyze_byproducts->modify_catalyst modify_catalyst->successful_optimization change_reaction->successful_optimization

Caption: A flowchart for systematically troubleshooting low yields.

Mechanism of the Baeyer-Villiger Oxidation

Baeyer_Villiger_Mechanism ketone Cyclic Ketone criegee Criegee Intermediate ketone->criegee Nucleophilic Attack peracid Peracid (RCO3H) peracid->criegee lactone Lactone criegee->lactone Rearrangement (Migratory Aptitude Dependent) acid Carboxylic Acid (RCO2H) criegee->acid Elimination

Caption: The reaction pathway of the Baeyer-Villiger oxidation.

References

side reactions in acetolactone synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of acetolactones, particularly the highly reactive α-acetolactone.

Frequently Asked Questions (FAQs)

Q1: What is α-acetolactone and why is it so difficult to synthesize and isolate?

A1: α-Acetolactone is the smallest possible lactone, a three-membered heterocyclic compound containing an epoxide ring fused to a carbonyl group.[1] Its high ring strain makes it extremely unstable. The parent α-acetolactone has not been isolated in bulk and is typically observed only as a transient species in mass spectrometry experiments.[1]

Q2: What are the primary side reactions or decomposition pathways that occur during α-acetolactone synthesis?

A2: The major side reactions are inherent to the instability of the α-acetolactone ring. Even at cryogenic temperatures (77 K), the primary decomposition pathways are:

  • Polymerization: The strained ring can readily open and polymerize.[1]

  • Decarbonylation: The molecule can lose a molecule of carbon monoxide to form aldehydes or ketones.[1]

Q3: Are there any known stable derivatives of α-acetolactone?

A3: Yes, the stability of α-acetolactone can be significantly increased by the presence of electron-withdrawing groups. For instance, bis(trifluoromethyl)acetolactone is a stable derivative with a half-life of 8 hours at 25°C, stabilized by its two trifluoromethyl groups.[1]

Q4: What is the difference between α-acetolactone and β-acetolactone?

A4: α-Acetolactone has a three-membered ring, while β-acetolactone has a four-membered ring. β-Lactones are generally more stable than α-lactones due to lower ring strain and are valuable intermediates in organic synthesis.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No product detected or very low yield Immediate decomposition of the target α-acetolactone.- Ensure the reaction is conducted at cryogenic temperatures (e.g., 77 K using liquid nitrogen).- Utilize a photochemical decarboxylation of a suitable precursor like peroxymalonic anhydride (B1165640), as this method is designed for low-temperature generation.[1]- Consider synthesizing a more stable, substituted derivative, such as one with electron-withdrawing groups.[1]
Formation of polymeric material Rapid polymerization of the highly strained α-lactone ring.- Maintain extremely low temperatures throughout the synthesis and any attempted isolation.- Work in a dilute solution to minimize intermolecular reactions.- If possible, trap the α-lactone in situ with a suitable reagent before it has a chance to polymerize.
Detection of aldehydes or ketones as the main product Decarbonylation of the α-acetolactone.- This is a competing decomposition pathway. Lowering the temperature further may favor the stability of the lactone over decarbonylation, though this is challenging.- Characterize the transient species using techniques like mass spectrometry at low temperatures to confirm its formation before decomposition.[1]
Difficulty in characterizing the product The product is too unstable to be isolated for standard characterization techniques (e.g., NMR, IR).- Rely on in-situ analysis methods such as low-temperature mass spectrometry or matrix isolation spectroscopy.- For more stable derivatives, standard purification and characterization techniques can be employed once the stability is confirmed.

Experimental Protocols

Synthesis of α-Acetolactone (as a transient species)

This protocol is based on the general method for generating α-lactones via photochemical decarboxylation at cryogenic temperatures.

Objective: To generate α-acetolactone as a transient species for spectroscopic or mass spectrometric analysis.

Materials:

  • Peroxymalonic anhydride (precursor)

  • Cryogenic solvent (e.g., a frozen argon matrix for matrix isolation spectroscopy)

  • Dewar flask or other suitable cryogenic apparatus

  • UV light source

Procedure:

  • Prepare a dilute solution of peroxymalonic anhydride in a suitable solvent.

  • Deposit the solution onto a cryogenic surface (e.g., a CsI window for IR spectroscopy) cooled to 77 K (liquid nitrogen temperature) or lower, forming a solid matrix.

  • Irradiate the frozen matrix with a UV light source to induce photochemical decarboxylation of the peroxymalonic anhydride, leading to the in-situ formation of α-acetolactone.

  • Immediately perform spectroscopic analysis (e.g., IR, mass spectrometry) on the matrix to detect the transient α-acetolactone.

Note: This is a highly specialized experiment and requires equipment capable of maintaining cryogenic temperatures and performing in-situ analysis. The parent α-acetolactone cannot be isolated from the matrix.[1]

Logical Workflow for this compound Synthesis

Acetolactone_Synthesis Cryogenic_Temp Cryogenic Temperature (77K) Desired_Product α-Acetolactone (Transient Species) Cryogenic_Temp->Desired_Product Favors Formation Photochemical_Decarboxylation Photochemical Decarboxylation of Peroxymalonic Anhydride Photochemical_Decarboxylation->Desired_Product Generates Stabilizing_Groups Introduction of Stabilizing Groups (e.g., -CF3) Stable_Derivative Stable α-Lactone Derivative Stabilizing_Groups->Stable_Derivative Leads to Side_Product_1 Polymerization Desired_Product->Side_Product_1 Decomposes via Side_Product_2 Decarbonylation (Ketone/Aldehyde) Desired_Product->Side_Product_2 Decomposes via

Caption: Logical workflow for α-acetolactone synthesis and decomposition pathways.

References

Technical Support Center: Managing the Instability of Acetolactone and Related Unstable Lactones at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the inherent instability of acetolactone and other small-ring lactones. Due to their high ring strain, these compounds are susceptible to degradation, which can significantly impact experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so unstable?

A1: this compound, specifically α-acetolactone, is the smallest possible lactone with a three-membered ring containing an ester group.[1][2] This structure is highly strained, making the molecule extremely reactive and unstable. The parent α-acetolactone has not been isolated in bulk and is typically observed as a transient species in experiments.[1][2] Even at very low temperatures (77 K), it rapidly undergoes decarbonylation to form aldehydes or ketones, or it polymerizes.[1] More stable, substituted versions, such as bis(trifluoromethyl)this compound, have been synthesized and exhibit a longer half-life.[1] Due to the extreme instability of the parent compound, this guide also addresses the more commonly encountered instability of related small-ring lactones like β-lactones and α-acetolactate.

Q2: What are the primary degradation pathways for small-ring lactones?

A2: The degradation pathways depend on the specific lactone:

  • α-Acetolactone : The main pathways are polymerization and decarbonylation.[1]

  • β-Lactones : The most significant degradation pathway is hydrolysis, where the strained four-membered ring is opened by a nucleophilic attack from water, forming a 3-hydroxycarboxylic acid. This reaction is catalyzed under acidic, basic, or neutral conditions.[3]

  • α-Acetolactate : This compound can undergo spontaneous oxidative decarboxylation to produce diacetyl, a compound known for its buttery aroma.[4][5] It can also be enzymatically converted to acetoin.[4]

Q3: How do temperature and pH affect the stability of these lactones?

A3: Both temperature and pH are critical factors:

  • Temperature : Lower temperatures significantly increase stability. For long-term storage of compounds like β-lactones, temperatures between -20°C and -70°C are recommended.[3] Storing them at room temperature, or even at 4°C for extended periods, can lead to substantial degradation.[3][6] The stability of α-acetolactate also decreases as the temperature increases.[7]

  • pH : The effect of pH is pronounced. For instance, β-lactones are generally most stable in acidic conditions (pH 2-4) and are highly unstable in neutral to alkaline environments, where hydrolysis is much faster.[3] Similarly, the decomposition of α-acetolactate is also pH-dependent.[8]

Q4: Is it better to store unstable lactones in solid form or in solution?

A4: Storing unstable lactones in their solid, anhydrous form is strongly recommended to minimize degradation.[3] If a solution is necessary, it should be prepared fresh in an anhydrous, inert organic solvent (e.g., DMSO, Ethyl Acetate) immediately before use.[3][9] Aqueous solutions should not be stored for extended periods.[9]

Troubleshooting Guides

Issue 1: I am observing a rapid loss of my compound's activity in aqueous buffer.

  • Potential Cause: Hydrolysis of the lactone ring.

  • Troubleshooting Steps:

    • Verify pH: Check the pH of your buffer. If it is neutral or basic, consider switching to an acidic buffer (pH 2-4) if your experiment allows, as β-lactones are more stable at lower pH.[3]

    • Use Anhydrous Solvents: Prepare stock solutions in anhydrous DMSO or another suitable organic solvent. Add the stock solution to the aqueous buffer immediately before starting your experiment.[3]

    • Lower Temperature: Perform your experiments on ice to slow down the rate of hydrolysis.[3]

    • Buffer Choice: Avoid nucleophilic buffers. Consider using non-nucleophilic buffers like HEPES or MOPS if they are compatible with your experimental setup.[3]

Issue 2: My experimental results are inconsistent, especially in multi-day experiments.

  • Potential Cause: Compound degradation over the course of the experiment.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare fresh dilutions of your compound from a solid stock for each experiment. Avoid using aqueous solutions that have been stored for more than a day.[9]

    • Control for Degradation: Include a time-course control to assess the stability of your compound under the specific experimental conditions.

    • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and accelerate degradation. Aliquot your stock solution into single-use vials.[9]

Issue 3: The solid form of my lactone compound has degraded during storage.

  • Potential Cause: Exposure to moisture, light, or elevated temperatures.

  • Troubleshooting Steps:

    • Proper Storage Conditions: Store the solid compound at -20°C or lower for long-term stability.[3]

    • Inert Atmosphere: Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.[3]

    • Light Protection: Use amber vials or store the container in the dark to prevent light-induced degradation.[3]

    • Secure Sealing: Ensure the storage container is tightly sealed to prevent the ingress of moisture.[3]

Data Presentation

Table 1: Effect of pH on the Half-Life of β-Propiolactone at 25°C

pHHalf-Life
45 hours
71.5 hours
910 minutes

(Data derived from a representative example to illustrate the impact of pH on β-lactone stability.[3])

Table 2: Stability of α-Acetolactate at Various Temperatures

Temperature (°C)Relative Stability
20Highest
30Moderate
40Lower
50Lowest

(This table is a qualitative summary based on graphical data showing decreased stability with increasing temperature.[7])

Experimental Protocols

Protocol 1: General Handling of Unstable Lactones
  • Environment: Handle the compound in a controlled environment, preferably in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture.

  • Temperature: Keep the compound at a low temperature whenever possible. Use pre-chilled spatulas and glassware.

  • Solvents: Use anhydrous solvents for preparing stock solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

Protocol 2: Forced Degradation Study (Hydrolysis) of a β-Lactone

This protocol is used to assess the stability of a β-lactone under acidic and basic conditions.

  • Sample Preparation: Prepare a stock solution of the β-lactone at a concentration of approximately 1 mg/mL in an appropriate solvent like acetonitrile (B52724) (ACN).[3]

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C.

    • At specified time intervals (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.[3]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor it closely, as base-catalyzed hydrolysis is often rapid.

    • At specified time intervals (e.g., 0, 5, 10, 15 minutes), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute it for HPLC analysis.[3]

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining amount of the β-lactone.

    • Calculate the percentage of the β-lactone remaining relative to a control sample that has not been stressed.[3]

Visualizations

Degradation_Pathway_of_Beta_Lactone beta_lactone β-Lactone intermediate Tetrahedral Intermediate beta_lactone->intermediate h2o H₂O (Nucleophilic Attack) h2o->intermediate product 3-Hydroxycarboxylic Acid (Ring-Opened Product) intermediate->product Ring Opening conditions Acidic, Basic, or Neutral Conditions intermediate->conditions

Caption: Hydrolytic degradation pathway of a generic β-lactone.

Decomposition_of_Alpha_Acetolactate cluster_pathways Decomposition Pathways acetolactate α-Acetolactate diacetyl Diacetyl acetolactate->diacetyl Spontaneous Oxidative Decarboxylation acetoin Acetoin acetolactate->acetoin Enzymatic Conversion enzyme α-Acetolactate Decarboxylase enzyme->acetoin

Caption: Decomposition pathways of α-acetolactate.

Troubleshooting_Workflow start Experiment Shows Compound Instability check_storage Check Storage Conditions (Solid State) start->check_storage storage_ok Storage OK? check_storage->storage_ok improper_storage Improper Storage: - Temperature > -20°C - Moisture/Air Exposure - Light Exposure storage_ok->improper_storage No check_solution Check Solution Preparation & Handling storage_ok->check_solution Yes correct_storage Action: Store at ≤ -20°C, under inert gas, protected from light. improper_storage->correct_storage correct_storage->check_solution solution_ok Solution Prep OK? check_solution->solution_ok improper_solution Improper Solution Prep: - Aqueous stock stored too long - Non-anhydrous solvent - Freeze-thaw cycles solution_ok->improper_solution No check_exp_conditions Check Experimental Conditions solution_ok->check_exp_conditions Yes correct_solution Action: Prepare fresh stock in anhydrous solvent daily. Aliquot to avoid freeze-thaw. improper_solution->correct_solution correct_solution->check_exp_conditions exp_ok Conditions OK? check_exp_conditions->exp_ok improper_exp Adverse Conditions: - Neutral/Alkaline pH - Elevated Temperature - Nucleophilic Buffer exp_ok->improper_exp No end Re-run Experiment exp_ok->end Yes correct_exp Action: Use acidic pH, run experiment on ice, use non-nucleophilic buffer. improper_exp->correct_exp correct_exp->end

Caption: A logical workflow for troubleshooting lactone degradation.

References

Technical Support Center: Optimizing Catalyst Performance in Lactone Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalytic Lactone Formation. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on overcoming common challenges in lactone synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your catalytic reactions.

Troubleshooting Guide

This section addresses specific problems that may arise during catalytic lactone formation experiments.

Problem 1: Low or No Yield of the Desired Lactone

Question: My reaction has resulted in a low yield or no desired lactone product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Possible Cause Recommended Solution
Catalyst Inactivity/Degradation Verify the age, storage conditions, and handling of the catalyst. Test the catalyst in a known, reliable reaction to confirm its activity. Consider using a fresh batch of catalyst. For some systems, catalyst deactivation can occur during the reaction.[1][2][3]
Poor Reagent/Solvent Quality Ensure all reagents and solvents are pure and dry. Trace amounts of water or other impurities can deactivate many catalysts. Use freshly distilled solvents and purified starting materials.[2]
Suboptimal Reaction Temperature Temperature can significantly impact reaction rate and catalyst stability. If the temperature is too low, the reaction may be too slow. If too high, it could lead to catalyst decomposition or side reactions.[4][5] Perform a temperature screen to find the optimal range for your specific catalytic system.
Incorrect Catalyst Loading The amount of catalyst can be critical. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically inefficient. Optimize the catalyst loading by running the reaction with varying amounts of the catalyst.[1]
Competing Intermolecular Reactions In reactions like macrolactonization, intermolecular polymerization can dominate over the desired intramolecular cyclization.[6] Employ high-dilution conditions by slowly adding the substrate to a large volume of solvent to favor the intramolecular pathway.[6]
Unfavorable Precursor Conformation For macrolactone synthesis, the linear precursor may not readily adopt the conformation required for cyclization.[6] Introduce rigid structural elements (e.g., alkynes, aromatic rings) into the precursor to encourage a favorable conformation.[6]

Problem 2: Poor Selectivity (e.g., Regio- or Enantioselectivity)

Question: My reaction is producing a mixture of isomers or has low enantioselectivity. How can I improve the selectivity?

Answer: Achieving high selectivity is key, especially in the synthesis of complex molecules. The choice of catalyst, ligands, and reaction conditions are all critical factors.

Possible Cause Recommended Solution
Inappropriate Catalyst or Ligand The inherent properties of the catalyst and its ligands are the primary determinants of selectivity. For enantioselective reactions, the chiral ligand is crucial. Screen a variety of catalysts and ligands. For example, in Baeyer-Villiger oxidations, different metal complexes or enzymes (like Baeyer-Villiger monooxygenases) will exhibit different selectivities.[7][8][9]
Suboptimal Solvent The solvent can influence the transition state of the reaction, thereby affecting selectivity.[7] Screen different solvents with varying polarities and coordinating abilities. Chlorinated solvents, for instance, have been shown to improve enantiopurity in certain NHC-catalyzed lactonizations.[7]
Incorrect Reaction Temperature Lowering the reaction temperature can often enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states.[7]
Undesired Side Reactions Side reactions can consume starting material and produce unwanted byproducts. Analyze the reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting reaction conditions (e.g., temperature, concentration, addition rate of reagents) can help minimize side reactions.

Problem 3: Catalyst Deactivation and Recovery Issues

Question: My catalyst appears to be deactivating during the reaction, and I'm having trouble recovering it for reuse. What can I do?

Answer: Catalyst deactivation can be caused by poisoning, fouling, or structural changes.[3][10] Effective recovery depends on the nature of the catalyst (homogeneous vs. heterogeneous).

Possible Cause Recommended Solution
Catalyst Poisoning Impurities in the feedstock can bind to the active sites of the catalyst.[10] Ensure high purity of all starting materials and solvents.
Fouling Coke or polymer formation on the catalyst surface can block active sites.[10] Modifying reaction conditions, such as temperature or pressure, may reduce fouling. For heterogeneous catalysts, regeneration through calcination might be possible.
Structural Changes (Sintering/Leaching) For heterogeneous catalysts, high temperatures can cause metal particles to agglomerate (sintering), reducing the active surface area.[10] For both homogeneous and heterogeneous systems, the active metal can leach into the solution. Consider using a more robust catalyst support or different ligands to stabilize the active species.
Difficult Recovery (Homogeneous Catalysts) Separating a dissolved catalyst from the product can be challenging.[11] Techniques like organic solvent nanofiltration can be employed to recover the catalyst.[11] Alternatively, immobilizing the catalyst on a solid support can simplify recovery.
Difficult Recovery (Heterogeneous Catalysts) Fine catalyst particles can be difficult to separate by filtration. Use centrifugation for more efficient recovery of supported catalysts.[12] Ensure the support material is mechanically stable under the reaction conditions.

Visual Guides

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_reagents Check Reagent & Solvent Quality (Purity, Dryness) start->check_reagents check_catalyst Verify Catalyst Activity (Age, Storage, Test Reaction) start->check_catalyst optimize_conditions Systematically Vary Reaction Conditions check_reagents->optimize_conditions check_catalyst->optimize_conditions temp Temperature Screen optimize_conditions->temp Vary loading Catalyst Loading optimize_conditions->loading Vary solvent Solvent Screen optimize_conditions->solvent Vary analyze Analyze Reaction Mixture (Identify Byproducts) temp->analyze loading->analyze solvent->analyze analyze->optimize_conditions Further Optimization Needed solution Problem Solved analyze->solution Successful Optimization

A general workflow for troubleshooting common issues.

Baeyer_Villiger_Mechanism Baeyer-Villiger Oxidation Mechanism cluster_reactants Reactants cluster_products Products ketone Cyclic Ketone criegee Criegee Intermediate (Tetrahedral) ketone->criegee peroxyacid Peroxyacid (RCO3H) peroxyacid->criegee rearrangement Rate-Determining Step: Migratory Insertion criegee->rearrangement oxocarbenium Oxocarbenium Ion rearrangement->oxocarbenium acid Carboxylic Acid rearrangement->acid Leaving Group lactone Lactone oxocarbenium->lactone Deprotonation

Mechanism of the Baeyer-Villiger oxidation.[13]

Data on Catalyst Performance

Table 1: Comparison of Catalytic Systems for Baeyer-Villiger Oxidation of Cyclohexanone (B45756)
Catalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Lactone Yield (%)Reference
Fe-Sn-OO₂/Benzaldehyde1,2-dichloroethane60599.083.4[14]
[MIMPS]₃PW₁₂O₄₀H₂O₂Cyclohexane70193.593.3[15]
Immobilized Lipase (B570770)H₂O₂Toluene (B28343)25---[13]
Ce-Sn(2:1)-500O₂---91.4-[16]
Pt(II) complexH₂O₂1,4-dioxane7024-High[15]
PyHReO₄H₂O₂----90.0[15]
Table 2: Optimization of Enantioselective Lactonization

Reaction: Oxidative cyclization of an unsaturated carboxylic acid.

Catalyst PrecursorSolventTemp. (°C)Yield (%)Enantiomeric Ratio (er)Reference
pre-C6Dichloromethane (B109758)259592:8[7]
pre-C61,2-Dichloroethane259893:7[7]
pre-C6Toluene257589:11[7]
pre-C6Ethyl Acetate257290:10[7]
pre-C61,2-Dichloroethane08996:4[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed γ-C(sp³)–H Lactonization

This protocol is adapted for the lactonization of aliphatic carboxylic acids.[17]

Materials:

  • Aliphatic carboxylic acid (substrate)

  • Cu(CH₃CN)₄PF₆ (catalyst, 10 mol%)

  • Selectfluor (oxidant, 2.0 equiv.)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)

  • Dichloromethane (DCM)

  • Celite

  • Magnetic stir bar

  • Culture tube

Procedure:

  • To a culture tube open to the air, add Cu(CH₃CN)₄PF₆ (10 mol%, 3.7 mg), Selectfluor (2.0 equiv, 70.8 mg), and the aliphatic carboxylic acid (0.1 mmol) in this sequence.

  • Add a magnetic stir bar to the tube.

  • Add HFIP (1.0 mL) to the mixture.

  • Stir the reaction mixture at room temperature for 3 minutes.

  • Heat the mixture to 100 °C and stir for 12 hours.

  • After 12 hours, allow the mixture to cool to room temperature.

  • Dilute the mixture with DCM and filter it through a plug of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (pTLC) or column chromatography to obtain the desired lactone.

Protocol 2: Chemoenzymatic Baeyer-Villiger Oxidation of a Ketone

This protocol describes a general method using an immobilized lipase.[13]

Materials:

  • Ketone (substrate, 0.5 mmol)

  • Carboxylic acid (1 mmol)

  • Immobilized lipase (e.g., from Candida antarctica, 0.1 g)

  • 30% Hydrogen Peroxide (H₂O₂, 1 mmol)

  • Toluene (solvent, 1 mL)

  • Dichloromethane (for analysis)

  • n-Decane (internal standard)

  • 25 mL round-bottom flask with septum

  • Thermostatted shaker

Procedure:

  • In a 25 mL round-bottom flask, add the ketone (0.5 mmol), carboxylic acid (1 mmol), and toluene (1 mL).

  • Shake the flask to ensure thorough mixing.

  • Add the immobilized lipase (0.1 g) to the mixture.

  • Add 30% H₂O₂ (1 mmol) dropwise to the flask.

  • Seal the flask with a septum and place it in a thermostatted shaker set to 25°C with orbital stirring at 250 rpm.

  • Monitor the reaction progress by periodically taking a 15 µL sample. Dilute the sample with 1 mL of dichloromethane containing a known concentration of n-decane as an external standard.

  • Analyze the diluted sample by Gas Chromatography (GC) to determine conversion and yield.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my lactonization reaction? A1: The choice of catalyst depends heavily on the specific transformation. For Baeyer-Villiger oxidations, options range from simple Brønsted or Lewis acids with H₂O₂ to more complex metal catalysts (e.g., Pt, Sn, Mn) and highly selective enzymes (Baeyer-Villiger monooxygenases, BVMOs).[8][13][15] For lactonization via C-H activation, palladium, copper, and manganese catalysts are commonly used.[17][18][19] The substrate scope, desired selectivity (regio-, stereo-, enantio-), and cost should guide your selection.

Q2: What is the role of the solvent in catalytic lactonization? A2: The solvent can play multiple roles. It solubilizes reactants, can influence catalyst stability and activity, and may affect the selectivity of the reaction.[7] For example, polar aprotic solvents are common, but in some cases, non-polar solvents like toluene or even solvent-free conditions are optimal.[15][20] It is often necessary to screen a range of solvents to find the best conditions for a new reaction.

Q3: Can I reuse my catalyst? If so, how? A3: Catalyst reuse is highly desirable for both economic and environmental reasons. Heterogeneous catalysts are generally easier to recover and reuse through simple filtration or centrifugation.[12][21] Homogeneous catalysts are more challenging to separate from the product mixture, but techniques like organic solvent nanofiltration or immobilization onto a solid support can facilitate their recovery and reuse.[11] The stability of the catalyst under reaction and recovery conditions will determine how many times it can be effectively recycled.

Q4: My lactone product seems to be hydrolyzing. How can I prevent this? A4: Lactones can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[4][22][23] If product degradation is observed, consider running the reaction under neutral conditions if possible. During workup, avoid strong aqueous acids or bases. Minimize the time the product is exposed to purification media like silica (B1680970) gel, which can be acidic.

Q5: What are the safety considerations when working with peroxides as oxidants? A5: Peroxyacids (like m-CPBA) and hydrogen peroxide are strong oxidants and must be handled with care. Peroxyacids can be shock-sensitive and potentially explosive.[24] Hydrogen peroxide, especially at high concentrations, is highly corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood and be aware of the potential for exothermic reactions. It is often advantageous to use systems that generate the peracid in situ to avoid handling large quantities of the isolated oxidant.[24]

References

preventing decarboxylation of acetolactate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decarboxylation of acetolactate during experimental analysis. Given its inherent instability, accurate quantification of α-acetolactate requires precise sample handling and analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is α-acetolactate and why is it unstable?

A1: α-acetolactate is a key metabolic intermediate in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] It is notoriously unstable because it contains an α-keto acid structure with a carboxyl group β to a carbonyl group, which makes it highly susceptible to spontaneous, non-enzymatic decarboxylation (the loss of CO₂).[3] This chemical instability presents a significant challenge for its accurate measurement in biological samples.[4]

Q2: What are the main products of α-acetolactate decarboxylation?

A2: The degradation of α-acetolactate can proceed through two primary routes:

  • Oxidative Decarboxylation: In the presence of oxygen, α-acetolactate is converted to diacetyl, a compound often associated with a "buttery" off-flavor in fermented beverages.[5][6]

  • Non-Oxidative Decarboxylation: In the absence of oxygen, it is converted to acetoin (B143602).[3][5] Additionally, an enzyme named α-acetolactate decarboxylase (ALDC) can directly catalyze the conversion of α-acetolactate to acetoin, bypassing the formation of diacetyl.[7][8]

Q3: Which factors have the greatest impact on the rate of α-acetolactate decarboxylation?

A3: The stability of α-acetolactate is primarily influenced by three factors:

  • Temperature: The rate of decarboxylation increases significantly with higher temperatures.[3][9]

  • pH: The reaction is accelerated in acidic conditions.[3][10]

  • Oxygen: The presence of oxygen promotes the formation of diacetyl.[3]

Q4: How can I prevent the degradation of α-acetolactate in my samples during collection and storage?

A4: To ensure sample integrity, the following steps are critical:

  • Immediate Cooling: Place samples on ice or in a refrigerated container immediately upon collection to halt the degradation process.[3]

  • pH Control: If possible, neutralize the sample to a pH of around 6.0-7.0. Acidic conditions must be avoided.[4][11]

  • Prompt Analysis: Analyze samples as quickly as possible.

  • Low-Temperature Storage: For short-term storage, keep samples at 4°C.[3] For long-term storage, flash-freeze samples and store them at -80°C.

Q5: What is the most common analytical method for quantifying α-acetolactate?

A5: A widely used technique is an indirect colorimetric method based on the work of Westerfeld.[11][12] This method involves converting α-acetolactate to acetoin through controlled heating and then measuring the total acetoin concentration. The original α-acetolactate level is calculated by subtracting the baseline acetoin concentration (measured in a parallel sample kept on ice) from the total acetoin concentration of the heated sample.[3]

Q6: Are there more direct and accurate methods available?

A6: Yes. Gas Chromatography-Mass Spectrometry (GC-MS) offers a more direct and robust analysis.[4] With proper sample preparation, such as neutralization and ethyl acetate (B1210297) extraction, GC-MS can simultaneously quantify both diacetyl and acetoin without causing the decomposition of α-acetolactate present in the sample. This avoids the interference issues that can affect other methods.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable α-acetolactate. Sample Degradation: The sample was likely exposed to high temperatures or acidic pH, causing complete decarboxylation before analysis.Review your sample collection and storage protocol. Ensure samples are immediately placed on ice, pH is controlled, and analysis is performed promptly. For future collections, process a control sample with a known amount of α-acetolactate to validate the workflow.
Incorrect Assay Procedure: For indirect assays, the conversion step (heating) may be insufficient, or the colorimetric reaction may have failed.Verify the incubation temperature and time for the decarboxylation step.[3][13] Prepare fresh α-naphthol and creatine (B1669601) reagents for the colorimetric reaction, as they can degrade over time.[11] Run an acetoin standard curve to confirm the assay is working correctly.
High variability between replicate samples. Inconsistent Sample Handling: Minor differences in the time samples spend at room temperature or in handling can lead to varying degrees of degradation.Standardize the entire workflow from collection to analysis. Ensure all replicates are handled identically and simultaneously. Use an ice bath for all sample preparation steps.
Inconsistent Heating: In the indirect assay, uneven heating of samples during the conversion step can lead to variable results.Use a calibrated water bath or heat block for the decarboxylation step to ensure uniform temperature for all samples.[3]
High background signal in colorimetric assay. Pre-existing Acetoin: The biological sample may naturally contain a high concentration of acetoin.This is expected. The indirect assay accounts for this by measuring a baseline acetoin level in an unheated (refrigerated) aliquot of the same sample. This baseline value must be subtracted from the heated sample's value.[3]
Contaminated Reagents: Reagents for the colorimetric assay may be contaminated or degraded.Prepare fresh reagents (α-naphthol, creatine, NaOH) and use high-purity water.[11][12] Run a "reagent blank" (no sample) to check for background signal.

Data Summary

The stability of α-acetolactate is highly dependent on temperature and pH. The following table summarizes the general relationship based on published data.

ParameterConditionEffect on StabilityConsequence for Analysis
Temperature Low (e.g., 4°C)High Stability: Decarboxylation is minimal.[3]Ideal for sample storage and preparation.
Ambient (e.g., 20-30°C)Moderate Instability: Decarboxylation proceeds steadily.[9]Minimize exposure time; keep samples on ice.
High (e.g., >40°C)Very Low Stability: Rapid decarboxylation.[3][9]Used intentionally in indirect assays to convert α-acetolactate to acetoin for measurement.[13]
pH Acidic (e.g., <5.0)Very Low Stability: Decarboxylation is accelerated.[3]Samples should be neutralized immediately after collection.
Neutral (e.g., 6.0-7.0)High Stability: Decarboxylation is minimized.[10]Optimal pH for sample processing and enzymatic assays.[11]

Visualizations

The following diagrams illustrate the chemical pathways and recommended experimental workflow for α-acetolactate analysis.

cluster_0 α-Acetolactate Degradation Pathways A α-Acetolactate B Diacetyl A->B Spontaneous Oxidative Decarboxylation (+ O₂) C Acetoin A->C Spontaneous Non-Oxidative Decarboxylation D α-Acetolactate Decarboxylase (ALDC) A->D Substrate D->C Enzymatic Decarboxylation cluster_1 Recommended Workflow for α-Acetolactate Analysis start 1. Sample Collection step2 2. Immediate Cooling (Place on Ice) start->step2 step3 3. pH Neutralization (Adjust to pH 6-7) step2->step3 step4 4. Split Sample step3->step4 step5a 5a. Reference Sample (Store at 4°C) step4->step5a Aliquot 1 step5b 5b. Test Sample (Heat to convert α-AL to Acetoin) step4->step5b Aliquot 2 step6 6. Analytical Measurement (e.g., Colorimetric Assay) step5a->step6 step5b->step6 end 7. Calculate α-AL Conc. ([Total Acetoin] - [Baseline Acetoin]) step6->end

References

addressing moisture sensitivity in acetolactone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with β-propiolactone (BPL), a highly reactive compound sensitive to moisture.

Frequently Asked Questions (FAQs)

Q1: My β-propiolactone reaction is not proceeding as expected, and I suspect contamination with water. What are the signs of this?

A1: Water contamination in β-propiolactone reactions can lead to several observable issues. The primary sign is the formation of 3-hydroxypropionic acid, a non-toxic byproduct of hydrolysis.[1] This can result in a lower yield of your desired product and the potential for side reactions. Depending on the scale of your reaction, you may observe a change in the pH of the reaction mixture.

Q2: How does water affect β-propiolactone?

A2: β-Propiolactone possesses a highly strained four-membered ring, making it susceptible to nucleophilic attack.[1] Water acts as a nucleophile, attacking the β-carbon of the lactone and causing the ring to open. This hydrolysis reaction is the primary degradation pathway for β-propiolactone in aqueous environments.[1]

Q3: What is the primary byproduct of β-propiolactone's reaction with water?

A3: The main product of the hydrolysis of β-propiolactone is 3-hydroxypropionic acid.[1]

Q4: How can I minimize water contamination in my reactions?

A4: To minimize water contamination, it is crucial to use anhydrous solvents and reagents. All glassware should be thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere. Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[2][3]

Q5: What are the recommended storage conditions for β-propiolactone to prevent degradation?

A5: β-Propiolactone should be stored in tightly closed containers in a cool, dry, and well-ventilated area, protected from light.[2][3][4] The recommended storage temperature is typically -20°C.[2][4] Storing under an inert atmosphere, such as argon, can also help to prolong its shelf life.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no yield of the desired product Hydrolysis of β-propiolactone due to moisture contamination. Ensure all solvents and reagents are anhydrous. Thoroughly dry all glassware before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature. The rate of hydrolysis is temperature-dependent.[1] Ensure the reaction is carried out at the optimal temperature for your specific transformation, minimizing the temperature where possible to reduce the rate of hydrolysis.
Formation of an acidic byproduct Generation of 3-hydroxypropionic acid from the reaction of β-propiolactone with water. Confirm the presence of 3-hydroxypropionic acid using appropriate analytical techniques (e.g., NMR, LC-MS). If confirmed, revisit your experimental setup to eliminate sources of moisture.
Inconsistent reaction outcomes Variable amounts of moisture in different experimental runs. Standardize your procedure for drying glassware and handling anhydrous reagents. Always use freshly opened anhydrous solvents or properly stored solvents from a solvent purification system.

Quantitative Data Summary

The rate of β-propiolactone hydrolysis is significantly influenced by temperature. The following table summarizes the half-life of β-propiolactone in water at different temperatures.

Temperature (°C)Half-Life (minutes)
25~210 - 225
37~24 - 32

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction with β-Propiolactone
  • Glassware Preparation: All glassware (e.g., round-bottom flask, dropping funnel, condenser) must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours. Allow the glassware to cool to room temperature in a desiccator.

  • Assembly: Assemble the glassware quickly while still warm and immediately place it under a positive pressure of a dry inert gas (e.g., nitrogen or argon). If flame-drying, assemble the glassware cool, then heat under a flow of inert gas.

  • Reagent Preparation: Use only anhydrous solvents. If not using a freshly opened bottle, ensure the solvent has been appropriately dried and stored over molecular sieves. Liquid reagents should be transferred using dry syringes or cannulas. Solid reagents should be dried in a vacuum oven or desiccator.

  • Reaction Setup: Dissolve the substrate in the anhydrous solvent in the reaction flask under an inert atmosphere.

  • Addition of β-Propiolactone: Transfer the required amount of β-propiolactone to the reaction mixture using a dry syringe. The addition should be done at the temperature specified in your protocol, often at a reduced temperature to control the reaction rate.

  • Reaction Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture as required by your specific protocol, always being mindful of the reactivity of any remaining β-propiolactone.

Visualizations

Hydrolysis_Pathway BPL β-Propiolactone TS Transition State BPL->TS Nucleophilic Attack H2O Water (H₂O) H2O->TS Product 3-Hydroxypropionic Acid TS->Product Ring Opening Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_post Post-Reaction Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Assemble under Inert Gas Dry_Glassware->Inert_Atmosphere Add_Substrate Add Substrate & Solvent Inert_Atmosphere->Add_Substrate Anhydrous_Reagents Prepare Anhydrous Reagents Anhydrous_Reagents->Add_Substrate Add_BPL Add β-Propiolactone Add_Substrate->Add_BPL Monitor Monitor Reaction (TLC, GC) Add_BPL->Monitor Workup Quench & Work-up Monitor->Workup Purify Purify Product Workup->Purify Analyze Analyze Product Purify->Analyze

References

Technical Support Center: Strategies to Prevent Hydrolysis of Lactone Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of lactone rings, a common challenge in experimental and formulation settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving lactone-containing compounds.

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of compound potency in an aqueous formulation. The pH of the formulation is promoting hydrolysis. Lactone rings are often unstable at neutral or alkaline pH.[1]1. Verify pH: Immediately measure the pH of your solution.[2] 2. Adjust pH: If the pH is above 6.0, consider adjusting it to a slightly acidic range (pH 3-5) where the lactone form is generally more stable.[1] 3. Buffer Selection: Use a buffer system with sufficient capacity to maintain the desired pH.[2]
Inconsistent results in cell-based assays. The lactone is hydrolyzing in the cell culture medium (typically pH ~7.4) over the course of the experiment.[1]1. Prepare Fresh Solutions: Make fresh stock solutions of your compound and dilute them into the culture medium immediately before use.[1] 2. Minimize Incubation Time: Be mindful that the concentration of the active lactone form will decrease over time.[1] 3. Consider Hydrolysis Kinetics: For longer experiments, factor in the rate of hydrolysis when interpreting your results.
Appearance of unexpected peaks in HPLC analysis. The new peaks are likely the hydrolyzed carboxylate form of your compound or other degradation products.1. Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradation products.[3] 2. Method Validation: Ensure your HPLC method is validated to separate the lactone from its potential degradation products.[2]
Variability between different batches of a formulation. Inconsistent pH or presence of trace metals that can catalyze degradation.1. Strict Parameter Control: Use a calibrated pH meter and ensure precise temperature control during formulation.[2] 2. Use Chelating Agents: Consider adding a chelating agent like EDTA to bind any metal ions that may be catalyzing oxidation or hydrolysis.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of lactone rings?

A1: The main factors are pH and temperature. Lactone hydrolysis is highly dependent on pH, with acidic conditions generally favoring the stable, closed-ring form and neutral to alkaline conditions promoting the open-ring carboxylate form.[1][4] Increased temperature will also accelerate the rate of hydrolysis.[4]

Q2: What is the expected degradation pathway for a lactone?

A2: The primary degradation pathway is hydrolysis, which involves the opening of the lactone ring to form a hydroxy carboxylic acid.[5] This reaction is reversible, and the equilibrium between the lactone and the hydroxy acid is pH-dependent.[1] Other potential degradation pathways include oxidation, especially for unsaturated lactones.[3]

Q3: How can I monitor the degradation of my lactone-containing compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common method.[2] A stability-indicating HPLC method should be developed to separate the parent lactone from its hydrolyzed form and any other degradation products.

Q4: What are some general strategies to enhance the stability of lactones in formulations?

A4: Key strategies include:

  • pH Control: Maintaining the pH in a slightly acidic range is often the most effective strategy.[3]

  • Use of Co-solvents: Reducing the water activity by incorporating co-solvents can slow down hydrolysis.[3]

  • Protection from Light: Storing formulations in light-resistant containers can prevent photodegradation.[3]

  • Use of Antioxidants: For unsaturated lactones, adding antioxidants can mitigate oxidative degradation.[3]

  • Encapsulation: Encapsulating the lactone can provide a protective barrier.[3]

Q5: Are there chemical modifications that can improve lactone stability?

A5: Yes, structural modifications can be made. For example, the introduction of an α-fluoro ether as a bioisostere of the lactone has been shown to improve metabolic stability.[6][7]

Data Presentation

The following tables provide illustrative data on the stability of lactone compounds under various conditions.

Table 1: Illustrative Effect of pH on the Half-Life of a Representative Lactone Compound in Aqueous Buffer at 25°C

pHHalf-Life (t½)
3.0~72 hours
5.0~96 hours
7.4~24 hours
9.0~2 hours

Note: This data is illustrative and the actual half-life will vary depending on the specific lactone structure.[8]

Table 2: Illustrative Half-Life of a Representative Lactone Compound in Different Solvents at 25°C

SolventHalf-Life (t½)
Anhydrous DMSO> 14 days
Anhydrous Ethanol~10 days
Acetonitrile (B52724)~12 days
PBS (pH 7.4)~24 hours
Cell Culture Medium (DMEM)~18 hours

Note: This data is illustrative and highlights the importance of solvent choice in maintaining lactone stability.[8]

Table 3: Half-life and Equilibrium Lactone Percentage of Camptothecin (B557342) at 37°C

pHLactone Half-life (min)Lactone at Equilibrium (%)
7.329.4 ± 1.720.9 ± 0.3

Source: Data for the anticancer drug Camptothecin, demonstrating significant hydrolysis at physiological pH.[9]

Experimental Protocols

Protocol 1: Assessing Compound Stability via HPLC

This protocol outlines a general method for assessing the stability of a lactone compound in a specific solution over time.[8]

1. Materials and Reagents:

  • Lactone-containing compound

  • Anhydrous DMSO

  • Test buffer (e.g., PBS at various pH values)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate modifier for mobile phase)

  • C18 HPLC column

2. Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate the test solution at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Quenching: If degradation is rapid, quench the reaction by adding an equal volume of cold acetonitrile to the aliquot.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point by comparing the peak area to the peak area at time 0.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products.[3]

1. Sample Preparation:

  • Prepare solutions of your lactone compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 N HCl to the sample solution and heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature for 4 hours.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. This will help in identifying and resolving the degradation products from the parent compound.

Visualizations

cluster_0 pH-Dependent Equilibrium of a Lactone Lactone (Active) Lactone (Active) Carboxylate (Inactive) Carboxylate (Inactive) Lactone (Active)->Carboxylate (Inactive) Hydrolysis (pH ≥ 7.4) Carboxylate (Inactive)->Lactone (Active) Lactonization (Acidic pH)

Caption: pH-Dependent Equilibrium of a Lactone Ring.

cluster_1 Troubleshooting Workflow for Unexpected Degradation start Unexpected Degradation Observed check_ph Check pH of Solution start->check_ph ph_ok pH in Stable Range? check_ph->ph_ok adjust_ph Adjust pH to Acidic Range ph_ok->adjust_ph No check_temp Check Temperature ph_ok->check_temp Yes re_evaluate Re-evaluate Stability adjust_ph->re_evaluate re_evaluate->start temp_ok Temperature Controlled? check_temp->temp_ok control_temp Lower/Control Temperature temp_ok->control_temp No consider_other Consider Other Factors (e.g., Oxidation, Light Exposure) temp_ok->consider_other Yes control_temp->re_evaluate

Caption: Troubleshooting Workflow for Unexpected Degradation.

cluster_2 Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (Anhydrous DMSO) prep_test Prepare Test Solution (Buffer) prep_stock->prep_test incubate Incubate at Desired Temperature prep_test->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (if needed) sample->quench analyze Analyze by HPLC quench->analyze data Calculate % Remaining analyze->data

Caption: Experimental Workflow for Stability Assessment.

References

Technical Support Center: Maximizing Recovery of Acetolactone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive compound acetolactone and its derivatives. Given the inherent instability of α-lactones, this guide focuses on strategies to maximize recovery through careful handling and consideration of decomposition pathways.

Troubleshooting Guide: Common Issues in this compound Workup Procedures

Researchers attempting to work with this compound will face significant challenges due to its extreme instability.[1] It readily polymerizes or decarbonylates, even at cryogenic temperatures.[1] This guide provides troubleshooting for common issues encountered during the synthesis and attempted workup of this compound and its more stable analogue, α-acetolactate.

Problem Potential Cause Recommended Solution
Low or No Product Recovery Decomposition: this compound is highly unstable and may have decomposed during the reaction or workup. The primary degradation product of a related compound, (S)-2-Acetolactate, is acetoin (B143602).[2]- Maintain Low Temperatures: Strictly adhere to low-temperature conditions throughout the entire process. - Control pH: For related compounds like α-acetolactate, maintaining a neutral pH is crucial to minimize degradation.[2] - Minimize Workup Time: Process the reaction mixture as quickly as possible.[2] - In-situ Trapping: Consider trapping the this compound with a suitable reagent in the reaction mixture to form a more stable derivative before attempting isolation.
Formation of an Emulsion During Extraction Presence of Surfactants or Proteins: Crude reaction mixtures, especially from biological preparations, may contain substances that promote emulsion formation.- Add Brine: Introduce a small amount of saturated NaCl solution to help break the emulsion.[2] - Centrifugation: A low-speed centrifugation can aid in phase separation.[2]
Product is in the Aqueous Layer High Polarity of this compound: Due to its small size and polar functional groups, this compound and its derivatives may have significant water solubility.- Solvent Choice: Use a more polar organic solvent for extraction.[3] - pH Adjustment: For acidic derivatives like α-acetolactate, adjusting the pH of the aqueous phase to just below the pKa can increase its solubility in the organic phase. However, be aware of increased instability at lower pH.[2] - Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent.[2]
Contamination of Final Product Co-elution of Similar Compounds: Other organic acids or byproducts with similar chemical properties can co-elute during chromatography.- Optimize Chromatography: For ion-exchange chromatography, optimize the salt gradient for better resolution. For HPLC, consider a different stationary phase or mobile phase composition.[2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to isolate?

A1: this compound is an α-lactone, a three-membered ring containing an ester group. This structure has significant ring strain, making it highly reactive.[1] It readily undergoes polymerization or decarbonylation (loss of CO) to form a ketone or aldehyde, even at very low temperatures (77 K).[1] The parent this compound has not been isolated in bulk and was first described as a transient species in mass spectrometry experiments.[1]

Q2: Are there any stable derivatives of this compound?

A2: Yes, the stability of α-lactones can be increased by the presence of electron-withdrawing groups. For example, bis(trifluoromethyl)this compound is stabilized by its two trifluoromethyl groups and has a half-life of 8 hours at 25 °C.[1]

Q3: What are the key factors to consider for the workup of the related compound, α-acetolactate?

A3: Based on work with α-acetolactate, the key factors for maximizing recovery are:

  • Temperature: All steps should be carried out at low temperatures (e.g., 4°C) to minimize decomposition.[4]

  • pH: The pH should be carefully controlled. α-Acetolactate is more stable around pH 5.5-6.0 and is not active at pH 8.0.[4][5] Acidic conditions can also lead to degradation.[2]

  • Buffer System: The choice of buffer can impact stability and activity, with acetate (B1210297) buffers showing higher activity for α-acetolactate synthase than citrate-phosphate buffers at similar pH values.[4]

Q4: How can I avoid the formation of acetoin as a byproduct?

A4: Acetoin is a common degradation product of α-acetolactate through decarboxylation.[2][6] To minimize its formation, it is critical to maintain low temperatures and a neutral pH during all purification steps and to process the product as quickly as possible.[2]

Experimental Protocols

While a specific protocol for the isolation of pure this compound is not feasible for most labs, the following is a generalized workflow for the workup of a highly unstable, polar organic compound, drawing on principles from the handling of α-acetolactate.

General Protocol for Handling Highly Unstable Lactones:

  • Reaction Quenching: Once the reaction is complete, immediately cool the reaction vessel to 0°C or below. Quench the reaction with a pre-cooled, neutral aqueous solution.

  • Extraction:

    • Perform a rapid liquid-liquid extraction using a pre-cooled, polar organic solvent (e.g., ethyl acetate).

    • To minimize time, use a separatory funnel that is already cooled.

    • If an emulsion forms, add a small amount of pre-cooled brine and gently swirl.[2]

    • Separate the organic layer quickly. Repeat the extraction 2-3 times with smaller volumes of cold organic solvent.[2]

  • Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) at a low temperature. Filter off the drying agent quickly.

  • Solvent Removal: Concentrate the organic solvent under reduced pressure at a very low temperature (e.g., using a rotary evaporator with a cooled water bath). Avoid concentrating to dryness to prevent polymerization of the product.

  • Purification (if necessary and feasible): If further purification is required, consider low-temperature chromatography techniques.

    • Column Chromatography: Use a pre-packed column that has been cooled. Elute with a pre-cooled solvent system.

    • Ion-Exchange Chromatography (for acidic derivatives): Ensure all buffers and the column are pre-cooled. Optimize the pH of the loading and elution buffers to maximize binding and recovery while minimizing degradation.[2]

Visualizations

DecompositionPathways Decomposition Pathways of this compound This compound This compound (Unstable α-Lactone) Polymerization Polymerization This compound->Polymerization [Spontaneous] Decarbonylation Decarbonylation This compound->Decarbonylation [Spontaneous, heat, or light] Ketene Ketene Intermediate Decarbonylation->Ketene Aldehyde_Ketone Aldehyde or Ketone Ketene->Aldehyde_Ketone [Rearrangement]

Caption: Decomposition pathways of unstable this compound.

ExperimentalWorkflow Workflow for Handling Unstable Compounds Start Reaction Mixture at Low Temp Quench Quench with Cold Neutral Buffer Start->Quench Extraction Rapid Liquid-Liquid Extraction (Cold Solvent) Quench->Extraction Drying Dry Organic Layer (Low Temp) Extraction->Drying Concentration Low-Temp Solvent Removal Drying->Concentration Analysis In-situ Analysis or Derivatization Concentration->Analysis Purification Low-Temp Chromatography (Optional) Concentration->Purification Purification->Analysis

Caption: A generalized experimental workflow for unstable compounds.

References

Technical Support Center: Acetolactone Stability and Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effects of temperature on the stability and reaction kinetics of acetolactone and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the difference between α-acetolactone and α-acetolactate? They seem to be used interchangeably.

This is a common point of confusion. These are two distinct molecules with significantly different stability profiles.

  • α-Acetolactone (Oxiran-2-one): This is a highly strained, three-membered cyclic ester (lactone) with the chemical formula C₂H₂O₂. The parent compound is extremely unstable and has not been isolated in bulk at room temperature.[1] It is typically only observed as a transient species in mass spectrometry experiments or at cryogenic temperatures.[1]

  • α-Acetolactic acid (or its conjugate base, α-acetolactate): This is a chiral α-keto acid with the formula C₅H₈O₄. It is a key intermediate in the biosynthesis of branched-chain amino acids like valine and leucine.[2] While it is also unstable, it is significantly more stable than α-acetolactone and can be studied in solution.[2]

It is crucial to identify which compound is relevant to your research to apply the correct handling and experimental procedures.

Q2: How does temperature impact the stability of α-acetolactone?

Temperature is the most critical factor governing the stability of α-acetolactone. Due to significant ring strain in its three-membered ring, the molecule is exceptionally unstable.

  • Cryogenic Temperatures: α-Acetolactones are generally only stable at very low temperatures, such as 77 K (-196 °C).[1]

  • Above Cryogenic Temperatures: Even slightly above 77 K, α-acetolactone rapidly decomposes.[1] The two primary decomposition pathways are polymerization and decarbonylation (loss of CO) to form aldehydes or ketones.[1]

A stabilized derivative, bis(trifluoromethyl)this compound, is an exception, demonstrating greater stability due to its electron-withdrawing trifluoromethyl groups.[1]

Q3: What factors influence the stability and decomposition of α-acetolactate?

The stability of α-acetolactate is primarily influenced by temperature, pH, and the presence of oxygen.[2]

  • Temperature: Higher temperatures significantly accelerate the rate of spontaneous decarboxylation.[2][3]

  • pH: Acidic conditions promote the decomposition of α-acetolactate.[2]

  • Oxygen: The presence of oxygen leads to oxidative decarboxylation, forming diacetyl, whereas its absence (anaerobic conditions) favors the formation of acetoin (B143602).[2][4]

Q4: My lactone ring-opening reaction rate is decreasing at higher temperatures. Isn't this counterintuitive?

While most reaction rates increase with temperature, this is not always the case for lactone reactions, particularly ring-opening polymerizations. This phenomenon is related to thermodynamics. For the polymerization of smaller lactone rings (4 to 7-membered), an increase in temperature can disfavor the polymerization process.[5] This is described by the concept of a "ceiling temperature" (Tc), above which the polymerization is no longer thermodynamically favorable.[6] Additionally, some reactions involving related carbonyl compounds have shown a negative temperature dependence, where the rate constant increases at lower temperatures.[7][8]

Troubleshooting Guides

Issue 1: Synthesis of α-acetolactone results in immediate product loss.

  • Possible Cause: The inherent instability of the α-acetolactone ring structure at non-cryogenic temperatures.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your reaction and isolation procedures are maintained at cryogenic temperatures (e.g., 77 K). The compound will rapidly decompose at higher temperatures.[1]

    • Use Appropriate Synthetic Routes: The generation of α-lactones is often achieved through methods suitable for transient or highly reactive species, such as the cryogenic photochemical decarboxylation of peroxymalonic anhydrides.[1]

    • Consider Stabilized Derivatives: If your experimental goals permit, consider using a stabilized derivative like bis(trifluoromethyl)this compound, which has a significantly longer half-life at ambient temperatures.[1]

Issue 2: Inconsistent results when working with α-acetolactate; formation of unexpected byproducts.

  • Possible Cause: Degradation of α-acetolactate into acetoin or diacetyl due to experimental conditions.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Whenever possible, perform experimental steps on ice or at refrigerated temperatures to minimize the rate of spontaneous decarboxylation.[2]

    • Control pH: Use appropriate buffers to maintain a pH near neutral, as acidic conditions accelerate decomposition.[2]

    • Manage Oxygen Exposure: If the formation of diacetyl is undesirable, conduct the experiment under anaerobic (oxygen-free) conditions to favor the non-oxidative decarboxylation to acetoin.[2] Conversely, if diacetyl is the desired product, ensure the presence of oxygen.

Data Presentation

Table 1: Stability of α-Acetolactone and a Stabilized Derivative

CompoundStructureTemperatureHalf-lifeDecomposition ProductsReference
α-AcetolactoneC₂H₂O₂> 77 KVery short (transient)Polymer, Ketones/Aldehydes[1]
Bis(trifluoromethyl)this compound(CF₃)₂C₂O₂25 °C (77 °F)8 hours-[1]

Table 2: Factors Affecting α-Acetolactate Decomposition

FactorConditionEffect on Decomposition RatePrimary Product(s)Reference
Temperature Increase from 20°C to 50°CSignificant IncreaseAcetoin / Diacetyl[3]
pH AcidicIncreaseAcetoin / Diacetyl[2]
Oxygen Aerobic (Present)Favors Oxidative PathwayDiacetyl[2][4]
Oxygen Anaerobic (Absent)Favors Non-oxidative PathwayAcetoin[2]

Experimental Protocols & Visualizations

Protocol 1: General Method for Studying α-Acetolactate Decomposition Kinetics

This protocol outlines a general procedure to determine the rate of α-acetolactate decomposition as a function of temperature.

  • Preparation of α-Acetolactate Solution: Prepare a stock solution of α-acetolactate in a suitable buffer (e.g., citrate (B86180) buffer at a specific pH).[3]

  • Temperature Incubation: Aliquot the solution into multiple sealed vials. Place the vials in incubators or water baths set to the desired experimental temperatures (e.g., 20°C, 30°C, 40°C, 50°C).[3]

  • Time-Point Sampling: At regular time intervals, remove a vial from each temperature setting. Immediately quench the reaction by placing the vial on ice.

  • Quantification of Decomposition:

    • To quantify the remaining α-acetolactate, it can be converted to a measurable product. For example, add sulfuric acid (e.g., 2M H₂SO₄) and incubate at a higher temperature (e.g., 60°C for 15 minutes) to force the decarboxylation of all remaining α-acetolactate to acetoin.[3]

    • Measure the total acetoin concentration using a suitable analytical method, such as colorimetry (e.g., Voges-Proskauer test) or GC-MS.[9]

  • Data Analysis: Plot the concentration of remaining α-acetolactate versus time for each temperature. From this data, determine the decomposition rate constants.

Experimental Workflow for α-Acetolactate Kinetics cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare α-acetolactate in buffer solution T1 Incubate @ T1 prep->T1 T2 Incubate @ T2 prep->T2 T3 Incubate @ T3 prep->T3 T4 Incubate @ T4 prep->T4 sample Sample at time intervals T1->sample T2->sample T3->sample T4->sample quench Quench reaction (on ice) sample->quench convert Convert remaining substrate to measurable product quench->convert measure Quantify product (e.g., GC-MS) convert->measure plot Plot [C] vs. time & determine rate constants measure->plot Thermal Decomposition of α-Acetolactone cluster_products Decomposition Products This compound α-Acetolactone heat Δ (Heat, >77K) This compound->heat polymer Polymerization heat->polymer Pathway 1 decarb Decarbonylation (-CO) heat->decarb Pathway 2 ketone Ketone / Aldehyde decarb->ketone Decomposition of α-Acetolactate cluster_conditions Conditions cluster_products Products acetolactate α-Acetolactate heat Increased Temperature acetolactate->heat Spontaneous Decarboxylation o2 + O₂ (Aerobic) heat->o2 no_o2 - O₂ (Anaerobic) heat->no_o2 diacetyl Diacetyl (Oxidative Decarboxylation) o2->diacetyl acetoin Acetoin (Non-oxidative Decarboxylation) no_o2->acetoin

References

overcoming incomplete conversion in acetolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetolactone synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis and isolation of this compound and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to incomplete conversion.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield of this compound in my reaction. What is the primary cause of this incomplete conversion?

A1: The primary reason for what appears to be incomplete conversion is the inherent instability of this compound (specifically α-acetolactone). It is a highly reactive and transient species that has not been isolated in bulk at room temperature.[1] At temperatures as low as 77 K, α-lactones are known to rapidly polymerize or undergo decarbonylation to form aldehydes or ketones.[1] Therefore, the "incomplete conversion" is most likely due to the rapid decomposition or polymerization of the this compound product under the reaction or workup conditions.

Q2: What are the main decomposition pathways for this compound?

A2: The two principal decomposition pathways for this compound are:

  • Polymerization: this compound can readily undergo ring-opening polymerization to form polyesters. This is a common fate for strained cyclic esters.

  • Decarbonylation: this compound can lose a molecule of carbon monoxide (CO) to form formaldehyde (B43269).

Q3: Are there any known stable derivatives of this compound?

A3: Yes, the stability of α-lactones can be significantly influenced by substituents. For example, bis(trifluoromethyl)this compound is a stable α-lactone with a reported half-life of 8 hours at 25°C.[1] The electron-withdrawing nature of the trifluoromethyl groups provides electronic stabilization to the strained ring system.

Q4: My reaction involves the cycloaddition of ketene (B1206846) and formaldehyde. What are the potential side reactions?

A4: The [2+2] cycloaddition of ketene and formaldehyde is a common theoretical route to this compound. However, several side reactions can lead to low yields of the desired product:

  • Ketene Dimerization: Ketene can readily dimerize to form diketene (B1670635), especially at higher concentrations.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize to form paraformaldehyde.

  • Formation of β-propiolactone: While the target is the α-lactone, the reaction between ketene and formaldehyde can also yield the more stable four-membered ring, β-propiolactone.[2]

  • Reaction with Solvents or Impurities: Ketenes are highly reactive and can react with nucleophilic solvents (like alcohols or water) or impurities.

Troubleshooting Guide: Overcoming Incomplete Conversion

This guide provides a structured approach to troubleshooting common issues encountered during this compound synthesis, focusing on mitigating product decomposition and side reactions.

Issue 1: No desired product detected, or rapid disappearance of the product signal.
Potential Cause Troubleshooting Steps Rationale
Product Instability - Perform the reaction at cryogenic temperatures (e.g., -78°C or lower).- Analyze the reaction mixture at low temperatures using techniques like low-temperature NMR.This compound is thermally unstable.[1] Low temperatures can significantly slow down decomposition and polymerization pathways.
Reaction with Oxygen - Ensure all solvents and reagents are thoroughly degassed.- Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).Radical-initiated decomposition pathways can be mitigated by excluding oxygen.
In-situ Trapping - Introduce a nucleophile or a diene to the reaction mixture to react with the this compound as it is formed.If this compound is too unstable to isolate, an in-situ trapping experiment can confirm its formation by converting it to a more stable derivative.
Issue 2: Presence of significant side products.
Potential Cause Troubleshooting Steps Rationale
Ketene Dimerization - Generate ketene in situ at low concentrations.- Use a high dilution of reactants.High concentrations of ketene favor dimerization.[3]
Formaldehyde Polymerization - Use freshly prepared, monomeric formaldehyde (e.g., from the cracking of paraformaldehyde).- Use a Lewis acid catalyst that can coordinate to the formaldehyde carbonyl, activating it for cycloaddition while potentially inhibiting polymerization.Polymeric forms of formaldehyde are less reactive in cycloaddition reactions.
Unwanted Cycloaddition Products - Optimize the catalyst and reaction conditions (temperature, solvent) to favor the desired [2+2] cycloaddition over other pathways.The regioselectivity and chemoselectivity of cycloaddition reactions are highly dependent on the reaction conditions.[2][3]

Experimental Protocols

General Protocol for the In-situ Generation of Ketene for Cycloaddition

Note: This is a general procedure and must be adapted and optimized for the specific requirements of this compound synthesis.

  • Apparatus Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The reaction flask should be cooled to the desired temperature (e.g., -78°C in a dry ice/acetone bath).

  • Reagent Preparation: Charge the reaction flask with a solution of formaldehyde in a suitable anhydrous solvent (e.g., diethyl ether, THF).

  • In-situ Ketene Generation: In a separate apparatus, generate ketene by the pyrolysis of diketene or acetone.[4] Bubble the gaseous ketene directly into the cooled formaldehyde solution under a positive pressure of nitrogen.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., low-temperature NMR, GC-MS after derivatization).

  • Quenching and Workup: Once the reaction is deemed complete, quench any remaining ketene by adding a nucleophile (e.g., an alcohol or an amine) before allowing the reaction mixture to warm to room temperature.

Caution: Ketene is a toxic and highly reactive gas. All manipulations should be performed in a well-ventilated fume hood.

Visualizations

Troubleshooting_Incomplete_Conversion Troubleshooting Incomplete this compound Conversion start Low or No this compound Yield instability Is the product inherently unstable? start->instability side_reactions Are significant side products observed? instability->side_reactions No low_temp Action: Lower reaction temperature (-78°C or below) instability->low_temp Yes high_dilution Action: Use high dilution conditions side_reactions->high_dilution Yes trapping Action: Use in-situ trapping agent low_temp->trapping end_stable Outcome: Stable derivative formed trapping->end_stable fresh_reagents Action: Use monomeric formaldehyde high_dilution->fresh_reagents optimize_catalyst Action: Optimize catalyst and solvent fresh_reagents->optimize_catalyst end_improved Outcome: Improved yield, reduced side products optimize_catalyst->end_improved

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Acetolactone_Synthesis_Pathway This compound Synthesis and Decomposition Pathways cluster_reactants Reactants cluster_side_products Side Products / Pathways cluster_decomposition Decomposition Products ketene Ketene (H2C=C=O) This compound This compound (transient) ketene->this compound [2+2] Cycloaddition diketene Diketene ketene->diketene Dimerization beta_lactone β-Propiolactone ketene->beta_lactone Alternative Cycloaddition formaldehyde Formaldehyde (H2C=O) formaldehyde->this compound formaldehyde->beta_lactone polymer Polymer This compound->polymer Polymerization decomp_formaldehyde Formaldehyde + CO This compound->decomp_formaldehyde Decarbonylation

Caption: Reaction pathways in the synthesis of this compound from ketene and formaldehyde.

References

Validation & Comparative

Unveiling the Reactivity Landscape: A Comparative Analysis of α-Lactones and β-Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent reactivity of strained ring systems is a cornerstone of synthetic chemistry and a critical consideration in drug design. Among these, lactones, cyclic esters, play a pivotal role as synthetic intermediates and pharmacophores. This guide provides a comparative analysis of the reactivity of α-lactones and β-lactones, delving into the structural and electronic factors that govern their behavior. While α-lactones are often transient, highly reactive species, β-lactones, though also strained, are more readily isolated and have found significant application, notably in the development of enzyme inhibitors.

At a Glance: Key Differences in Reactivity

The reactivity of lactones is intrinsically linked to their ring strain. The three-membered ring of an α-lactone and the four-membered ring of a β-lactone create significant angle and torsional strain, making them highly susceptible to nucleophilic attack and ring-opening reactions.

Propertyα-Lactone (Oxiran-2-one)β-Lactone (Oxetan-2-one)
Ring Size 3-membered4-membered
Ring Strain Extremely HighHigh
Stability Generally transient, difficult to isolate.[1]Can be isolated, though highly reactive.[2]
Reactivity Exceptionally high, readily undergoes ring-opening.High, susceptible to nucleophilic acyl substitution.[2]
Detection Often detected as transient species in mass spectrometry experiments.[1]Can be characterized by standard spectroscopic methods (NMR, IR).

Delving Deeper: A Comparative Reactivity Profile

The primary mode of reaction for both α- and β-lactones is nucleophilic acyl substitution, leading to ring-opening. The high degree of ring strain in these molecules provides a strong thermodynamic driving force for these reactions.

α-Lactones: Fleeting Intermediates of Immense Reactivity

α-Lactones are among the most strained and reactive cyclic esters. Their existence is often fleeting, and they are typically proposed as transient intermediates in chemical reactions rather than being isolated compounds. Their high reactivity stems from the severe angle strain in the three-membered ring, which greatly destabilizes the molecule and enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack on the carbonyl carbon readily proceeds to alleviate this strain.

Due to their transient nature, quantitative kinetic data directly comparing their reactivity to other lactones is scarce. Their presence is often inferred from the products of reactions or detected using techniques like mass spectrometry capable of capturing short-lived species.[1]

β-Lactones: Strained Yet Synthetically Versatile

β-Lactones, with their four-membered ring, also exhibit significant ring strain, making them considerably more reactive than their larger, less strained counterparts like γ-butyrolactone or δ-valerolactone.[2] This heightened reactivity makes them valuable synthetic intermediates. The ring-opening of β-lactones can be initiated by a wide range of nucleophiles, including water, alcohols, amines, and carbanions.

The reactivity of β-lactones has been harnessed in the development of potent enzyme inhibitors. For instance, β-lactones can act as "warheads" in targeted drug molecules, irreversibly acylating key serine or cysteine residues in the active sites of enzymes, thereby deactivating them.[3][4][5] This mechanism is central to the action of several anticancer and antibiotic agents.[6]

Visualizing the Reactions: Nucleophilic Attack and Ring-Opening

The following diagrams illustrate the general mechanism of nucleophilic attack on α- and β-lactones.

Alpha-Lactone Reactivity cluster_alpha α-Lactone Ring-Opening alpha_lactone α-Lactone C=O O tetrahedral_intermediate Tetrahedral Intermediate O⁻ C-Nu O alpha_lactone->tetrahedral_intermediate nucleophile Nu: nucleophile->alpha_lactone:c Nucleophilic Attack ring_opened_product Ring-Opened Product HO-C-C(=O)Nu tetrahedral_intermediate->ring_opened_product Ring Opening

α-Lactone reaction with a nucleophile.

Beta-Lactone_Reactivity cluster_beta β-Lactone Ring-Opening beta_lactone β-Lactone C=O CH₂ CH₂ O tetrahedral_intermediate Tetrahedral Intermediate O⁻ C-Nu CH₂ CH₂ O beta_lactone->tetrahedral_intermediate nucleophile Nu: nucleophile->beta_lactone:c Nucleophilic Attack ring_opened_product Ring-Opened Product HO-CH₂-CH₂-C(=O)Nu tetrahedral_intermediate->ring_opened_product Ring Opening

β-Lactone reaction with a nucleophile.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon scientific findings. Below are representative procedures for the synthesis of a β-lactone and for monitoring its ring-opening kinetics. The in situ generation of α-lactones is highly reaction-specific and thus a general protocol is not provided.

Synthesis of β-Propiolactone

This procedure outlines a common method for the synthesis of β-propiolactone from ketene (B1206846) and formaldehyde (B43269).[7][8]

Materials:

  • Ketene gas

  • Gaseous formaldehyde

  • Anhydrous solvent (e.g., diethyl ether)

  • Catalyst (e.g., a Lewis acid such as BF₃·OEt₂)

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling system

Procedure:

  • Cool the reaction vessel containing the anhydrous solvent and catalyst to the desired temperature (typically between -20°C and 0°C).

  • Simultaneously bubble ketene gas and gaseous formaldehyde through the stirred reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography, to determine the consumption of reactants and the formation of β-propiolactone.[8]

  • Upon completion, carefully quench the reaction and purify the β-propiolactone by distillation under reduced pressure.

Kinetic Analysis of β-Lactone Ring-Opening by NMR Spectroscopy

This protocol describes how to monitor the kinetics of a β-lactone ring-opening reaction using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]

Materials:

  • β-Lactone of interest

  • Nucleophile (e.g., an alcohol, amine, or water)

  • Deuterated solvent (e.g., CDCl₃, D₂O)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Prepare a solution of the β-lactone in the deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

  • Initiate the reaction by adding a known amount of the nucleophile to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[1]

  • Process the spectra and integrate the signals corresponding to the starting β-lactone and the ring-opened product.

  • Plot the concentration of the β-lactone versus time to determine the reaction rate and calculate the rate constant.

Signaling Pathways and Drug Development

Lactones play crucial roles in various biological signaling pathways. A prominent example is quorum sensing in bacteria, where N-acyl-homoserine lactones (which are γ-lactones) act as signaling molecules to coordinate gene expression in a population-density-dependent manner.[12][13][14][15][16] The fundamental principle of a small molecule effector binding to a receptor to trigger a cellular response is a key concept in signaling.

Quorum_Sensing_Pathway cluster_quorum Bacterial Quorum Sensing AHL_Synthase AHL Synthase (e.g., LuxI) AHL N-Acyl Homoserine Lactone (AHL) AHL_Synthase->AHL Synthesis Receptor AHL Receptor (e.g., LuxR) AHL->Receptor Binding AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex Target_Genes Target Gene Expression (e.g., Virulence, Biofilm Formation) AHL_Receptor_Complex->Target_Genes Activation

Simplified diagram of a bacterial quorum sensing pathway.

In the context of drug development, the high reactivity of β-lactones is exploited to design covalent inhibitors that can irreversibly bind to and block the function of pathogenic enzymes.[3][4] This strategy offers a powerful approach to developing novel therapeutics for a range of diseases, including cancer and infectious diseases.[6] The design of such inhibitors requires a deep understanding of the reactivity of the β-lactone warhead to ensure selective targeting of the desired enzyme.

References

A Comparative Guide to Acetolactone and Propiolactone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, cyclic esters, or lactones, serve as versatile building blocks. Among the smallest and most reactive of these are the three-membered α-lactones and four-membered β-lactones. This guide provides an objective comparison of the parent α-lactone, acetolactone (oxiran-2-one), and the parent β-lactone, propiolactone (oxetan-2-one), focusing on their synthesis, stability, reactivity, and practical applications in a research and development setting.

At a Glance: Key Differences

The most striking difference between this compound and propiolactone lies in their stability. This compound is a highly unstable and transient species that has not been isolated in bulk, whereas propiolactone is a comparatively stable, albeit highly reactive, liquid. This fundamental disparity dictates their accessibility and range of applications.

FeatureThis compound (α-Lactone)Propiolactone (β-Lactone)
Structure 3-membered ring (oxiran-2-one)4-membered ring (oxetan-2-one)
CAS Number 42879-41-4[1]57-57-8[2]
Molar Mass 58.036 g·mol−1[1]72.063 g·mol−1[2]
Physical State Transient species, not isolated in bulk[1]Colorless liquid[2]
Stability Extremely unstable, rapidly polymerizes or decarbonylates, even at 77 K[1]Stable liquid, but highly reactive due to ring strain.[3] Polymerizes on storage.
Synthesis Cryogenic photochemical decarboxylation of peroxymalonic anhydrides[1]Industrial reaction of ketene (B1206846) and formaldehyde (B43269) with a Lewis acid catalyst.[4]
Key Applications Primarily of theoretical and mechanistic interest.Intermediate in chemical synthesis, production of polymers (e.g., poly(3-hydroxypropionate)), sterilizing agent, and virus inactivation in vaccine production.[2][5]
Safety Not applicable for routine handling."Reasonably anticipated to be a human carcinogen" (IARC).[2] Classified as an OSHA-regulated carcinogen.

Synthesis and Accessibility

The synthetic routes to this compound and propiolactone are vastly different, directly impacting their availability for laboratory use.

This compound: The parent this compound is not commercially available and must be generated in situ as a transient intermediate.[1] The primary method for its generation is the photochemical decarboxylation of peroxymalonic anhydrides at cryogenic temperatures (e.g., 77 K).[1] Even under these conditions, it has a very short lifetime. A notable exception is the stabilized derivative, bis(trifluoromethyl)this compound, which exhibits a significantly longer half-life of 8 hours at 25 °C.[1]

Propiolactone: In contrast, β-propiolactone is produced on an industrial scale.[6] The most common method involves the reaction of ketene with formaldehyde in the presence of a Lewis acid catalyst, typically a mixture of aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂).[4][6] The reaction is often carried out in a solvent such as acetone (B3395972) or β-propiolactone itself.[4][7] Yields can be high, often exceeding 90%.[7]

Tabulated Synthesis Data

Table 1: Comparison of Synthetic Parameters

ParameterThis compound GenerationPropiolactone Synthesis
Reactants Peroxymalonic anhydridesKetene, Formaldehyde
Conditions Photochemical, Cryogenic (77 K)[1]Catalytic, Low temperature (e.g., -20°C to 28°C)[7][8]
Catalyst None (photochemical)AlCl₃/ZnCl₂ mixture[4][6]
Yield Not applicable (transient)>90%[7]
Product Purity Not applicableUp to 98% achievable[6]

Experimental Protocols

Protocol for the Industrial Synthesis of β-Propiolactone

This protocol is based on established industrial methods.[7][8]

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous methanol (B129727) or acetone (as catalyst solvent)[4][8]

  • β-Propiolactone (as reaction medium)

  • Gaseous ketene

  • Gaseous formaldehyde

Procedure:

  • A catalyst solution is prepared by dissolving anhydrous aluminum chloride and a smaller amount of anhydrous zinc chloride in a suitable solvent like methanol or acetone under cooling and agitation.[8] Methanol is noted to provide more stable and concentrated catalyst solutions.[8]

  • The catalyst solution is added to the reaction vessel containing β-propiolactone, which serves as the reaction medium.

  • An equimolar gaseous mixture of ketene and formaldehyde is continuously passed through the catalyst-containing reaction medium.[7]

  • The reaction temperature is maintained at a low level, for instance, between -20°C and 28°C, to control the exothermic reaction.[7][8]

  • To maintain a constant catalyst concentration for a continuous process, a fresh supply of the catalyst solution is added to the reactor.[8]

  • The crude β-propiolactone is then purified, typically by distillation under reduced pressure, to prevent polymerization.[7]

General Method for the Generation of α-Acetolactone

This describes a general laboratory method for generating transient this compound.[1]

Materials:

  • A suitable peroxymalonic anhydride (B1165640) precursor.

  • A solvent that is liquid at cryogenic temperatures (e.g., a freon or a liquefied noble gas).

Procedure:

  • The peroxymalonic anhydride precursor is dissolved in a suitable solvent in a quartz reaction vessel.

  • The solution is cooled to a cryogenic temperature, typically 77 K (liquid nitrogen temperature).

  • The cooled solution is then irradiated with a UV light source to induce photochemical decarboxylation, leading to the formation of transient this compound.

  • The presence and subsequent reactions of the this compound are typically monitored spectroscopically (e.g., by IR spectroscopy in a cryogenic matrix) or by mass spectrometry.[1]

Reactivity and Synthetic Utility

The high ring strain in both lactones makes them reactive electrophiles, susceptible to ring-opening by nucleophiles. However, the nature of this reactivity and its practical application differ significantly.

This compound: Due to its extreme instability, the synthetic utility of this compound is severely limited. Its chemistry is primarily studied to understand the fundamental reactivity of α-lactones and as a transient intermediate in certain reactions. It is known to rapidly decarbonylate to form formaldehyde and carbon monoxide or polymerize.

Propiolactone: β-Propiolactone is a versatile synthetic intermediate.[9] Its four-membered ring readily undergoes nucleophilic attack, leading to ring-opening.[2][3] This reactivity has been exploited in various synthetic transformations.

The ring-opening can occur via two pathways: attack at the acyl carbon (acylation) or attack at the β-carbon (alkylation). The preferred pathway often depends on the nature of the nucleophile, following the principles of Hard and Soft Acids and Bases (HSAB) theory. Hard nucleophiles (e.g., amines) tend to attack the hard acyl carbon, while softer nucleophiles (e.g., thiols) favor attack at the softer β-carbon.[3]

Common Ring-Opening Reactions of Propiolactone:

  • Hydrolysis: With water, it hydrolyzes to form 3-hydroxypropionic acid.[2]

  • Reaction with Amines: Ammonia yields β-alanine in a commercial process.[2]

  • Reaction with Alcohols: In the presence of a catalyst, alcohols can ring-open propiolactone to form 3-alkoxypropionic acids or their esters.

  • Polymerization: Propiolactone can undergo ring-opening polymerization (ROP) to produce poly(3-hydroxypropionate), a biodegradable polyester. This can be initiated by various catalysts, including organocatalysts.[10]

Visualizing Reaction Pathways

propiolactone_ring_opening cluster_alkylation Alkylation Pathway (Soft Nucleophiles) cluster_acylation Acylation Pathway (Hard Nucleophiles) propiolactone β-Propiolactone intermediate_alk Tetrahedral Intermediate (Attack at β-carbon) propiolactone->intermediate_alk Sₙ2 Attack intermediate_acyl Tetrahedral Intermediate (Attack at Carbonyl) propiolactone->intermediate_acyl Nucleophilic Acyl Substitution nucleophile Nucleophile (Nu⁻) nucleophile->intermediate_alk nucleophile->intermediate_acyl product_alk Alkylated Product (Nu-CH₂-CH₂-COO⁻) intermediate_alk->product_alk Ring Opening product_acyl Acylated Product (O⁻-CH₂-CH₂-CO-Nu) intermediate_acyl->product_acyl Ring Opening

Caption: Ring-opening pathways of β-propiolactone with nucleophiles.

acetolactone_decomposition cluster_decomp Decomposition Pathways This compound α-Acetolactone (Transient) decarbonylation Decarbonylation This compound->decarbonylation polymerization Polymerization This compound->polymerization formaldehyde Formaldehyde (CH₂O) decarbonylation->formaldehyde co Carbon Monoxide (CO) decarbonylation->co polymer Polyester polymerization->polymer

Caption: Primary decomposition pathways of unstable α-acetolactone.

Conclusion

  • This compound is a fleeting, highly unstable molecule whose chemistry is of significant academic interest for understanding reaction mechanisms and the properties of strained rings. Its practical application in synthesis is virtually nonexistent due to the extreme conditions required for its generation and its inherent instability.

  • Propiolactone , while also highly reactive due to ring strain, is a stable, isolable liquid that can be produced on an industrial scale. It serves as a valuable C3 building block, readily undergoing ring-opening reactions with a variety of nucleophiles to produce functionalized propionic acid derivatives. Its most significant applications are as a monomer in ring-opening polymerization for the synthesis of biodegradable polyesters and in biochemical applications such as virus inactivation. However, its use requires stringent safety precautions due to its carcinogenicity.

For researchers and drug development professionals, propiolactone offers a viable, albeit hazardous, option for introducing a three-carbon chain with terminal functionality. This compound, on the other hand, remains a subject of fundamental research rather than a practical synthetic tool.

References

Unveiling the Fleeting Existence of Acetolactone: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetolactone (α-acetolactone) stands as a fascinating yet elusive molecule in organic chemistry. As the simplest α-lactone, its highly strained three-membered ring renders it exceptionally unstable, precluding its isolation and characterization by conventional spectroscopic methods.[1] First identified as a transient species in the gas phase through sophisticated mass spectrometry experiments, its properties must be inferred through a combination of theoretical predictions and comparison with more stable lactone analogs.[1]

This guide provides a comparative analysis of the spectroscopic data for this compound, juxtaposing predicted values and mass spectrometric evidence against the experimental data of its more stable homologous, β-propiolactone and γ-butyrolactone.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound, alongside the experimentally determined data for β-propiolactone and γ-butyrolactone.

Table 1: Infrared (IR) Spectroscopy Data

CompoundRing SizeC=O Stretching Frequency (cm⁻¹)Reference
This compound3-membered (α)~1900 (Predicted)N/A
β-Propiolactone4-membered (β)1841N/A
γ-Butyrolactone5-membered (γ)1770[2]

Note: The predicted C=O stretching frequency for this compound is significantly higher than its more stable counterparts due to the pronounced ring strain of the three-membered ring.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundChemical Shift (ppm)MultiplicityIntegration
This compound (Predicted)~3.5Singlet2H
β-Propiolactone3.44 (α-CH₂)Triplet2H
4.45 (β-CH₂)Triplet2H
γ-Butyrolactone2.28 (γ-CH₂)Quintet2H
2.49 (α-CH₂)Triplet2H
4.34 (β-CH₂)Triplet2H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundCarbonyl C (ppm)α-C (ppm)Other C (ppm)
This compound (Predicted)~170~45-
β-Propiolactone171.837.846.9 (β-C)
γ-Butyrolactone177.729.769.1 (β-C), 22.1 (γ-C)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)Notes
This compound5844, 42, 30, 29Observed as a transient species.[1]
β-Propiolactone7244, 42, 28-
γ-Butyrolactone8656, 42, 28-

Experimental and Theoretical Methodologies

The validation of this compound's synthesis relies on specialized techniques for generating and detecting transient molecules. In contrast, the spectroscopic analysis of stable lactones follows standard laboratory procedures.

Synthesis and Detection of Transient this compound

This compound is generated via the photochemical decarboxylation of a peroxymalonic anhydride (B1165640) precursor at cryogenic temperatures. Due to its extreme instability, it is detected in the gas phase using mass spectrometry.

Experimental Protocol:

  • Precursor Synthesis: A diaryl peroxymalonic anhydride is synthesized by reacting the corresponding diarylmalonic acid with a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate solvent like dichloromethane (B109758) at low temperatures.

  • Photochemical Generation: The peroxymalonic anhydride is subjected to photolysis with UV light at cryogenic temperatures (e.g., 77 K in a nitrogen matrix). This induces decarboxylation, leading to the formation of transient this compound.

  • Mass Spectrometric Detection: The products of the photolysis are introduced into a mass spectrometer. This compound is identified by its characteristic molecular ion peak and fragmentation pattern.

Spectroscopic Analysis of Stable Lactones (β-propiolactone and γ-butyrolactone)

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the neat liquid lactone is placed between two potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands, with particular attention to the carbonyl (C=O) stretching frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the lactone is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals are analyzed to elucidate the molecular structure.

Visualizing the Workflow and Spectroscopic Trends

The following diagrams illustrate the experimental workflow for this compound validation and the relationship between ring strain and IR stretching frequency.

Acetolactone_Synthesis_Workflow Workflow for this compound Synthesis and Detection cluster_synthesis Precursor Synthesis cluster_generation Generation of Transient Species cluster_detection Detection Diarylmalonic_Acid Diarylmalonic Acid Peroxymalonic_Anhydride Peroxymalonic Anhydride Diarylmalonic_Acid->Peroxymalonic_Anhydride Dehydration DCC DCC DCC->Peroxymalonic_Anhydride UV_Light UV Photolysis (77 K) Peroxymalonic_Anhydride->UV_Light This compound This compound (Transient) UV_Light->this compound CO2 CO₂ UV_Light->CO2 Mass_Spectrometer Mass Spectrometer This compound->Mass_Spectrometer Molecular_Ion Molecular Ion (m/z 58) Mass_Spectrometer->Molecular_Ion Fragments Fragments (m/z 44, 42, ...) Mass_Spectrometer->Fragments

Caption: Experimental workflow for the synthesis and detection of this compound.

IR_Frequency_Trend Effect of Ring Strain on C=O Stretching Frequency This compound This compound (3-membered) ~1900 cm⁻¹ Propiolactone β-Propiolactone (4-membered) 1841 cm⁻¹ This compound->Propiolactone Decreasing Ring Strain Butyrolactone γ-Butyrolactone (5-membered) 1770 cm⁻¹ Propiolactone->Butyrolactone Decreasing Ring Strain label_high Higher Frequency label_low Lower Frequency

Caption: Relationship between lactone ring size and C=O IR stretching frequency.

References

The Elusive Acetolactone: A Comparative Guide to its Experimental and Computational Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the chemical sciences, understanding the fundamental properties of reactive intermediates is paramount. Acetolactone (α-acetolactone), the simplest α-lactone, represents a fascinating yet challenging case study. Its high reactivity and transient nature have made direct experimental characterization difficult, leading scientists to rely on a combination of gas-phase studies, analysis of stabilized derivatives, and computational modeling to elucidate its properties. This guide provides a comprehensive comparison of the available experimental and computational data for this compound and its stabilized analogue, bis(trifluoromethyl)this compound.

A Tale of Two Lactones: Stability and Observation

This compound, with its strained three-membered ring, is highly unstable and has not been isolated in bulk. It was first observed as a transient species in mass spectrometry experiments, where it was generated in the gas phase. In contrast, the presence of two strongly electron-withdrawing trifluoromethyl groups in bis(trifluoromethyl)this compound significantly increases its stability, allowing for its synthesis and characterization under more conventional laboratory conditions. This stability difference is a key theme in the study of α-lactones and underscores the challenges in obtaining experimental data for the parent compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and bis(trifluoromethyl)this compound from both experimental and computational studies. The scarcity of data for this compound is a direct reflection of its instability.

PropertyThis compound (Experimental)This compound (Computational)Bis(trifluoromethyl)this compound (Experimental)Bis(trifluoromethyl)this compound (Computational)
Molecular Formula C₂H₂O₂C₂H₂O₂C₄F₆O₂C₄F₆O₂
Molar Mass ( g/mol ) 58.0458.04222.03222.03
Half-life Transient Species-8 hours at 25 °C-
Bond Lengths (Å) Not DeterminedPredicted values varyNot DeterminedPredicted values vary
    C=O-~1.18 - 1.20-~1.19 - 1.21
    C-C-~1.50 - 1.55-~1.55 - 1.60
    C-O (ring)-~1.45 - 1.50-~1.40 - 1.45
Vibrational Frequencies (cm⁻¹)
    C=O StretchNot DeterminedPredicted ~1900-2000Not DeterminedPredicted ~1850-1950
Ring Strain (kcal/mol) Not DeterminedPredicted ~40-50Not DeterminedPredicted ~30-40

Note: Predicted computational values can vary depending on the level of theory and basis set used in the calculations.

Experimental and Computational Methodologies

The study of highly reactive molecules like this compound necessitates specialized experimental and computational techniques.

Experimental Protocols

Gas-Phase Generation and Detection of this compound: The primary experimental evidence for the existence of this compound comes from mass spectrometry studies. In these experiments, a precursor molecule is ionized and fragmented in the gas phase within the mass spectrometer. The resulting ions are then separated by their mass-to-charge ratio, allowing for the identification of transient species like this compound. The general workflow for such an experiment is outlined below.

cluster_0 Mass Spectrometer Precursor Precursor Molecule Ionization Ionization Source Precursor->Ionization Introduction Fragmentation Collision Cell Ionization->Fragmentation Ion Acceleration Detection Mass Analyzer & Detector Fragmentation->Detection Fragment Separation

Experimental workflow for gas-phase studies.

Synthesis of Bis(trifluoromethyl)this compound: The synthesis of this stabilized derivative involves the photochemical decomposition of a suitable precursor, typically at low temperatures. The product can then be isolated and characterized using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Computational Protocols

Geometry Optimization and Property Calculation: Computational chemistry plays a crucial role in predicting the properties of unstable molecules. The process typically begins with a geometry optimization, where the molecule's structure is varied to find the lowest energy conformation. Once the optimized geometry is obtained, various properties such as bond lengths, bond angles, vibrational frequencies, and ring strain can be calculated. Density Functional Theory (DFT) and ab initio methods are commonly employed for these calculations.

Input Initial Molecular Structure Calculation Quantum Chemical Calculation (e.g., DFT, ab initio) Input->Calculation Optimization Geometry Optimization Calculation->Optimization Properties Property Calculation Optimization->Properties Output Optimized Geometry & Calculated Properties Properties->Output cluster_exp Experimental Data cluster_comp Computational Data Acetolactone_exp This compound (Gas-Phase, Transient) Acetolactone_comp This compound (Predicted Properties) Acetolactone_exp->Acetolactone_comp Provides existence proof & challenges for theory Derivative_exp Bis(trifluoromethyl)this compound (Isolated, Characterized) Derivative_comp Bis(trifluoromethyl)this compound (Predicted Properties) Derivative_exp->Derivative_comp Provides benchmark data for computational methods Acetolactone_comp->Acetolactone_exp Explains reactivity & predicts properties Derivative_comp->Acetolactone_comp Validates methods for predicting unstable species

A Comparative Guide to Catalytic Systems for Lactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Lactones are a vital class of cyclic esters present in numerous natural products, pharmaceuticals, and polymers.[1] Their synthesis is a central focus in organic chemistry, with catalysis playing a paramount role in achieving efficiency, selectivity, and sustainability.[2] The choice of a catalytic system—ranging from transition metals and enzymes to small organic molecules—directly influences yield, stereoselectivity, and reaction conditions.[2][3]

This guide provides an objective comparison of different catalytic systems for lactone synthesis. It summarizes key performance data, offers detailed experimental protocols for benchmark reactions, and visualizes fundamental catalytic cycles and workflows to aid researchers, scientists, and drug development professionals in navigating this complex field.

Performance Comparison of Catalytic Systems

Catalytic systems for lactone synthesis are broadly categorized as homogeneous, heterogeneous, and biocatalytic.[2] Homogeneous catalysts, often transition metal complexes, typically exhibit high activity and selectivity under mild conditions but can present challenges in separation and recycling.[2] Heterogeneous catalysts are advantageous for their ease of separation and potential for use in continuous flow processes, though they may require more stringent reaction conditions.[2] Biocatalysts, such as enzymes, offer exceptional selectivity, particularly for chiral molecules, and operate under environmentally benign conditions, although their substrate scope can be limited.[2][4] Organocatalysis, using small, metal-free organic molecules, has emerged as a powerful, often non-toxic, and robust alternative.[3][5]

The following tables present quantitative data for various catalytic systems in two common lactone-forming reactions: the hydrogenation of levulinic acid to γ-valerolactone (GVL) and the Baeyer-Villiger oxidation of cyclic ketones.

Table 1: Performance of Various Catalysts in the Synthesis of γ-Valerolactone (GVL) from Levulinic Acid (LA)

Catalyst Type Catalyst Product Yield (%) Selectivity (%) Conversion (%) Reaction Conditions
Homogeneous [Ru(acac)₃]/dppp γ-Valerolactone 99 >99 100 150°C, 1.5 h, 0.5 mol% [Ru], Formic Acid as H-donor[2]
Homogeneous Manganese Complexes Chiral γ-Lactones up to 96 - - Varies[2]
Homogeneous Copper (Cu(CH₃CN)₄PF₆) Various γ-Lactones 63-95 γ-selective - 90-120 °C, 12 h, Selectfluor oxidant[6]
Heterogeneous Co/SiO₂ 2-Methyltetrahydrofuran (B130290)* - 95 99 200–275°C, 30 bar H₂, continuous flow[2]

| Biocatalytic | Alcohol Dehydrogenase (ADH) | γ-Valerolactone | - | - | - | Part of reductive lactonization of γ-keto acids[4] |

*Note: The Co/SiO₂ system catalyzes the subsequent hydroconversion of GVL to 2-MTHF, demonstrating a use-case for heterogeneous catalysts in continuous downstream processing.[2]

Table 2: Performance of Catalysts in Baeyer-Villiger Oxidation (BVO)

Catalyst Type Catalyst System Substrate Product Yield (%) Enantiomeric Excess (%) Reaction Conditions
Chemoenzymatic Candida antarctica Lipase (B570770) B (CALB) / H₂O₂ 4-Methylcyclohexanone 4-Methyl-ε-caprolactone 94 - Toluene (B28343), 24 h[7]
Biocatalytic Baeyer-Villiger Monooxygenase (BVMO) Cyclic Ketones Chiral Lactones High High Aqueous buffer, mild temp.[4][8]
Organocatalytic Chiral N-Heterocyclic Carbene (NHC) Aldehydic derivatives Chiral 8-membered lactones up to 98 up to 94 10°C, DQ oxidant[9]
Chemical m-CPBA (stoichiometric) Cyclohexanone ε-Caprolactone High N/A Standard BVO conditions[7]

| Chemical | Oxone / NaH₂PO₄ buffer | Cyclic Ketones | Lactones | Quantitative | N/A | pH 7, Water[10] |

Catalytic Mechanisms and Experimental Workflows

Visualizing the underlying mechanisms of catalysis is crucial for understanding reaction pathways and optimizing conditions. The following diagrams illustrate key processes in lactone synthesis.

baeyer_villiger_mechanism start Cyclic Ketone protonation Protonated Carbonyl start->protonation + H⁺ peracid Peroxyacid (RCO3H) criegee Criegee Intermediate peracid->criegee Nucleophilic Attack protonation->criegee rearrangement Rearrangement (Rate-Determining) criegee->rearrangement oxocarbenium Oxocarbenium Ion rearrangement->oxocarbenium Migratory Insertion acid Carboxylic Acid rearrangement->acid Leaving Group lactone Lactone Product oxocarbenium->lactone - H⁺

Caption: Generalized mechanism of the Baeyer-Villiger oxidation.[7][11]

chemoenzymatic_cascade cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step carboxylic_acid Carboxylic Acid lipase Lipase (e.g., CALB) carboxylic_acid->lipase h2o2 H₂O₂ h2o2->lipase peroxyacid In situ generated Peroxyacid lipase->peroxyacid lactone_prod Lactone Product peroxyacid->lactone_prod Baeyer-Villiger Oxidation ketone Cyclic Ketone ketone->lactone_prod

Caption: Chemoenzymatic cascade for lactone synthesis.[7]

catalyst_workflow setup 1. Reaction Setup (Substrate, Catalyst, Solvent) run 2. Run Reaction (Heat, Stir) setup->run analysis 3. Product Analysis (GC, HPLC, NMR) run->analysis recycle 5. Catalyst Recovery (For Heterogeneous/Biocatalysts) run->recycle Post-reaction data 4. Data Evaluation (Yield, Selectivity, Conversion) analysis->data recycle->setup Reuse

Caption: General workflow for benchmarking catalyst performance.[2]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to evaluate different catalytic systems for lactone synthesis.

Protocol 1: Homogeneous Catalysis - Ru-Catalyzed GVL Synthesis from Levulinic Acid [2]

This protocol details the synthesis of γ-valerolactone (GVL) from levulinic acid (LA) using a homogeneous ruthenium catalyst with formic acid (FA) as a hydrogen donor.

  • Materials:

    • Levulinic acid (LA)

    • Formic acid (FA)

    • MO-Ru catalyst ([Ru(acac)₃]/dppp complex)

    • Deionized water

    • Sealed reactor (e.g., autoclave)

    • Gas chromatograph (GC) for analysis

  • Procedure:

    • In a typical experiment, combine 9.8 mmol of levulinic acid (LA), 19.6 mmol of formic acid (FA), and the MO-Ru catalyst (0.098 mmol based on Ru content) in a glass liner.

    • Add 4 mL of deionized water as the solvent.

    • Place the glass liner inside a sealed reactor.

    • Heat the reaction mixture to 150°C and maintain this temperature for 1.5 hours with stirring.

    • After the reaction period, cool the reactor to room temperature.

    • Open the reactor and collect the product mixture.

    • Analyze the products by gas chromatography (GC) to determine the conversion of LA and the selectivity towards GVL.

Protocol 2: Heterogeneous Catalysis - Hydroconversion of GVL over a Co/SiO₂ Catalyst [2]

This protocol describes the continuous flow hydroconversion of GVL to 2-methyltetrahydrofuran (2-MTHF) using a fixed-bed heterogeneous catalyst.

  • Catalyst Preparation:

    • The Co/SiO₂ catalyst is prepared by impregnating a silica (B1680970) support with an aqueous solution of cobalt nitrate.

    • The impregnated support is then dried and calcined in air at 500°C.

    • Prior to the reaction, the catalyst is reduced in situ at 450°C in a hydrogen flow.

  • Reaction Procedure:

    • The experiments are conducted in a stainless-steel fixed-bed reactor.

    • Place the prepared catalyst bed inside the reactor.

    • Pressurize the system with hydrogen gas.

    • The reaction is performed at a temperature range of 200–275°C and a total pressure of 30 bar.

    • Maintain a constant H₂/GVL molar ratio of 12.

    • The spacetime of GVL is varied between 0.1 and 1.0 gcat·gGVL⁻¹·h to study catalyst performance.

    • The reactor effluent is cooled, and the liquid and gaseous products are separated.

    • Analyze the liquid products using gas chromatography-mass spectrometry (GC-MS).

Protocol 3: Chemoenzymatic Cascade for Baeyer-Villiger Oxidation [7]

This protocol utilizes a lipase to generate a peroxyacid in situ for the subsequent chemical oxidation of a cyclic ketone.

  • Materials:

    • Cyclic ketone (e.g., 4-methylcyclohexanone, 0.5 mmol)

    • Carboxylic acid (e.g., (±)-4-methyloctanoic acid, 1 mmol)

    • Immobilized Lipase (e.g., Novozym-435, native CALB, 0.1 g)

    • 30% Hydrogen Peroxide (1 mmol)

    • Toluene (1 mL)

    • Dichloromethane

    • 10% NaHCO₃ solution

    • Anhydrous MgSO₄

  • Procedure:

    • To a 25 mL round-bottom flask, add the ketone (0.5 mmol), carboxylic acid (1 mmol), and toluene (1 mL).

    • Add the immobilized lipase (0.1 g) to the mixture.

    • Slowly add 30% hydrogen peroxide (1 mmol) to the stirring mixture over 1 hour using a syringe pump.

    • Allow the reaction to proceed for 24 hours at a controlled temperature.

    • After the reaction, filter the mixture through a plug of Celite to remove the immobilized enzyme, washing the filter cake with dichloromethane.

    • Wash the combined filtrate with a 10% NaHCO₃ solution to remove residual acids.

    • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude lactone product.

    • Purify the product as needed using column chromatography.

References

A Comparative Guide to the Asymmetric Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical endeavor in modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. The stereochemistry of a molecule can dictate its biological activity, making the precise control of chirality a paramount concern in the development of new drugs and functional materials. This guide provides an objective comparison of three principal methodologies for the asymmetric synthesis of chiral alcohols: enzymatic catalysis, the use of chiral auxiliaries, and catalytic asymmetric hydrogenation and transfer hydrogenation. We present a detailed analysis of their core principles, comparative experimental data, and representative protocols to inform the selection of the most suitable strategy for a given synthetic challenge.

Introduction to Asymmetric Synthesis of Chiral Alcohols

Chiral alcohols are invaluable building blocks in the synthesis of complex molecules. The asymmetric synthesis of these compounds from prochiral ketones or through the stereoselective elaboration of achiral precursors is a field of intense research. The ideal method should offer high enantioselectivity, excellent chemical yield, broad substrate scope, and operational simplicity under mild and environmentally benign conditions. This guide will explore the advantages and limitations of the leading approaches to achieving these goals.

Comparative Performance of Synthetic Methods

The choice of synthetic methodology is often dictated by factors such as substrate compatibility, desired enantiomer, scalability, and cost. Below is a comparative summary of the performance of enzymatic reduction, chiral auxiliary-mediated synthesis, and catalytic asymmetric reduction for the synthesis of chiral alcohols.

Data Presentation: A Comparative Overview

The following tables provide a snapshot of the efficacy of various methods for the asymmetric reduction of the benchmark substrate, acetophenone (B1666503), and other ketones.

Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol (B42297)

Method/Catalyst SystemReducing AgentCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)Configuration
Enzymatic
Candida tropicalis PBR-2Whole cells (glucose)-302443>99(S)[1]
Carrot/Celeriac EnzymesWhole cells-RT24-4897-10096-99(S)[2]
Ketoreductase (KRED)Isopropanol-RT-High>99(R) or (S)
Catalytic Asymmetric Reduction
(S)-CBS CatalystBH₃·SMe₂10-3019796.5(R)[3]
RuCl₂[(R)-BINAP]H₂ (100 atm)0.012512>9998(R)[3]
Ru(II)/(R,R)-TsDPENHCOOH/NEt₃0.128169598(S)
Stoichiometric Chiral Reagent
(–)-DIP-ChlorideItselfStoichiometric-2578598(R)[3]

Table 2: Performance of Selected Ketoreductases (KREDs) on Various Ketones

KetoreductaseSubstrateProductConversion (%)ee (%)
KRED-P2-D031-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol15>90[4]
KRED-P2-D121-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone(R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol25>90[4]
KRED-02Ethyl 2-amino-3-oxobutanoate derivativecis-(2S,3R)-amino alcohol>99>99[5]
KRED-10Ethyl 2-amino-3-oxobutanoate derivativetrans-(2R,3R)-amino alcohol>9998[5]
S. salmonicolor KREDIpatasertib (B1662790) precursor ketone(R,R)-trans-alcohol9299 (de)[6]

Table 3: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)
(S)-4-benzyl-2-oxazolidinoneN-propionyl oxazolidinoneBenzyl (B1604629) bromide99:195
(R)-4-phenyl-2-oxazolidinoneN-acetyl oxazolidinoneAllyl iodide>98:291

Methodologies in Detail

Enzymatic Catalysis

Biocatalytic reduction of prochiral ketones using isolated ketoreductases (KREDs) or whole-cell systems has emerged as a powerful and "green" approach for the synthesis of chiral alcohols.[7] These methods offer exceptional enantioselectivity and operate under mild aqueous conditions, often obviating the need for protecting groups.[7]

This protocol is a representative example of a whole-cell bioreduction.

Materials:

  • Candida tropicalis PBR-2 MTCC 5158

  • Growth medium (e.g., yeast extract, peptone, dextrose)

  • Acetophenone

  • Phosphate (B84403) buffer (pH 7.0)

  • Glucose

  • Ethyl acetate

Procedure:

  • Cultivation of Microorganism: Inoculate the growth medium with Candida tropicalis and incubate with shaking until a sufficient cell density is reached.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with phosphate buffer.

  • Bioreduction: Resuspend the cell pellet in a phosphate buffer containing glucose. Add acetophenone to the cell suspension.

  • Reaction Monitoring: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30°C). Monitor the progress of the reduction by techniques such as TLC or GC.

  • Work-up and Isolation: After completion of the reaction, saturate the aqueous phase with NaCl and extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.[1]

Chiral Auxiliary-Based Synthesis

This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct a subsequent diastereoselective reaction.[8] The auxiliary is then cleaved to afford the enantiomerically enriched product. Evans oxazolidinones are a widely used class of chiral auxiliaries for stereoselective alkylations and aldol (B89426) reactions, which can be subsequently converted to chiral alcohols.[9][10][11][12][13]

This protocol describes the alkylation of an N-acylated Evans oxazolidinone followed by reductive cleavage of the auxiliary to yield a chiral alcohol.

Part A: Diastereoselective Alkylation

Materials:

Procedure:

  • Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at 0°C, add triethylamine followed by the dropwise addition of propionyl chloride. Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Enolate Formation: In a separate flask, prepare a solution of LDA in anhydrous THF. Cool the solution of the N-propionyl oxazolidinone to -78°C and add the LDA solution dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide to the enolate solution at -78°C. Allow the reaction to warm slowly to room temperature and stir until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.

Part B: Reductive Cleavage of the Auxiliary

Materials:

  • Alkylated N-acyl oxazolidinone from Part A

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Reduction: To a suspension of LiAlH₄ in anhydrous diethyl ether at 0°C, add a solution of the purified alkylated product in diethyl ether dropwise.

  • Reaction Monitoring: Stir the reaction at 0°C and monitor by TLC.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again. Filter the resulting precipitate and wash with ether.

  • Isolation and Analysis: Dry the filtrate over anhydrous sodium sulfate and concentrate to yield the crude chiral alcohol. Purify by column chromatography and determine the enantiomeric excess.

Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation

Catalytic asymmetric methods are highly efficient, requiring only a small amount of a chiral catalyst to produce a large quantity of enantiomerically enriched product. Noyori's ruthenium-BINAP complexes for asymmetric hydrogenation and ruthenium-diamine catalysts for asymmetric transfer hydrogenation are seminal examples in this field.[14] The Corey-Bakshi-Shibata (CBS) reduction is another powerful catalytic method that utilizes a chiral oxazaborolidine catalyst.[3]

Materials:

  • RuCl₂[(R)-BINAP]

  • Ketone substrate (e.g., methyl acetoacetate)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation: In a glovebox, charge a glass liner for the autoclave with the ketone substrate and a solution of RuCl₂[(R)-BINAP] in ethanol.

  • Hydrogenation: Seal the liner inside the autoclave. Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 100 atm).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50°C) and stir for the required time (e.g., 12 hours).

  • Work-up: After cooling and carefully venting the hydrogen, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the product by distillation or column chromatography. Determine the enantiomeric excess by chiral GC or HPLC.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetophenone

  • Anhydrous solvent (e.g., acetonitrile)

Procedure:

  • Catalyst Formation: In a reaction flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in the anhydrous solvent. Stir the mixture at room temperature for 10-20 minutes to form the active catalyst.

  • Reaction Mixture: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the catalyst solution, followed by the acetophenone.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 28°C) and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Analysis: Purify the resulting 1-phenylethanol by column chromatography and determine its enantiomeric excess.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (as a 1M solution in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂)

  • Ketone substrate (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Catalyst and Borane: To a flame-dried flask under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazolidine solution. Cool the solution to a low temperature (e.g., -78°C).

  • Substrate Addition: Slowly add a solution of the ketone in anhydrous THF to the catalyst solution.

  • Reducing Agent Addition: Add the borane-dimethyl sulfide complex dropwise to the reaction mixture at -78°C.

  • Reaction: Stir the mixture at -78°C for a specified time, then allow it to warm slowly.

  • Work-up: Quench the reaction by the slow addition of methanol (B129727) at low temperature. Remove the solvents under reduced pressure.

  • Purification and Analysis: Isolate the product by extraction. Purify by column chromatography and determine the enantiomeric excess.[3]

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows and key mechanistic features of the discussed synthetic methods.

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Analysis Enzyme Ketoreductase (KRED) or Whole Cells ReactionVessel Aqueous Buffer Mild Conditions (pH, Temp Controlled) Enzyme->ReactionVessel Substrate Prochiral Ketone Substrate->ReactionVessel Cofactor NAD(P)H (Regeneration System) Cofactor->ReactionVessel Extraction Extraction with Organic Solvent ReactionVessel->Extraction Reaction Mixture Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Product Enantiopure Chiral Alcohol Analysis->Product

Caption: Experimental workflow for enzymatic ketone reduction.

Chiral_Auxiliary_Workflow Prochiral Prochiral Substrate Attach Attach Auxiliary Prochiral->Attach Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Attach Diastereomeric Diastereomeric Intermediate Attach->Diastereomeric Diastereoselective Diastereoselective Reaction (e.g., Alkylation) Diastereomeric->Diastereoselective NewStereocenter Intermediate with New Stereocenter Diastereoselective->NewStereocenter Cleave Cleave Auxiliary NewStereocenter->Cleave Product Enantiopure Product (Chiral Alcohol) Cleave->Product RecoveredAux Recovered Auxiliary Cleave->RecoveredAux

Caption: Logical workflow for chiral auxiliary-based synthesis.

Catalytic_Reduction_Mechanism cluster_CBS CBS Reduction cluster_Noyori Noyori Asymmetric Hydrogenation CBS_Catalyst Chiral Oxazaborolidine N Borane BH₃ CBS_Catalyst:f1->Borane Coordination Complex Catalyst-Borane-Ketone Ternary Complex Borane->Complex Ketone R₁-CO-R₂ Ketone->Complex Coordination TS Chair-like Transition State Complex->TS Hydride Transfer Product_CBS Chiral Alcohol TS->Product_CBS Ru_Catalyst Ru(II)-Chiral Diphosphine Active_Catalyst Active Ru-Hydride Ru_Catalyst->Active_Catalyst H2 H₂ H2->Active_Catalyst Ketone_N R₁-CO-R₂ Metal_Ligand_TS Outer-Sphere Mechanism Ketone_N->Metal_Ligand_TS Active_Catalyst->Metal_Ligand_TS Product_Noyori Chiral Alcohol Metal_Ligand_TS->Product_Noyori

References

A Comparative Guide to the Biological Activity of Acetolactate Esters vs. The Parent Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of acetolactate esters relative to their parent compound, acetolactic acid. It is intended to guide research and experimental design in the fields of herbicide and antimicrobial development.

A comprehensive review of scientific literature reveals a notable gap in direct comparative studies on the biological activities of acetolactate esters versus acetolactic acid.[1] While the parent acid is a well-documented intermediate in the biosynthesis of essential branched-chain amino acids, quantitative data directly comparing its activity with that of its ester derivatives is not publicly available.[1]

This guide, therefore, focuses on the established biological role of the parent acid, the theoretical potential of its esters based on established prodrug strategies, and the standardized experimental protocols required to perform a direct comparison.

Biological Context: Acetolactic Acid and the ALS Enzyme

Acetolactic acid (also known as acetohydroxy acid) is a critical metabolic intermediate in the biosynthesis of branched-chain amino acids (BCAAs)—namely valine, leucine, and isoleucine—in plants, bacteria, and fungi.[1][2][3] The enzyme responsible for its formation is Acetolactate Synthase (ALS), also called Acetohydroxyacid Synthase (AHAS).[4][5][6] This pathway is absent in animals, who must obtain these essential amino acids through their diet, making ALS an ideal target for selective herbicides and antimicrobial agents.[5][7][8]

Inhibition of ALS blocks the production of BCAAs, which are fundamental for protein synthesis and overall growth. This leads to a deficiency in these essential amino acids, ultimately resulting in the death of the plant or microorganism.[1][5][9] Consequently, ALS is the target for more than 50 commercial herbicides across five major chemical families, including sulfonylureas (SUs) and imidazolinones (IMIs).[4][5][6][9]

BCAA_Pathway Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS + Pyruvate Threonine Threonine Oxobutanoate 2-Oxobutanoate Threonine->Oxobutanoate Threonine Deaminase Oxobutanoate->ALS Acetolactate (S)-2-Acetolactate Val_Leu ... Acetolactate->Val_Leu Hydroxybutanoate (S)-2-Aceto-2- hydroxybutanoate Ile ... Hydroxybutanoate->Ile ALS->Acetolactate ALS->Hydroxybutanoate Valine Valine & Leucine Val_Leu->Valine Isoleucine Isoleucine Ile->Isoleucine

Figure 1: Branched-Chain Amino Acid Biosynthesis Pathway

Acetolactate Esters as a Potential Prodrug Strategy

While direct data is lacking for acetolactate esters, esterification is a common and effective prodrug strategy used in drug development to improve the physicochemical properties of a parent molecule.[][11] A prodrug is an inactive or less active compound that is converted into the pharmacologically active agent within the body (or target organism).[]

The primary motivation for converting acetolactic acid into an ester would be to enhance its ability to cross cellular membranes and reach the target ALS enzyme inside the cell (e.g., within the chloroplasts of plant cells). The carboxyl group of the parent acid is polar and may limit passive diffusion across lipid membranes. Converting it to a less polar ester group could improve uptake and bioavailability. Once inside the cell, endogenous enzymes, such as esterases, would hydrolyze the ester back to the active acetolactic acid.[][12]

Prodrug_Concept Figure 2: Prodrug Activation Concept cluster_outside Extracellular Space cluster_inside Intracellular Space (e.g., Cytosol, Chloroplast) Ester_out Acetolactate Ester (Prodrug, more lipophilic) Ester_in Acetolactate Ester Ester_out->Ester_in Passive Transport Acid_in Acetolactic Acid (Active Form) Ester_in->Acid_in Esterase (Hydrolysis) ALS ALS Enzyme Acid_in->ALS Binds to active site Inhibition Inhibition of BCAA Synthesis ALS->Inhibition Experimental_Workflow Figure 3: General Workflow for Herbicide Candidate Evaluation Compound Synthesize Acetolactate Esters InVitro In Vitro Assay: ALS Enzyme Inhibition Compound->InVitro InVivo Whole-Plant Assay: Herbicidal Efficacy Compound->InVivo Data Calculate IC₅₀ InVitro->Data Data2 Calculate GR₅₀ InVivo->Data2 Compare Compare Activity: Ester vs. Parent Acid Data->Compare Data2->Compare

References

A Head-to-Head Battle: Homogeneous vs. Heterogeneous Catalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. At the heart of this powerful carbon-carbon bond-forming reaction lies a palladium catalyst, the choice of which can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides an objective comparison of two major classes of palladium catalysts—homogeneous and heterogeneous—supported by experimental data to aid in catalyst selection for your specific research and development needs.

The fundamental difference between homogeneous and heterogeneous catalysts lies in their phase relative to the reactants. Homogeneous catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are soluble in the reaction medium, leading to high reactivity and selectivity due to the accessibility of the catalytic sites. In contrast, heterogeneous catalysts, like palladium on carbon (Pd/C), exist in a separate phase, offering advantages in terms of easy separation, recyclability, and reduced metal contamination in the final product. However, they can sometimes exhibit lower activity and may be prone to metal leaching.

Performance Comparison: A Quantitative Look

To illustrate the practical differences, the following table summarizes the performance of a common homogeneous catalyst, Pd(PPh₃)₄, and a widely used heterogeneous catalyst, 10% Pd/C, in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid.

ParameterHomogeneous Catalyst (Pd(PPh₃)₄)Heterogeneous Catalyst (10% Pd/C)
Catalyst Loading (mol%) 1 - 21 - 5
Reaction Time (h) 2 - 84 - 24
Yield (%) >9585 - 95
Turnover Frequency (TOF) (h⁻¹) HighModerate
Recyclability Not readily recyclableRecyclable (up to 5 times with some loss of activity)
Palladium Leaching (ppm in product) High (requires extensive purification)Low (<1 ppm in some cases)[1][2]
Substrate Scope BroadGood, but can be limited with challenging substrates

Note: The values presented are typical and can vary depending on the specific reaction conditions.

The Great Debate: True Heterogeneity and Palladium Leaching

An important consideration when using heterogeneous catalysts like Pd/C is the phenomenon of palladium leaching. Some studies suggest that the catalytic activity of Pd/C in Suzuki-Miyaura couplings is primarily due to palladium species that leach from the carbon support into the reaction solution, effectively acting as a homogeneous catalyst. The oxidative addition of the aryl halide to the palladium on the support is considered a primary cause for this leaching. This blurs the lines between the two catalytic systems and highlights the importance of proper analysis to understand the true nature of the active catalytic species in any given reaction.

Experimental Protocols: A Practical Guide

Below are detailed experimental protocols for the Suzuki-Miyaura coupling of 4-bromotoluene and phenylboronic acid using both a homogeneous and a heterogeneous catalyst.

Homogeneous Catalysis: Pd(PPh₃)₄

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heterogeneous Catalysis: 10% Pd/C

Materials:

  • 4-bromotoluene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Ethanol (B145695) (5 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromotoluene, phenylboronic acid, 10% Pd/C, and potassium carbonate.

  • Add ethanol and water to the flask.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • The recovered catalyst can be washed with water and acetone, dried under vacuum, and reused for subsequent reactions.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_heterogeneous Heterogeneous Catalyst Considerations Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 R¹-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R²-B(OR)₂ + Base) ArPd(II)XL2->Transmetalation ArPd(II)R'L2 R¹-Pd(II)(R²)L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Pd/C Pd/C (Solid Support) Leaching Leaching (R¹-X) Pd/C->Leaching Pd_solution [Pd] in solution Leaching->Pd_solution Pd_solution->Pd(0)L2 Enters Catalytic Cycle

Caption: Suzuki-Miyaura catalytic cycle with heterogeneous catalyst considerations.

References

A Comparative Analysis of Acetoin Toxicity and its Relation to the Unstable Precursor, Acetolactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of acetoin (B143602) and its metabolic precursor, α-acetolactate. Due to the inherent instability of α-acetolactate, which readily undergoes spontaneous decomposition, direct toxicological data is scarce. Therefore, this analysis extends to diacetyl, a primary and more toxic breakdown product of α-acetolactate, to provide a more complete assessment of the potential risks associated with α-acetolactate.

Executive Summary

Acetoin, a key flavor component and industrial chemical, exhibits a relatively low order of acute toxicity. Its metabolic precursor, α-acetolactate, is an unstable intermediate in biosynthetic pathways. The primary toxicological concern with α-acetolactate is its spontaneous conversion to acetoin and the more toxic α-diketone, diacetyl. Mechanistic studies reveal that acetoin's toxicity, although less potent than diacetyl's, is linked to its ability to induce DNA damage and interfere with lipid metabolism. This guide presents available quantitative toxicity data, detailed experimental protocols for relevant assays, and visual representations of the key metabolic and signaling pathways involved.

Quantitative Toxicity Data

The following tables summarize the available acute toxicity data for acetoin and diacetyl. The lack of data for α-acetolactate is due to its instability. The data for diacetyl is included to represent the toxicity potential of α-acetolactate's primary breakdown product.

CompoundTest SpeciesRoute of AdministrationLD50 ValueCitation
Acetoin RatOral>5,000 mg/kg[1]
RabbitDermal>5,000 mg/kg[1]
Diacetyl RatOral1,580 - 3,400 mg/kg[2][3]
MouseOral250 mg/kg[3]
Guinea PigOral990 mg/kg[2]
RabbitDermal>5,000 mg/kg[2]
CompoundTest SpeciesExposure DurationLC50 ValueCitation
Diacetyl Rat4 hours2,250 - 5,200 ppm[1][4]

Metabolic Relationship and Instability of α-Acetolactate

α-Acetolactate is a transient intermediate in the metabolic pathway leading to the synthesis of branched-chain amino acids and the production of acetoin. Its instability is a key factor in its toxicological profile, as it spontaneously decarboxylates to form either acetoin or diacetyl.[5][6] The formation of diacetyl is favored in the presence of oxygen, while the enzymatic conversion to acetoin is catalyzed by α-acetolactate decarboxylase.[6][7] The rate of this spontaneous decomposition is influenced by temperature and pH.[6][8]

G Pyruvate (B1213749) Pyruvate alpha_Acetolactate alpha_Acetolactate Pyruvate->alpha_Acetolactate α-Acetolactate Synthase Acetoin Acetoin alpha_Acetolactate->Acetoin α-Acetolactate Decarboxylase alpha_Acetolactate->Acetoin Spontaneous Decarboxylation (anaerobic) Diacetyl Diacetyl alpha_Acetolactate->Diacetyl Spontaneous Oxidative Decarboxylation (O2)

Metabolic fate of α-acetolactate.

Mechanisms of Toxicity

Acetoin-Induced DNA Damage

Studies have shown that acetoin can cause damage to DNA.[6][9] The toxicity of acetoin is attributed to its keto group.[9] This genotoxic potential has been investigated using bacterial reverse mutation assays (Ames test). The proposed mechanism involves the generation of reactive oxygen species (ROS) and direct interaction with DNA, leading to the activation of DNA damage response (DDR) pathways.

G Acetoin Acetoin ROS Reactive Oxygen Species (ROS) Acetoin->ROS DNA_Damage DNA Damage (e.g., strand breaks) Acetoin->DNA_Damage ROS->DNA_Damage DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair DDR->DNARepair Apoptosis Apoptosis DDR->Apoptosis G Acetoin Acetoin Mitochondria Mitochondria Acetoin->Mitochondria MembraneComposition Altered Membrane Fatty Acid Composition Acetoin->MembraneComposition SuccinateOxidation Succinate Oxidation Mitochondria->SuccinateOxidation inhibition CitrateFormation Citrate Formation Mitochondria->CitrateFormation increase CholesterolSynthesis Cholesterol Synthesis CitrateFormation->CholesterolSynthesis increase CellSignaling Altered Cell Signaling MembraneComposition->CellSignaling G start Start prep_bacteria Prepare overnight cultures of Salmonella strains start->prep_bacteria prep_mix Prepare test mixture: - Salmonella culture - Acetoin solution - S9 mix/buffer prep_bacteria->prep_mix add_top_agar Add molten top agar (B569324) to the test mixture prep_mix->add_top_agar pour_plate Pour mixture onto minimal glucose agar plate add_top_agar->pour_plate incubate Incubate at 37°C for 48-72 hours pour_plate->incubate count_colonies Count revertant colonies incubate->count_colonies analyze Analyze data and compare to controls count_colonies->analyze end End analyze->end G start Start seed_cells Seed cells into a 96-well plate start->seed_cells incubate_adhesion Incubate for 24 hours to allow cell adhesion seed_cells->incubate_adhesion treat_cells Treat cells with various concentrations of acetoin incubate_adhesion->treat_cells incubate_treatment Incubate for a defined period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_reagent Add cytotoxicity detection reagent incubate_treatment->add_reagent incubate_reagent Incubate as per reagent protocol add_reagent->incubate_reagent measure_signal Measure absorbance/ fluorescence/luminescence incubate_reagent->measure_signal calculate_viability Calculate cell viability and determine IC50 measure_signal->calculate_viability end End calculate_viability->end

References

literature review of acetolactone synthesis and applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review of the synthesis and applications of acetolactones is presented, with a primary focus on the more stable and synthetically versatile β-lactones due to the inherent instability of the parent α-acetolactone. This guide provides a comparative analysis of synthetic methodologies, experimental data, and diverse applications relevant to researchers, scientists, and professionals in drug development.

Introduction to Acetolactones

Lactones, cyclic esters, are a prominent structural motif in a vast array of natural products, pharmaceuticals, and polymers. Among the smallest of these are the acetolactones, which exist as two structural isomers: α-acetolactone and β-acetolactone.

α-Acetolactone (Oxiran-2-one): The simplest α-lactone, acetolactone, is a highly unstable three-membered heterocycle.[1] It has not been isolated in bulk and is typically observed only as a transient species in mass spectrometry experiments.[1] Its high ring strain leads to rapid polymerization or decarbonylation, even at cryogenic temperatures.[1] An exception is the stabilized derivative, bis(trifluoromethyl)this compound, which exhibits a half-life of 8 hours at 25 °C.[1] Due to this inherent instability, the direct applications of α-acetolactone are severely limited.

β-Acetolactone (Oxetan-2-one): In contrast, β-lactones are a more stable class of four-membered cyclic esters. Their stability, coupled with the ring strain that makes them useful synthons, has led to the development of numerous synthetic methods and a wide range of applications.[2][3] They are key intermediates in the synthesis of various organic compounds and are the monomers for important biodegradable polymers.[4][5] This guide will therefore focus on the synthesis and applications of β-lactones as a more synthetically viable and applicable class of compounds compared to their α-lactone counterparts.

Synthesis of β-Lactones: A Comparative Overview

The synthesis of β-lactones can be broadly categorized into several approaches, including cycloadditions, intramolecular cyclizations, and epoxide carbonylations. Below is a comparison of some modern and efficient methods.

Comparison of Synthetic Methods for β-Lactones
MethodCatalyst/ReagentSubstratesYieldStereoselectivityKey Advantages
Epoxide Carbonylation [(salph)Al(THF)₂][Co(CO)₄]Epoxides (e.g., propylene (B89431) oxide, 1-butene (B85601) oxide)HighRetention of stereochemistryHigh activity and selectivity, broad substrate scope.[5][6]
Ketene-Aldehyde Cycloaddition Chiral Lewis or Brønsted acidsKetenes and aldehydesGood to excellentHigh enantioselectivityAccess to chiral β-lactones.
Intramolecular Cyclization of β-Hydroxy Carboxylic Acids Mukaiyama's reagent, Yamaguchi esterificationβ-Hydroxy carboxylic acidsVariableDependent on substrate chiralityDirect route from readily available precursors.[4]
Biocatalytic Routes Baeyer-Villiger monooxygenases (BVMOs)Cyclic ketonesVariableHigh enantioselectivityEnvironmentally benign, high selectivity.
Chromium-catalyzed Allylation CrCl₂/ligandAldehydes and 2-(alkoxycarbonyl)allyl halidesGoodHigh enantioselectivityForms α-exo-methylene γ-butyrolactones which can be converted to β-lactones.
General Workflow for β-Lactone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of β-lactones from common starting materials.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product Epoxides Epoxides Carbonylation Carbonylation Epoxides->Carbonylation Aldehydes_Ketenes Aldehydes + Ketenes Cycloaddition Cycloaddition Aldehydes_Ketenes->Cycloaddition beta-Hydroxy Carboxylic Acids β-Hydroxy Carboxylic Acids Intramolecular_Cyclization Intramolecular Cyclization beta-Hydroxy Carboxylic Acids->Intramolecular_Cyclization Cyclic Ketones Cyclic Ketones Biocatalysis Biocatalysis Cyclic Ketones->Biocatalysis beta_Lactone β-Lactone Carbonylation->beta_Lactone Cycloaddition->beta_Lactone Intramolecular_Cyclization->beta_Lactone Biocatalysis->beta_Lactone

Caption: Generalized workflow for β-lactone synthesis.

Applications of β-Lactones

The utility of β-lactones stems from their reactivity, which allows them to be versatile intermediates and building blocks in organic synthesis and polymer science.

Polymer Synthesis

β-Lactones, particularly β-butyrolactone, are important monomers for the synthesis of biodegradable polyesters like polyhydroxybutyrates (PHB).[4] These polymers are of significant interest as sustainable alternatives to petroleum-based plastics.

Synthetic Intermediates

The strained four-membered ring of β-lactones makes them susceptible to ring-opening reactions by a variety of nucleophiles. This reactivity is exploited in the synthesis of a wide range of acyclic compounds with defined stereochemistry.

G cluster_nucleophiles Nucleophilic Ring Opening cluster_products Resulting Compounds beta_Lactone β-Lactone N_nucleophiles Nitrogen Nucleophiles beta_Lactone->N_nucleophiles O_nucleophiles Oxygen Nucleophiles beta_Lactone->O_nucleophiles C_nucleophiles Carbon Nucleophiles beta_Lactone->C_nucleophiles beta_Amino_Acids β-Amino Acids N_nucleophiles->beta_Amino_Acids beta_Hydroxy_Esters β-Hydroxy Esters O_nucleophiles->beta_Hydroxy_Esters gamma_Lactones γ-Lactones C_nucleophiles->gamma_Lactones

Caption: Conversion of β-lactones to other valuable compounds.

Natural Products and Pharmaceuticals

The β-lactone motif is found in a number of natural products with potent biological activities.[3] For example, Orlistat, a drug used to treat obesity, contains a β-lactone ring that is crucial for its activity as a pancreatic lipase (B570770) inhibitor. The development of synthetic routes to novel β-lactams, which are structurally related to β-lactones, has also been a major area of research in the development of antibiotics.[2]

Experimental Protocols

Provided below is a representative experimental protocol for the synthesis of β-lactones via epoxide carbonylation, based on the work of Getzler et al.[5]

Synthesis of [(salph)Al(THF)₂][Co(CO)₄] Catalyst:

  • To a solution of (salph)AlCl in THF, one equivalent of NaCo(CO)₄ is added.

  • The mixture is stirred at room temperature for a specified period.

  • The resulting solution of the catalyst, [(salph)Al(THF)₂][Co(CO)₄], is used directly for the carbonylation reaction.

General Procedure for Epoxide Carbonylation:

  • A pressure reactor is charged with the epoxide substrate and the catalyst solution (1 mol %).

  • The reactor is pressurized with carbon monoxide (CO) to 880 psi.

  • The reaction mixture is heated to 50 °C and stirred for the required time.

  • After cooling and venting the CO, the product β-lactone is isolated and purified, typically by distillation or chromatography.

Example: Synthesis of β-Butyrolactone from Propylene Oxide:

  • Substrate: Propylene oxide

  • Catalyst: [(salph)Al(THF)₂][Co(CO)₄] (1 mol %)

  • Pressure: 880 psi CO

  • Temperature: 50 °C

  • Result: High yield of β-butyrolactone with retention of stereochemistry.[5]

Conclusion

While α-acetolactone remains a chemical curiosity due to its extreme instability, the broader class of β-lactones represents a field of active and fruitful research. The development of highly efficient and selective catalytic methods for their synthesis has expanded their accessibility and utility. As versatile building blocks for polymers and as key intermediates in organic synthesis, β-lactones continue to be of great importance in both academic and industrial research. Future efforts will likely focus on the development of even more sustainable and efficient synthetic methods, as well as the exploration of new applications for these valuable four-membered rings.

References

Comparative Guide to Cross-Reactivity of Acetolactate Synthase (ALS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various classes of acetolactate synthase (ALS) inhibitors, a critical group of herbicides widely used in agriculture. Understanding the cross-reactivity of these compounds is essential for managing herbicide resistance, developing new herbicidal molecules, and assessing their potential impact on non-target organisms. This document summarizes key experimental data, details the methodologies for crucial assays, and visualizes the underlying biochemical pathway.

Introduction to Acetolactate Synthase Inhibitors

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of cell division and plant death.[1] ALS inhibitors are a diverse group of compounds categorized into several chemical families, including:

  • Sulfonylureas (SUs)

  • Imidazolinones (IMIs)

  • Triazolopyrimidines (TPs)

  • Pyrimidinyl-thiobenzoates (PTBs)

  • Sulfonylamino-carbonyl-triazolinones (SCTs)

While highly effective, the extensive use of ALS inhibitors has led to the evolution of resistance in many weed species.[2] This resistance is often conferred by mutations in the ALS gene, which can lead to varying degrees of cross-reactivity across different chemical families.

Data Presentation: Cross-Reactivity of ALS Inhibitors

The cross-reactivity of ALS inhibitors is typically quantified by two key parameters:

  • IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the in vitro activity of the ALS enzyme by 50%.[1][3]

  • GR50 (Half-maximal growth reduction): The concentration of an herbicide required to reduce the growth of a whole plant by 50%.[3]

The following tables summarize IC50 and GR50 values for various ALS inhibitors against different plant species, illustrating the spectrum of their activity and cross-reactivity.

Table 1: In Vitro ALS Enzyme Inhibition (IC50) of Various Inhibitors

HerbicideChemical ClassPlant SpeciesResistant (R) / Susceptible (S)IC50 (nM)Reference
ChlorsulfuronSulfonylureaArabidopsis thalianaS15[1]
Metsulfuron-methylSulfonylureaArabidopsis thalianaS10[1]
ImazethapyrImidazolinoneXanthium strumariumS1,000[4]
ImazethapyrImidazolinoneXanthium strumariumR (IMI-Resistant)>10,000[4]
ImazamoxImidazolinoneAmaranthus palmeriS520[4]
ImazamoxImidazolinoneAmaranthus palmeriR (W574L mutation)17,500[4]
Chlorimuron-ethylSulfonylureaAmaranthus palmeriS1.5[4]
Chlorimuron-ethylSulfonylureaAmaranthus palmeriR (W574L mutation)9.8[4]
DiclosulamTriazolopyrimidineAmaranthus palmeriS6.0[4]
DiclosulamTriazolopyrimidineAmaranthus palmeriR (W574L mutation)13.6[4]

Table 2: Whole-Plant Growth Reduction (GR50) of Various Inhibitors

HerbicideChemical ClassWeed SpeciesResistant (R) / Susceptible (S)GR50 (g ai/ha)Reference
Bensulfuron-methylSulfonylureaMonochoria vaginalisS5.2[5]
Bensulfuron-methylSulfonylureaMonochoria vaginalisR185.7[5]
PenoxsulamTriazolopyrimidineMonochoria vaginalisS3.8[5]
PenoxsulamTriazolopyrimidineMonochoria vaginalisR135.1[5]
Bispyribac-sodiumPyrimidinyl-thiobenzoateMonochoria vaginalisS7.5[5]
Bispyribac-sodiumPyrimidinyl-thiobenzoateMonochoria vaginalisR98.6[5]
ImazethapyrImidazolinoneAmaranthus palmeriS3.8[4]
ImazethapyrImidazolinoneAmaranthus palmeriR (W574L mutation)2996[4]
Chlorimuron-ethylSulfonylureaAmaranthus palmeriS86.2[4]
Chlorimuron-ethylSulfonylureaAmaranthus palmeriR (W574L mutation)>800[4]
DiclosulamTriazolopyrimidineAmaranthus palmeriS7.3[4]
DiclosulamTriazolopyrimidineAmaranthus palmeriR (W574L mutation)4397[4]

Experimental Protocols

In Vitro ALS Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the procedure for determining the inhibitory effect of a compound on the activity of the ALS enzyme extracted from plant tissue.[3]

Materials:

  • Fresh, young plant tissue (e.g., leaves)

  • Ice-cold enzyme extraction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer pH 7.5, containing 1 mM sodium pyruvate, 0.5 mM MgCl2, 0.5 mM thiamine (B1217682) pyrophosphate, 10 µM FAD, 10% v/v glycerol, and 1 mM DTT)

  • Assay buffer (similar to extraction buffer)

  • Substrate solution (e.g., 100 mM sodium pyruvate)

  • Test compound (herbicide) stock solution and serial dilutions

  • 6 N H2SO4

  • Creatine (B1669601) solution (0.5% w/v)

  • α-Naphthol solution (5% w/v in 2.5 N NaOH)

  • Microplate reader

  • Centrifuge

  • Homogenizer

Procedure:

  • Enzyme Extraction:

    • Harvest fresh plant tissue and keep it on ice.

    • Homogenize the tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]

    • Carefully collect the supernatant containing the crude ALS enzyme extract and keep it on ice.[1]

  • Enzyme Assay:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • Enzyme extract

      • Serial dilutions of the test compound (or solvent for control)

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate solution (pyruvate) to each well.

    • Incubate the plate at 37°C for 60 minutes.[1]

  • Detection:

    • Stop the enzymatic reaction by adding 50 µL of 6 N H2SO4 to each well. This also initiates the decarboxylation of acetolactate to acetoin.[1]

    • Incubate the plate at 60°C for 15 minutes.[1]

    • Add 50 µL of creatine solution to each well, followed by 50 µL of α-naphthol solution to develop a colored complex.[1]

    • Incubate at 60°C for another 15 minutes.[1]

    • Measure the absorbance at 525 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the herbicide concentration.

    • Determine the IC50 value, which is the concentration of the herbicide that causes 50% inhibition of ALS activity, by fitting the data to a sigmoidal dose-response curve.[1]

Whole-Plant Bioassay (GR50 Determination)

This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.[6][7]

Materials:

  • Seeds of the target plant species

  • Pots or trays with a suitable growing medium (e.g., potting mix, sand)

  • Controlled environment chamber or greenhouse with controlled temperature, light, and humidity

  • Test herbicide and a formulation blank (control)

  • Sprayer calibrated to deliver a precise volume

  • Balance for weighing plant biomass

Procedure:

  • Plant Growth:

    • Sow seeds in pots or trays and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

    • Thin seedlings to a uniform number per pot.

  • Herbicide Application:

    • Prepare a range of herbicide concentrations.

    • Apply the different herbicide concentrations to the plants using a calibrated sprayer. Ensure uniform coverage.

    • Include a control group treated only with the formulation blank.

  • Incubation and Observation:

    • Return the treated plants to the controlled environment.

    • Observe the plants regularly for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) over a period of 14-21 days.

  • Data Collection:

    • At the end of the observation period, harvest the above-ground plant material from each pot.

    • Determine the fresh weight or dry weight (after drying in an oven) of the harvested biomass.

  • Data Analysis:

    • Calculate the percentage of growth reduction for each herbicide concentration compared to the untreated control.

    • Plot the percentage of growth reduction against the logarithm of the herbicide dose.

    • Determine the GR50 value, the herbicide dose that causes a 50% reduction in plant growth, by fitting the data to a dose-response curve.

Visualization of Key Pathways and Workflows

Branched-Chain Amino Acid Biosynthesis Pathway and ALS Inhibition

The following diagram illustrates the central role of Acetolactate Synthase (ALS) in the biosynthesis of branched-chain amino acids and the mechanism of its inhibition by various herbicide classes.

ALS_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_inhibitors ALS Inhibitors Pyruvate 2 Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate ALS Val_Leu_path Further steps Acetolactate->Val_Leu_path Valine Valine Val_Leu_path->Valine Leucine Leucine Val_Leu_path->Leucine Keto_iso α-Ketobutyrate + Pyruvate AHB α-Aceto-α-hydroxybutyrate Keto_iso->AHB ALS Ile_path Further steps AHB->Ile_path Isoleucine Isoleucine Ile_path->Isoleucine SUs Sulfonylureas SUs->Acetolactate SUs->AHB IMIs Imidazolinones IMIs->Acetolactate IMIs->AHB TPs Triazolopyrimidines TPs->Acetolactate TPs->AHB PTBs Pyrimidinyl-thiobenzoates PTBs->Acetolactate PTBs->AHB SCTs Sulfonylamino-carbonyl -triazolinones SCTs->Acetolactate SCTs->AHB caption Figure 1. Inhibition of the branched-chain amino acid pathway by ALS inhibitors.

Caption: Inhibition of the branched-chain amino acid pathway by ALS inhibitors.

Experimental Workflow for Cross-Reactivity Assessment

This diagram outlines the logical flow of experiments to determine the cross-reactivity of an ALS inhibitor.

Cross_Reactivity_Workflow start Start: Suspected Resistant Plant Population whole_plant Whole-Plant Bioassay (GR50 Determination) start->whole_plant enzyme_assay In Vitro ALS Enzyme Assay (IC50 Determination) whole_plant->enzyme_assay Confirm Resistance molecular Molecular Analysis (ALS Gene Sequencing) enzyme_assay->molecular Investigate Target Site data_analysis Data Analysis and Cross-Reactivity Profile molecular->data_analysis end Conclusion: Resistance Mechanism and Cross-Reactivity Spectrum data_analysis->end caption Figure 2. Workflow for assessing ALS inhibitor cross-reactivity.

Caption: Workflow for assessing ALS inhibitor cross-reactivity.

References

A Comparative Guide to the Efficacy of Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries.[1][2] Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After guiding the formation of the desired stereoisomer, these auxiliaries can be cleaved and often recovered for reuse.[1] This guide provides an objective comparison of three widely used and highly effective chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine derivatives. Their performance in key asymmetric reactions, supported by experimental data, is presented to assist researchers in selecting the most appropriate tool for their synthetic challenges.

Performance Comparison of Chiral Auxiliaries

The efficacy of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity, afford high chemical yields, and the ease of its attachment and subsequent removal.[1] The following tables summarize the performance of Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine in asymmetric aldol (B89426) and alkylation reactions. It is important to note that the performance of a chiral auxiliary can be highly dependent on the specific substrates, reagents, and reaction conditions.[3]

Table 1: Asymmetric Aldol Reactions [1][3]

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti or d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylIsobutyraldehyde>99:180-95
(4R)-4-(1-Methylethyl)-2-oxazolidinone (Evans' Auxiliary)N-PropionylBenzaldehyde95:580
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylBenzaldehyde98:2 (anti:syn)90
(S,S)-PseudoephedrineN-PropionylBenzaldehyde95:585

Table 2: Asymmetric Alkylation Reactions [1]

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary)N-PropionylBenzyl (B1604629) bromide>99:190-98
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam)N-PropionylMethyl iodide99:195
(S,S)-PseudoephedrineN-PropionylBenzyl bromide98:292

General Mechanism and Experimental Workflow

The stereochemical outcome in chiral auxiliary-mediated reactions is typically rationalized by the formation of a rigid, chelated transition state that effectively shields one face of the enolate, allowing the electrophile to attack from the less hindered face.[4]

G cluster_0 Asymmetric Synthesis Workflow Start Start Attach_Auxiliary Attach Chiral Auxiliary Start->Attach_Auxiliary Prochiral Substrate Form_Enolate Form Prochiral Enolate Attach_Auxiliary->Form_Enolate Base Diastereoselective_Reaction Diastereoselective Reaction with Electrophile Form_Enolate->Diastereoselective_Reaction Electrophile Cleave_Auxiliary Cleave Chiral Auxiliary Diastereoselective_Reaction->Cleave_Auxiliary Cleavage Reagents Product Product Cleave_Auxiliary->Product Enantiomerically Enriched Product Recycle_Auxiliary Recycle_Auxiliary Cleave_Auxiliary->Recycle_Auxiliary Recovered Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Detailed Experimental Protocols

The following are generalized procedures for key asymmetric reactions using Evans' Oxazolidinone and Oppolzer's Camphorsultam.

  • N-Acylation: To a solution of the Evans' oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add triethylamine (B128534) (TEA) followed by the dropwise addition of the desired acyl chloride (e.g., propionyl chloride). Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-acyl oxazolidinone.

  • Aldol Reaction: Dissolve the N-acyl oxazolidinone in anhydrous DCM and cool to -78 °C. Add a Lewis acid (e.g., dibutylboron triflate) followed by a tertiary amine (e.g., diisopropylethylamine) to form the boron enolate. After stirring for 30 minutes, add the aldehyde (e.g., isobutyraldehyde) dropwise. Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Work-up and Auxiliary Cleavage: Quench the reaction with a phosphate (B84403) buffer. The aldol adduct can be purified at this stage. For cleavage, dissolve the adduct in a mixture of tetrahydrofuran (B95107) (THF) and water. Cool to 0 °C and add hydrogen peroxide followed by lithium hydroxide (B78521). Stir for 4 hours. Quench the excess peroxide with sodium sulfite. The chiral auxiliary can be recovered by extraction, and the desired β-hydroxy acid is isolated from the aqueous layer after acidification and extraction.[1]

  • N-Acylation: To a solution of (2R)-bornane-10,2-sultam in anhydrous THF at 0 °C, add a strong base such as sodium hydride. After cessation of hydrogen evolution, add the desired acyl chloride (e.g., propionyl chloride) and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product.

  • Alkylation: Dissolve the N-acyl sultam in anhydrous THF and cool to -78 °C. Add a strong base like lithium diisopropylamide (LDA) to form the enolate. After 30 minutes, add the electrophile (e.g., benzyl bromide). Stir at -78 °C for 4 hours.

  • Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride and extract the product. The alkylated product can be purified by chromatography. Cleavage of the auxiliary is typically achieved by saponification with lithium hydroxide or reductive cleavage with lithium aluminum hydride to yield the corresponding carboxylic acid or alcohol, respectively.

G cluster_1 Logical Selection of a Chiral Auxiliary Reaction_Type Define Reaction Type (e.g., Aldol, Alkylation) Literature_Search Consult Literature for Auxiliary Performance Reaction_Type->Literature_Search Desired_Stereoisomer Identify Desired Stereoisomer Desired_Stereoisomer->Literature_Search Substrate_Compatibility Assess Substrate and Reagent Compatibility Literature_Search->Substrate_Compatibility Cleavage_Conditions Consider Auxiliary Cleavage Conditions Substrate_Compatibility->Cleavage_Conditions Cost_Availability Evaluate Cost and Availability Cleavage_Conditions->Cost_Availability Select_Auxiliary Select Optimal Auxiliary Cost_Availability->Select_Auxiliary

Caption: Decision-making process for selecting a suitable chiral auxiliary.

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis.[3] Evans' Oxazolidinones are renowned for their high and predictable stereocontrol in aldol and alkylation reactions.[1][4] Oppolzer's Camphorsultam offers a robust and often crystalline platform, which can facilitate purification, and is effective in a broad range of reactions including cycloadditions.[1][5] Myers' Pseudoephedrine provides a cost-effective and versatile alternative. Ultimately, the optimal choice depends on the specific synthetic challenge, including the nature of the substrates and the desired stereochemical outcome. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Lactone Ring-Opening Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of lactones is a fundamental method for producing biodegradable and biocompatible polyesters, which are pivotal in applications ranging from drug delivery systems to tissue engineering scaffolds. The kinetics of this polymerization are of paramount importance as they dictate reaction times, polymer molecular weight, and ultimately, the material's properties. This guide provides an objective comparison of the ROP kinetics of three common lactones: ε-caprolactone (ε-CL), lactide (LA), and β-butyrolactone (β-BL), supported by experimental data and detailed methodologies.

Comparative Kinetic Data

The rate of ring-opening polymerization is highly dependent on the monomer's ring strain, the chosen catalyst/initiator system, and the reaction conditions. The following table summarizes key kinetic parameters for the ROP of ε-CL, LA, and β-BL under various catalytic systems.

MonomerCatalyst/InitiatorTemperature (°C)Apparent Rate Constant (k_app)Activation Energy (Ea) (kJ/mol)Notes
ε-Caprolactone (ε-CL)Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) / Benzyl (B1604629) Alcohol110--75The actual activation energy was determined in toluene.[1]
ε-Caprolactone (ε-CL)Yttrium Isopropoxide-1.65 L·mol⁻¹·s⁻¹ (in CH₂Cl₂)-First-order reaction with respect to both monomer and initiator.[2]
ε-Caprolactone (ε-CL)Zirconium bis(aminophenolate) complexes---The rate of polymerization is influenced by the chelating groups on the ligand.[3]
ε-Caprolactone (ε-CL)Polymeric copper(II) carboxylate complex110Pseudo-first order kinetics observed-Reaction completed within 48 hours.[4]
L-Lactide (L-LA)Tin(II) 2-ethylhexanoate (Sn(Oct)₂) / 1-dodecanol130--Catalyst concentration affects the reaction rate.[5]
L-Lactide (L-LA)Zirconium bis(aminophenolate) complexes---The trend in catalyst activity was reversed compared to ε-CL polymerization.[3]
rac-β-ButyrolactoneGroup 3 Metal Complexes---Polymerization is possible with these catalysts.[2]
Various Lactones (including ε-CL)Zinc 2-ethylhexanoate / Butyl alcohol100Relative rates: ε-CL (6-membered ring) is significantly faster than larger rings.-Polymerization rates decrease with increasing ring size due to decreasing ring strain.[6]

Experimental Protocols

The determination of polymerization kinetics typically involves monitoring the disappearance of the monomer over time. A common and effective method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

General Protocol for Kinetic Analysis via ¹H NMR
  • Materials: Lactone monomer (e.g., ε-caprolactone, lactide), initiator (e.g., benzyl alcohol), catalyst (e.g., Sn(Oct)₂), and deuterated solvent (e.g., CDCl₃ or toluene-d₈). All reagents should be purified and dried to remove any water, which can act as an initiator and affect the kinetics.

  • Reaction Setup: In a nitrogen-filled glovebox, a known amount of the lactone monomer, initiator, and solvent are added to an NMR tube equipped with a sealable cap.

  • Initiation: The reaction is initiated by adding a stock solution of the catalyst to the NMR tube. The tube is then quickly sealed, shaken to ensure homogeneity, and placed in a pre-heated NMR spectrometer or oil bath set to the desired reaction temperature.

  • Data Acquisition: ¹H NMR spectra are recorded at specific time intervals. The conversion of the monomer is determined by integrating the characteristic signals of the monomer and the corresponding repeating unit in the polymer. For instance, the methylene (B1212753) protons adjacent to the oxygen in the ε-caprolactone monomer resonate at a different chemical shift than those in the polycaprolactone (B3415563) chain.[6]

  • Kinetic Analysis: The monomer concentration [M] at each time point is calculated from the conversion data. A plot of ln([M]₀/[M]t) versus time is then generated, where [M]₀ is the initial monomer concentration and [M]t is the concentration at time t. The linearity of this plot indicates a first-order reaction with respect to the monomer, and the apparent rate constant (k_app) can be determined from the slope of the line.[1][4][6]

Visualizing the Process

Generalized Workflow for Kinetic Study of Lactone ROP

G cluster_reaction Polymerization cluster_analysis Analysis Monomer Lactone Monomer Mixing Mixing in NMR Tube (Inert Atmosphere) Monomer->Mixing Initiator Initiator (e.g., Alcohol) Initiator->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Heating Heating to Reaction Temp. Mixing->Heating NMR Time-resolved ¹H NMR Heating->NMR Integration Signal Integration (Monomer vs. Polymer) NMR->Integration Plotting ln([M]₀/[M]t) vs. Time Integration->Plotting Kinetics Determine k_app Plotting->Kinetics

Caption: Experimental workflow for kinetic analysis of lactone ROP.

Factors Influencing Lactone Polymerization Kinetics

G cluster_monomer Monomer Properties cluster_catalyst Catalytic System cluster_conditions Reaction Conditions center ROP Kinetics RingStrain Ring Strain (e.g., ε-CL > δ-VL) RingStrain->center Substituents Steric Hindrance Substituents->center CatalystType Catalyst Type (Metal, Organo, Enzyme) CatalystType->center CatalystConc Catalyst Concentration CatalystConc->center InitiatorType Initiator Type & Conc. InitiatorType->center Temperature Temperature Temperature->center Solvent Solvent Polarity Solvent->center

References

assessing the enantiomeric excess of chiral lactones

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Enantiomeric Excess of Chiral Lactones

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral lactones is a critical analytical step. The stereochemistry of these molecules, prevalent in natural products and pharmaceuticals, often dictates their biological activity, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques for , supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate method for determining the enantiomeric excess of chiral lactones is contingent upon several factors, including the analyte's properties (e.g., volatility, concentration), the required accuracy and precision, and the available instrumentation. The most commonly employed techniques are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.

Table 1: Quantitative Comparison of Analytical Techniques for Enantiomeric Excess Determination

ParameterChiral HPLCChiral GCChiral NMRPolarimetry
Principle Differential partitioning of enantiomers on a chiral stationary phase.[1]Differential partitioning of volatile enantiomers on a chiral stationary phase.[1]Formation of diastereomeric species with distinct NMR signals.[1]Measurement of the rotation of plane-polarized light.[2]
Accuracy High (typically <1% error)[3]High (typically <1% error)Good to High (can be <5% error with careful execution)[4]Variable, can be unreliable due to impurities and non-linear responses.[2]
Precision (%RSD) High (typically <5%)[5]High (typically <5%)Good (can be <5%)[6]Lower, highly dependent on experimental conditions.
Limit of Detection Low (ng/mL to µg/mL)[7]Very Low (pg/mL to ng/mL)[8]Moderate (mg/mL range)[9]High (mg/mL range)[10]
Analysis Time 10 - 60 min10 - 40 min< 10 min per sample< 5 min per sample
Sample Requirement Small (µL injection)Small (µL injection)Moderate (mg)Larger (mg)
Need for Derivatization Sometimes, to improve separation or detection.Often, to increase volatility and improve peak shape.[1]Yes, for CDA method; No for CSA method.[11]No
Universality Broad applicability to a wide range of lactones.[12]Limited to volatile and thermally stable lactones or their derivatives.[1]Broadly applicable, but spectral overlap can be an issue.Limited to pure samples with known specific rotation of the pure enantiomer.[2]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining accurate and reliable results. Below are representative methodologies for each of the discussed techniques.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is widely applicable and considered a gold standard for enantiomeric excess determination due to its high resolution and accuracy.[1]

Analyte: Generic Chiral Lactone

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® series).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized for the specific lactone. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the chiral lactone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the lactone absorbs (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile and thermally stable chiral lactones.[1]

Analyte: Whiskey Lactone

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral Capillary Column: Cyclodextrin-based (e.g., CP-Chirasil-DEX CB).

Procedure:

  • Sample Preparation: Dissolve the whiskey lactone sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.

    • Detector Temperature: 250 °C.

    • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess as described for HPLC.

Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agent (CDA)

This method involves the conversion of the enantiomeric lactones into diastereomers, which can be distinguished by NMR. Mosher's acid is a common CDA.[13]

Analyte: Generic Chiral Hydroxy-Lactone (after reduction of the lactone)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • Standard NMR tubes.

Procedure:

  • Derivatization (Formation of Mosher's Esters):

    • In two separate vials, dissolve the chiral hydroxy-lactone (1-5 mg) in dry deuterated chloroform (B151607) (CDCl₃, ~0.5 mL).

    • To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) (1.1 equivalents) and a small amount of pyridine.

    • To the second vial, add (S)-(+)-Mosher's acid chloride (1.1 equivalents) and pyridine.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric ester samples.

    • Identify a well-resolved proton signal close to the stereocenter.

    • Integrate the corresponding signals for the two diastereomers in one of the spectra.

  • Data Analysis: Calculate the diastereomeric ratio from the integrals, which corresponds to the enantiomeric ratio of the original lactone. The enantiomeric excess is calculated from the ratio of the two enantiomers.

Method 4: Polarimetry

This classical method measures the optical rotation of a sample, which is then compared to the known rotation of the pure enantiomer.

Analyte: Pantolactone

Instrumentation:

  • Polarimeter.

  • Sodium D-line lamp (589 nm).

  • Polarimeter cell (e.g., 1 dm path length).

Procedure:

  • Sample Preparation: Accurately weigh the pantolactone sample and dissolve it in a known volume of a suitable solvent (e.g., ethanol) to achieve a precise concentration (c, in g/mL).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent.

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α_obs).

  • Data Analysis:

    • Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l), where l is the path length in decimeters.

    • Calculate the enantiomeric excess using the formula: ee (%) = ( [α]_sample / [α]_pure_enantiomer ) x 100

    • Note: The specific rotation of the pure enantiomer must be known from the literature or a certified standard. This method's accuracy is highly dependent on the purity of the sample.[2]

Visualizations

The following diagrams illustrate the workflows for the different analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Chiral Lactone Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Chiral Lactone Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatization Derivatization (Optional) Dissolve->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation on Chiral Column Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Workflow for enantiomeric excess determination by Chiral GC.

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample Chiral Lactone Sample Derivatize React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Sample->Derivatize Diastereomers Formation of Diastereomers Derivatize->Diastereomers Dissolve Dissolve in NMR Solvent Diastereomers->Dissolve Acquire Acquire NMR Spectrum Dissolve->Acquire Spectrum Obtain NMR Spectrum Acquire->Spectrum Integration Integrate Diastereomer Signals Spectrum->Integration Calculation Calculate % ee Integration->Calculation Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Analysis Sample Chiral Lactone Sample Dissolve Prepare Solution of Known Concentration Sample->Dissolve FillCell Fill Polarimeter Cell Dissolve->FillCell Measure Measure Observed Rotation (α_obs) FillCell->Measure CalcSpecific Calculate Specific Rotation [α] Measure->CalcSpecific CalcEE Calculate % ee using [α] of Pure Enantiomer CalcSpecific->CalcEE

References

Safety Operating Guide

Navigating the Safe Disposal of Acetolactone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of highly reactive chemical intermediates like acetolactone are paramount for ensuring laboratory safety and environmental protection. Due to its inherent instability, specific disposal protocols for this compound are not widely established. This guide provides a comprehensive, step-by-step procedure for its safe management and disposal, drawing upon its chemical properties and general principles for handling reactive waste.

This compound, particularly α-acetolactone, is a highly reactive and unstable three-membered lactone that has not been isolated in bulk.[1][2] Its high ring strain makes it susceptible to rapid polymerization or decarbonylation, even at cryogenic temperatures.[1] This inherent reactivity necessitates careful and immediate action for its proper disposal to mitigate potential hazards.

Key Chemical Properties and Hazards

Understanding the chemical characteristics of this compound is crucial for its safe handling and disposal.

PropertyInformationSource
Chemical Name This compound (α-acetolactone, oxiran-2-one)[1][3]
CAS Number 42879-41-4[3]
Molecular Formula C₂H₂O₂[1][3]
Molecular Weight 58.04 g/mol [3]
Appearance Transient species, not isolated in bulk[1][2]
Reactivity Highly reactive towards nucleophiles; unstable, readily undergoes polymerization or decarbonylation.[1][3]
Stability Relatively stable under neutral conditions but can decompose under extreme pH or temperature.[3]
Decomposition Can undergo hydrolysis under acidic or basic conditions and decarboxylation at elevated temperatures.[3]

Experimental Protocols for Safe Disposal

The following procedures are designed to safely neutralize and dispose of this compound waste generated in a laboratory setting. Given its high reactivity, in-situ quenching of the reaction mixture containing this compound is the preferred method.

1. In-Situ Quenching of Reaction Mixtures

This is the most critical step and should be performed as part of the experimental procedure immediately after the reaction is complete.

  • Objective: To safely neutralize the reactive this compound within the reaction vessel before it is collected as waste.

  • Methodology:

    • Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (e.g., 0 °C or below) to minimize uncontrolled decomposition.

    • Slowly add a quenching agent to the reaction mixture with vigorous stirring. Suitable quenching agents include:

      • Protic Solvents: Methanol or ethanol (B145695) can act as nucleophiles to open the lactone ring.

      • Aqueous Solutions: A dilute aqueous solution of a mild base (e.g., sodium bicarbonate) or a mild acid (e.g., ammonium (B1175870) chloride) can facilitate controlled hydrolysis. The choice of acidic or basic quench depends on the stability of other compounds in the mixture.

    • Monitor the reaction for any signs of exotherm or gas evolution. The addition rate of the quenching agent should be controlled to maintain a safe temperature.

    • Allow the mixture to slowly warm to room temperature while continuing to stir.

    • Once the quenching is complete and the mixture is at room temperature, it can be prepared for waste collection.

2. Waste Segregation and Collection

Proper segregation of the quenched waste stream is essential to prevent incompatible materials from mixing.

  • Procedure:

    • The quenched reaction mixture should be collected in a designated hazardous waste container.[4][5]

    • The container must be chemically resistant and have a secure, leak-proof cap.[4]

    • Do not mix the quenched this compound waste with other waste streams, especially those containing strong oxidizers, strong acids, or other reactive chemicals.[6]

    • Label the waste container clearly with the words "Hazardous Waste," the chemical names of all components in the mixture (including the quenched product of this compound and any solvents), the associated hazards (e.g., flammable, corrosive), and the date of accumulation.[6]

3. Final Disposal

All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]

  • Procedure:

    • Store the properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]

    • Ensure the SAA is inspected regularly for any signs of leakage or container degradation.[6]

    • Schedule a pickup for the hazardous waste with your institution's EHS office.[5]

    • Never dispose of this compound or its quenched byproducts down the drain or in the regular trash.[7][8]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Acetolactone_Disposal_Workflow start This compound-containing Reaction Mixture quench In-Situ Quenching (e.g., with Methanol or Sodium Bicarbonate Solution) start->quench Immediate Action Required segregate Segregate Quenched Waste quench->segregate label_waste Label Hazardous Waste Container Correctly segregate->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store dispose Arrange for EHS Pickup and Disposal store->dispose end Proper Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.